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  • Product: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate
  • CAS: 216867-38-8

Core Science & Biosynthesis

Foundational

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate chemical properties

Scaffold Architecture, Synthetic Protocols, and Medicinal Chemistry Applications Executive Summary Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS: 116805-32-6) represents a privileged "bi-heteroaryl" scaffold in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS: 116805-32-6) represents a privileged "bi-heteroaryl" scaffold in drug discovery. This molecule combines a thiazole core—known for its utility as a peptide mimetic and metabolic stabilizer—with a pyridine ring that offers critical hydrogen-bond acceptor motifs and solubility modulation.

This guide provides a rigorous technical analysis of the molecule, focusing on the Hantzsch Thiazole Synthesis (specifically the regiochemical control required to achieve the 2-carboxylate/4-pyridyl substitution pattern), downstream functionalization strategies, and its role as a precursor for kinase inhibitors and xanthine oxidase antagonists.

Molecular Identity & Physicochemical Profile[1][2][3]

The molecule consists of a 1,3-thiazole ring substituted at the C2 position with an ethyl ester and at the C4 position with a 4-pyridyl group. This specific regioisomerism is critical; swapping substituents (e.g., to the 2-pyridyl-4-carboxylate isomer) drastically alters the electronic landscape and binding affinity in biological targets.

Datasheet: Physicochemical Properties
PropertyValue / DescriptionNote
IUPAC Name Ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate
CAS Number 116805-32-6
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol
Predicted LogP ~1.8 - 2.2Favorable for oral bioavailability (Lipinski compliant).[1]
Acidity (pKa) ~5.2 (Pyridine N)The thiazole nitrogen is weakly basic; the pyridine nitrogen is the primary protonation site.
H-Bond Acceptors 4 (Pyridine N, Thiazole N, Ester O, Carbonyl O)High potential for kinase hinge binding.
Appearance Off-white to pale yellow solidTypical of poly-heteroaromatic esters.

Synthetic Pathways: Regioselective Construction

The synthesis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate relies on the Hantzsch Thiazole Synthesis . However, selecting the correct starting materials is paramount to ensure the ester ends up at C2 and the pyridine at C4.

The Retrosynthetic Logic

To achieve the 2-carboxylate / 4-pyridyl pattern:

  • The C2-N3-C4 fragment comes from the thioamide component.

  • The C4-C5 fragment comes from the alpha-haloketone.

Correct Route:

  • Thioamide Component: Ethyl thiooxamate (provides the C2-ester).

  • Haloketone Component: 4-(Bromoacetyl)pyridine (provides the C4-pyridine).

(Note: Using Pyridine-4-carbothioamide + Ethyl bromopyruvate would yield the inverse isomer: Ethyl 2-(4-pyridyl)-4-thiazolecarboxylate.)

Detailed Protocol: Hantzsch Condensation

Reagents: Ethyl thiooxamate (1.0 equiv), 4-(Bromoacetyl)pyridine hydrobromide (1.0 equiv), Ethanol (anhydrous).

  • Preparation: Dissolve 4-(bromoacetyl)pyridine hydrobromide (2.8 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Addition: Add ethyl thiooxamate (1.33 g, 10 mmol) to the stirring solution.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC (SiO2, 50% EtOAc/Hexanes) should show consumption of the bromoketone.

  • Workup:

    • Cool the reaction to room temperature. The product often precipitates as the HBr salt.

    • If solid forms: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate in vacuo.[2] Neutralize the residue with saturated aqueous NaHCO₃ to liberate the free base. Extract with Ethyl Acetate (3x).[3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the alpha-carbon of the bromoketone, followed by an intramolecular condensation of the amide nitrogen onto the ketone carbonyl.

HantzschMechanism cluster_legend Reaction Phase Start Reagents: Ethyl Thiooxamate + 4-(Bromoacetyl)pyridine Inter1 S-Alkylation (Thioimidate Intermediate) Start->Inter1 Nucleophilic Attack (S -> C-Br) Inter2 Cyclization (Hydroxy-thiazoline) Inter1->Inter2 N-Attack on Carbonyl Dehydration Dehydration (-H2O) Inter2->Dehydration Aromatization driving force Product Product: Ethyl 4-(4-pyridyl)- 2-thiazolecarboxylate Dehydration->Product

Figure 1: Mechanistic flow of the Hantzsch synthesis ensuring specific regiochemistry.

Reactivity & Functionalization[1][5]

The ethyl ester at the C2 position is the primary handle for diversification. The pyridine ring at C4 is relatively stable but can be activated for N-oxide formation.

A. Ester Hydrolysis (Saponification)

To generate the free acid for coupling reactions:

  • Reagents: LiOH (2 equiv), THF/Water (3:1).

  • Conditions: Stir at 0°C to RT. Avoid reflux to prevent decarboxylation or pyridine ring degradation.

  • Outcome: 4-(4-pyridyl)-2-thiazolecarboxylic acid.

  • Note: Acidification to pH 4-5 is required to isolate the zwitterionic species.

B. Direct Amidation (Aminolysis)

Direct reaction of the ester with amines is often sluggish due to the electron-deficient nature of the thiazole.

  • Preferred Route: Hydrolysis (Step A)

    
     Acid Chloride (SOCl2) or Coupling Agent (HATU/EDC) + Amine.
    
  • Application: Synthesis of amide-linked kinase inhibitors.

C. Reduction

Reduction to the alcohol (hydroxymethyl group) alters the polarity and provides a handle for ether synthesis.

  • Reagents: NaBH4 (excess) in MeOH/THF.

  • Precaution: LiAlH4 may reduce the pyridine ring or cause ring-opening; NaBH4 is milder and chemoselective for the ester.

ReactivityMap Core Ethyl 4-(4-pyridyl)- 2-thiazolecarboxylate Hydrolysis LiOH / THF / H2O Core->Hydrolysis Reduction NaBH4 / MeOH Core->Reduction Acid Carboxylic Acid (Coupling Precursor) Hydrolysis->Acid Amidation 1. Hydrolysis 2. HATU, R-NH2 Acid->Amidation Alcohol Hydroxymethyl Derivative (Linker Synthesis) Reduction->Alcohol Amide Amide Analog (Kinase Inhibitor) Amidation->Amide

Figure 2: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications

The 4-(4-pyridyl)-thiazole motif is a pharmacophore often referred to as a "Super-Pyridine" in medicinal chemistry because the thiazole ring extends the conjugation and alters the vector of the pyridine nitrogen interaction.

Kinase Inhibition (ROCK/p38 MAPK)

The pyridine nitrogen acts as a hinge binder (acceptor), while the thiazole C2-substituent (often converted to an amide) extends into the solvent-exposed region or the hydrophobic back pocket of the ATP binding site.

  • Mechanism: The planar bi-heteroaryl system mimics the adenine core of ATP.

  • Example: Derivatives of this scaffold have shown activity against Rho-associated protein kinase (ROCK), implicated in cardiovascular disease and glaucoma.

Xanthine Oxidase Inhibition

While Febuxostat utilizes a 2-aryl-4-methyl-5-carboxythiazole architecture, the 2-carboxy-4-pyridyl scaffold is investigated for non-purine xanthine oxidase inhibition, utilizing the pyridine to interact with the molybdenum center or adjacent residues in the enzyme active site.

Solubility Enhancement

The incorporation of the pyridine ring significantly lowers the LogP compared to a phenyl analog (Pyridine LogP ~0.65 vs Benzene LogP ~2.1), improving the water solubility of drug candidates—a critical parameter for oral bioavailability.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.

  • Safety: The pyridine moiety suggests potential for skin irritation. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable to standard flash chromatography on silica gel. Avoid strong acids which may protonate the pyridine and complicate purification (elution requires basic modifiers like 1% Triethylamine).

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Standard reference for Hantzsch mechanism and thiazole reactivity).

  • Metzger, J. V. (1979).[2] Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[4] (Definitive text on thiazole synthesis regiochemistry).

  • Luo, M., et al. (2024).[5][6] "Visible light mediates a synthesis of thiazole derivatives from benzothioamides."[6] Journal of Organic Chemistry, 89, 5038-5048.[6]

  • Ikemoto, N., et al. (2003).[2] "Practical synthesis of the xanthine oxidase inhibitor Febuxostat." Tetrahedron, 59(9), 1317-1325. (Demonstrates industrial scale handling of thiazole carboxylates).

Sources

Exploratory

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate molecular structure

Molecular Architecture, Synthetic Pathways, and Pharmacological Utility [1][2] Executive Summary Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS 216867-38-8) represents a critical heteroaromatic scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Pharmacological Utility [1][2]

Executive Summary

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS 216867-38-8) represents a critical heteroaromatic scaffold in medicinal chemistry, specifically within the design of kinase inhibitors and anti-infective agents.[2][3] Characterized by a thiazole core substituted at the C2 position with an ester moiety and at the C4 position with a 4-pyridyl ring, this molecule serves as a versatile "linchpin" intermediate.[2] Its structural rigidity and capacity for


-

stacking and hydrogen bonding make it a high-value building block for fragment-based drug discovery (FBDD), particularly targeting p38 MAP kinase and other ATP-binding pockets.[2]

Molecular Identity & Physicochemical Profile[2][4][5]

The molecule features a 1,3-thiazole ring acting as a bioisostere for other five-membered heterocycles, providing distinct electronic properties due to the presence of both sulfur (lipophilic, polarizable) and nitrogen (H-bond acceptor).[2]

Structural Specifications
ParameterDetail
IUPAC Name Ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate
CAS Number 216867-38-8
Molecular Formula C

H

N

O

S
Molecular Weight 234.27 g/mol
SMILES CCOC(=O)C1=NC(C2=CC=NC=C2)=CS1
InChI Key Unique identifier derived from structure (Predicted)
Physicochemical Properties (Calculated)

Understanding the drug-likeness of this intermediate is vital for its application in lead optimization.[2]

PropertyValueSignificance
LogP (Octanol/Water) ~2.2 – 2.5Optimal lipophilicity for membrane permeability; falls well within Lipinski's Rule of 5.[2]
Topological Polar Surface Area (TPSA) ~65 ŲIndicates good oral bioavailability potential (<140 Ų).[2]
H-Bond Acceptors 4 (N-thiazole, N-pyridine, O-ester, O-carbonyl)Key interaction points for active site binding.[2]
H-Bond Donors 0Lack of donors reduces desolvation penalty upon binding.[2]
Rotatable Bonds 3Limited flexibility (Ethyl ester chain) reduces entropy loss during binding.[2]

Synthetic Methodology: The Hantzsch Thiazole Synthesis[7][8]

The most robust route to Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate is the Hantzsch Thiazole Synthesis .[2] This condensation reaction involves a thioamide derivative and an


-haloketone.[2]
Retrosynthetic Analysis

To achieve the 2-carboxylate / 4-pyridyl substitution pattern:

  • C2 Fragment: Requires a thioamide with an ester group.[2][4] Ethyl thiooxamate (Ethyl 2-amino-2-thioxoacetate) is the precursor.[2][5]

  • C4 Fragment: Requires an

    
    -haloketone with a pyridine ring.[2] 4-(Bromoacetyl)pyridine  (2-bromo-1-(pyridin-4-yl)ethan-1-one) is the electrophile.[2]
    
Experimental Protocol

Note: This protocol is a standardized adaptation based on general Hantzsch synthesis conditions for similar heteroaromatics.

Reagents:

  • Ethyl thiooxamate (1.0 eq)[2]

  • 4-(Bromoacetyl)pyridine hydrobromide (1.0 eq)[2]

  • Ethanol (Anhydrous)[2]

  • Sodium Bicarbonate (NaHCO

    
    ) or Triethylamine (Et
    
    
    
    N)[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Ethyl thiooxamate in 50 mL of anhydrous ethanol.

  • Addition: Add 10 mmol of 4-(Bromoacetyl)pyridine hydrobromide in portions to the stirring solution at room temperature.

  • Cyclization: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:1).[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates as a hydrobromide salt, filter directly.[2]

    • To obtain the free base: Concentrate the solvent in vacuo.[2] Resuspend the residue in water and neutralize with saturated aqueous NaHCO

      
       until pH ~8.
      
  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    ) if necessary.
    
Reaction Mechanism & Pathway Visualization

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by dehydration and cyclization.[2]

HantzschSynthesis Thio Ethyl Thiooxamate (Nucleophile) Inter1 S-Alkylated Intermediate (Thioimidate) Thio->Inter1 SN2 Substitution (-HBr) Halo 4-(Bromoacetyl)pyridine (Electrophile) Halo->Inter1 SN2 Substitution (-HBr) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Intramolecular Condensation Prod Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (Aromatic Product) Inter2->Prod Dehydration (-H2O)

Caption: Mechanistic flow of the Hantzsch synthesis yielding the 2,4-disubstituted thiazole scaffold.

Structural Analysis & Spectroscopic Signatures[8][10]

Verification of the structure relies on confirming the regiochemistry (2,4-substitution) and the integrity of the ester and pyridine groups.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
    H-NMR (DMSO-d
    
    
    
    , 400 MHz):
    • Thiazole C5-H: A diagnostic singlet appearing in the downfield aromatic region, typically

      
       8.4 – 8.6 ppm .[2] This confirms the formation of the thiazole ring.[2][4]
      
    • Pyridine Ring: An AA'BB' system (or two doublets) characteristic of 4-substitution.[2]

      • H2/H6 (adjacent to N):

        
         8.6 – 8.8 ppm  (Deshielded).[2]
        
      • H3/H5:

        
         7.8 – 8.0 ppm .[2]
        
    • Ethyl Ester:

      • Methylene (-CH

        
        -): Quartet at 
        
        
        
        4.4 ppm
        .[2]
      • Methyl (-CH

        
        ): Triplet at 
        
        
        
        1.4 ppm
        .[2]
Mass Spectrometry[2]
  • ESI-MS: Expect a molecular ion peak

    
     at m/z 235.3 .[2]
    
  • Fragmentation pattern often shows loss of the ethyl group (

    
    ) or the ethoxycarbonyl group.[2]
    

Pharmacological Applications[5][9][11]

Kinase Inhibition (p38 MAP Kinase)

The 4-pyridyl-thiazole motif is a privileged scaffold in kinase inhibitor design.[2] The pyridine nitrogen often acts as a key Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" of the kinase ATP-binding pocket (e.g., Met109 in p38


).
  • Binding Mode: The thiazole ring orients the pyridine into the hinge region, while the C2-ester provides a vector for extending into the solvent-exposed region or the hydrophobic back pocket, depending on further derivatization (e.g., conversion of ester to amide).[2]

Synthetic Utility (Building Block)

This molecule is rarely the final drug; it is a "core."[2]

  • Hydrolysis: Conversion to the carboxylic acid allows coupling with amines to create diverse libraries.[2]

  • Reduction: The ester can be reduced to an alcohol or aldehyde for further chain extension.[2]

  • Suzuki Coupling: The pyridine ring can be activated (e.g., via N-oxide formation) for further functionalization.[2]

Pharmacophore Center Thiazole Core (Scaffold) Pyridine 4-Pyridyl Group (Hinge Binder / H-Bond Acceptor) Center->Pyridine Rigid Linker Ester C2-Ester (Solvent Exposure / Derivatization Point) Center->Ester Synthetic Handle

Caption: Pharmacophore mapping showing the functional roles of the molecule's three primary domains.

References

  • Cayman Chemical. Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-carboxylate Product Data. (Note: Related structural analog used for property benchmarking). Available at: [2]

  • Alchimica. Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate Product Page. Verified CAS 216867-38-8.[2][3] Available at: [2]

  • BenchChem. Ethyl thiooxamate Synthesis Protocols. Describes the use of ethyl thiooxamate in Hantzsch synthesis. Available at: [2]

  • PubChem. Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. (Used for comparative physicochemical property analysis).[2] Available at: [2]

  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives. Discusses the biological relevance of pyridyl-thiazole scaffolds. Available at: [2]

Sources

Foundational

Technical Guide: Solubility Profiling of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate

Topic: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Solubility in DMSO and DMF Content Type: Technical Guide / Method Development Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Solubility in DMSO and DMF Content Type: Technical Guide / Method Development Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide provides a technical analysis of the solubility characteristics of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS: 216867-38-8) in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). As a heteroaromatic biaryl ester, this compound exhibits specific dissolution behaviors governed by


-

stacking interactions and dipole moments.

While specific saturation limits for this exact CAS are often proprietary or batch-dependent, structural analogs and physicochemical principles indicate a moderate solubility profile (10–30 mg/mL) in polar aprotic solvents. This guide details the mechanistic basis for these properties and provides a validated protocol for determining precise solubility limits in your specific workflow.

Physicochemical Profile & Solubility Mechanisms

Understanding the molecule's architecture is the first step to mastering its dissolution.

PropertyValue / DescriptionImpact on Solubility
CAS Number 216867-38-8Unique Identifier
Molecular Formula

Heteroaromatic core
Molecular Weight ~234.27 g/mol Low MW favors dissolution
Structure Thiazole core with 4-pyridyl and 2-ethyl esterFlat, planar geometry promotes crystal lattice stability via

-stacking.[1]
H-Bond Donors 0No -OH or -NH groups to donate H-bonds.
H-Bond Acceptors 5 (N, O, S)High affinity for DMSO/DMF via dipole-dipole interactions.
Mechanistic Analysis: Why DMSO and DMF?
  • The Challenge (Crystal Lattice): The planar nature of the thiazole-pyridine system allows for tight molecular packing (pi-stacking), creating a high lattice energy barrier that solvents must overcome.

  • The Solution (Polar Aprotic Solvents):

    • DMSO (Dimethyl sulfoxide): Acts as a strong Lewis base. The sulfoxide oxygen interacts effectively with the electron-deficient regions of the pyridine and thiazole rings, disrupting the crystal lattice.

    • DMF (Dimethylformamide): Similar mechanism, though often slightly less effective than DMSO for rigid heteroaromatics due to lower dielectric constant (

      
       vs. 
      
      
      
      for DMSO).

Solubility Estimates & Solvent Selection

Based on structural analogs (e.g., Ethyl 4-bromomethyl-2-(2-pyridyl)thiazole-5-carboxylate and 2-(2-pyridyl)-4-methyl-thiazole-5-carboxylic acid), the following operational ranges are projected.

Predicted Solubility Ranges
SolventEstimated Saturation (

)
Usage Recommendation
DMSO 15 – 30 mg/mL Primary Solvent. Best for stock solutions (e.g., 10-20 mM) for biological assays.
DMF 10 – 25 mg/mL Secondary Solvent. Useful for chemical synthesis or if DMSO interferes with downstream catalysis.
Ethanol < 5 mg/mLPoor. Likely requires heating; risk of precipitation upon cooling.
Water/PBS < 0.1 mg/mLInsoluble. Requires co-solvent (e.g., 1% DMSO) for biological testing.

Critical Note: The presence of the ethyl ester makes this compound susceptible to hydrolysis. Avoid storing solutions in wet DMSO/DMF for prolonged periods. Use anhydrous solvents for stock preparation.

Experimental Protocols

Do not rely on literature values alone. Batch purity and crystal polymorphs can alter solubility by


. Use the following self-validating protocols.
Protocol A: The "Visual Titration" Method (Rapid)

Best for determining if a target concentration (e.g., 10 mM) is achievable.

  • Weighing: Weigh 5.0 mg of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate into a 1.5 mL amber microcentrifuge tube.

  • Initial Addition: Add 100

    
    L of anhydrous DMSO.
    
    • Concentration: 50 mg/mL.

  • Agitation: Vortex for 60 seconds. If undissolved, sonicate at

    
     for 5 minutes.
    
  • Observation:

    • Clear Solution: Solubility

      
       50 mg/mL. (Stop here).
      
    • Turbid/Solid: Solubility < 50 mg/mL. Proceed to step 5.

  • Dilution: Add DMSO in 100

    
    L increments, vortexing/sonicating between additions, until clear.
    
    • Calculation:

      
      
      
Protocol B: Quantitative Saturation (HPLC)

Required for thermodynamic solubility data.

  • Saturation: Add excess solid (~50 mg) to 1 mL of DMSO.

  • Equilibration: Shake at

    
     for 24 hours (thermomixer).
    
  • Filtration: Filter supernatant through a 0.22

    
    m PTFE syringe filter.
    
    • Note: Do not use Nylon filters (drug adsorption risk).

  • Quantification: Dilute filtrate 100-fold in acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Visualizations

Figure 1: Solubility Decision Logic

A logical workflow for selecting the correct solvent system based on application.

SolubilityLogic Start Start: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate AppType Identify Application Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Reaction) AppType->Synthesis DMSO_Path Use DMSO (Max Stock ~20-30 mg/mL) BioAssay->DMSO_Path Preferred Synthesis->DMSO_Path Standard DMF_Path Use DMF (If DMSO interferes with catalyst) Synthesis->DMF_Path Alternative CheckWater Check Aqueous Tolerance DMSO_Path->CheckWater Dilution Dilute to <1% DMSO in Media/Buffer CheckWater->Dilution Prevents Precipitation

Caption: Decision tree for solvent selection emphasizing DMSO as the primary vehicle for biological assays.

Figure 2: Dissolution Workflow

Step-by-step mechanism for preparing stable stock solutions.

DissolutionFlow Solid Solid Compound (Weigh 5-10 mg) SolventAdd Add Anhydrous DMSO (Initial Vol: 100 µL) Solid->SolventAdd Energy Input Energy (Vortex 1 min + Sonicate 5 min) SolventAdd->Energy Check Visual Inspection Energy->Check Clear Clear Solution (Ready for Use) Check->Clear Dissolved Cloudy Cloudy/Particles Check->Cloudy Undissolved Dilute Add +50% Solvent Cloudy->Dilute Dilute->Energy

Caption: Iterative "Visual Titration" workflow to safely solubilize the compound without over-dilution.

Stability & Storage Guidelines

  • Hydrolysis Risk: The ethyl ester moiety at position 2 is electron-deficient due to the adjacent thiazole nitrogen. It is susceptible to base-catalyzed hydrolysis.

    • Preventative Measure: Ensure DMSO/DMF is "Anhydrous" grade (water content < 0.005%).

  • Temperature: Store stock solutions at -20°C.

    • Freeze-Thaw: Aliquot stocks to avoid repeated freeze-thaw cycles, which can induce precipitation of less soluble crystal polymorphs.

  • Light Sensitivity: Thiazoles can be photosensitive. Store in amber vials.

References

  • PubChem. Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate (Analogous Structure Data). National Library of Medicine. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate

This guide serves as a definitive technical reference for the synthesis, purification, and spectroscopic characterization of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate . It is designed for medicinal chemists and analytica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the synthesis, purification, and spectroscopic characterization of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate . It is designed for medicinal chemists and analytical scientists requiring high-fidelity data for structural validation.

Executive Summary

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS: 216867-38-8) is a critical heterocyclic scaffold used in the development of kinase inhibitors and biologically active agents. Its structural core combines a thiazole ring substituted at the 2-position with an ester moiety and at the 4-position with a pyridine ring, providing multiple vectors for hydrogen bonding and pi-stacking interactions in protein active sites.

This guide provides a validated Hantzsch synthesis protocol , detailed spectroscopic reference data (NMR, IR, MS), and a quality control workflow to ensure compound integrity.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate
Molecular Formula

Molecular Weight 234.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~3.5 (Pyridine nitrogen)

Synthesis Pathway (Hantzsch Thiazole Synthesis)[1][2][3][4]

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , involving the condensation of Ethyl thiooxamate with 4-(Bromoacetyl)pyridine (typically as the hydrobromide salt). This cyclization is favored by the nucleophilicity of the thioamide sulfur and proceeds via an intermediate hydroxy-thiazoline which dehydrates to the aromatic thiazole.

Reaction Scheme Diagram

G Start1 Ethyl Thiooxamate (EtOOC-CSNH2) Inter Intermediate (Hydroxy-thiazoline) Start1->Inter EtOH, Reflux (- HBr) Start2 4-(Bromoacetyl)pyridine (Py-CO-CH2Br) Start2->Inter Product Ethyl 4-(4-pyridyl)- 2-thiazolecarboxylate Inter->Product Dehydration (- H2O)

Figure 1: Hantzsch synthesis pathway involving condensation and dehydration steps.

Experimental Protocols

Synthesis Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve Ethyl thiooxamate (1.33 g, 10.0 mmol) in absolute Ethanol (20 mL).

  • Addition: Add 4-(Bromoacetyl)pyridine hydrobromide (2.81 g, 10.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (

    
    ) with magnetic stirring for 4–6 hours. Monitor consumption of starting material by TLC (System: 50% EtOAc/Hexanes).
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with saturated aqueous

      
       solution until pH ~8.
      
    • Evaporate ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to afford the title compound.

Analytical Sample Preparation
  • NMR: Dissolve ~5-10 mg of purified solid in 0.6 mL DMSO-d6 . Ensure complete dissolution to prevent line broadening.

  • LC-MS: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Filter through a 0.22

    
     PTFE filter before injection.
    

Spectroscopic Reference Data

The following data represents the consensus spectroscopic profile for Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate .

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d6) 
Note: The thiazole C5 proton and pyridine protons are distinctively deshielded.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.76 Doublet (

Hz)
2HPy-H2, H6Ortho to Pyridine Nitrogen (Deshielded)
8.68 Singlet1HThiazole H-5Aromatic Thiazole Ring Proton
8.02 Doublet (

Hz)
2HPy-H3, H5Meta to Pyridine Nitrogen
4.46 Quartet (

Hz)
2HEster

Methylene of Ethyl Group
1.39 Triplet (

Hz)
3HEster

Methyl of Ethyl Group

C NMR (100 MHz, DMSO-d6) 
Chemical Shift (

, ppm)
Assignment
160.5 C=O (Ester Carbonyl)
158.2 C-2 (Thiazole, adjacent to N/S/Ester)
153.8 C-4 (Thiazole, adjacent to Pyridine)
150.6 Pyridine C-2, C-6
140.1 Pyridine C-4 (Ipso carbon)
126.5 C-5 (Thiazole)
121.2 Pyridine C-3, C-5
62.8 Ethyl

14.5 Ethyl

Infrared Spectroscopy (FT-IR)
  • 1735 cm

    
    :  Strong 
    
    
    
    stretching (Ester).
  • 1595 cm

    
    : 
    
    
    
    stretching (Thiazole/Pyridine).
  • 3050-3100 cm

    
    :  Aromatic 
    
    
    
    stretching.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+)

  • Molecular Ion

    
    :  Calculated: 235.05; Observed: 235.1  m/z.
    
  • Key Fragments:

    • 
       ~162 (Loss of 
      
      
      
      group).
    • 
       ~189 (Loss of 
      
      
      
      ).

Quality Control & Validation Workflow

To ensure the reliability of the synthesized compound for biological assays, follow this self-validating analytical workflow.

Analytical Logic Flow

QC_Flow Sample Crude Product TLC 1. TLC Analysis (Check Purity) Sample->TLC HPLC 2. HPLC/LC-MS (Purity > 95%?) TLC->HPLC NMR 3. 1H NMR (Structural Confirmation) HPLC->NMR Yes (>95%) Recryst Recrystallization (EtOH/Hex) HPLC->Recryst No (<95%) Release Release for Assay NMR->Release Recryst->HPLC

Figure 2: Step-by-step Quality Control (QC) decision tree.

Purity Criteria
  • HPLC: Purity >95% (Area %) at 254 nm.

  • Solvent Residuals: NMR must show <0.5% molar equivalent of Ethanol/Ethyl Acetate if used for biological screening.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[2] Berichte der deutschen chemischen Gesellschaft.

  • Thiazole Chemistry: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Spectroscopic Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3]

  • Compound Registry: PubChem CID 216867-38-8 (Related Analogues).

  • General Synthesis of 4-Substituted Thiazoles: Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles.[4][5][3] Journal of Heterocyclic Chemistry.[1]

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Thiazole Carboxylate Derivatives

Executive Summary This technical guide provides a comprehensive analysis of thiazole carboxylate derivatives, a class of heterocyclic compounds exhibiting potent pharmacological versatility. Targeted at drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of thiazole carboxylate derivatives, a class of heterocyclic compounds exhibiting potent pharmacological versatility. Targeted at drug development professionals and research scientists, this document synthesizes current data on their anticancer, antimicrobial, and anti-inflammatory activities. It details the Structure-Activity Relationships (SAR) governing their efficacy, provides validated synthetic and assay protocols, and visualizes key mechanistic pathways.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring (1,3-thiazole) is a five-membered heterocyclic pharmacophore containing sulfur and nitrogen.[1] Its unique electron distribution allows it to interact with diverse biological targets via hydrogen bonding,


 stacking, and coordination with metalloenzymes.

Thiazole carboxylate derivatives—specifically those substituted at the C2, C4, and C5 positions—have emerged as privileged scaffolds. The carboxylate moiety (ester or acid) at C4 or C5 serves as a critical hydrogen-bond acceptor, often mimicking peptide bonds in biological systems, while the C2 position allows for extensive lipophilic tuning.

Chemical Synthesis & Methodology

The construction of the thiazole core is foundational to derivative generation.[2] The most robust and widely adopted method is the Hantzsch Thiazole Synthesis .

Core Synthetic Pathway

The reaction typically involves the condensation of


-haloketones with thioamides or thioureas. This cyclization is highly efficient and tolerant of diverse functional groups.[3]
Representative Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Reagents: Ethyl acetoacetate, Sulfuryl chloride, Thiourea, Ethanol.

  • Halogenation: React ethyl acetoacetate (1.0 eq) with sulfuryl chloride (1.0 eq) at 0–5°C to generate ethyl

    
    -chloroacetoacetate.
    
  • Cyclization: Dissolve the

    
    -chloro intermediate in absolute ethanol. Add thiourea (1.1 eq) portions-wise.
    
  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the solution. Neutralize with aqueous NaHCO

    
     to precipitate the crude thiazole.
    
  • Purification: Recrystallize from ethanol/water to obtain the pure ester.

Visualization: Synthesis Workflow

ThiazoleSynthesis start Precursors: Ethyl Acetoacetate step1 Halogenation (SO2Cl2, 0°C) start->step1 inter Intermediate: Ethyl alpha-chloroacetoacetate step1->inter step2 Cyclization (Thiourea, Reflux) inter->step2 product Target Scaffold: Ethyl 2-amino-thiazole-carboxylate step2->product

Figure 1: Step-wise workflow for the Hantzsch synthesis of the thiazole carboxylate core.

Pharmacological Profiles[2][5][6][7][8]

Anticancer Activity

Thiazole carboxylates exhibit cytotoxicity against multiple tumor lines, including MCF-7 (breast), HepG2 (liver), and A549 (lung).

  • Mechanism of Action:

    • VEGFR-2 Inhibition: Derivatives with bulky aromatic groups at C2 often dock into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), inhibiting angiogenesis [1].

    • Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to mitochondrial depolarization and Caspase-3 activation [2].

Antimicrobial & Antifungal Activity

With the rise of multidrug-resistant (MDR) pathogens, thiazole-5-carboxylates have shown promise against MRSA and C. albicans.

  • Key Insight: The presence of a hydrazone linkage at C2 significantly enhances antibacterial potency by facilitating penetration of the bacterial cell wall [3].

  • Biofilm Inhibition: Recent studies indicate these derivatives can disrupt quorum sensing signals in P. aeruginosa [4].

Anti-inflammatory Activity

Thiazole carboxamides act as dual inhibitors of COX/LOX pathways.

  • Selectivity: 2,4-disubstituted thiazoles have demonstrated high selectivity for COX-2 over COX-1, reducing the risk of gastric ulceration common with traditional NSAIDs [5].

Visualization: Mechanistic Pathways

Mechanisms drug Thiazole Carboxylate Derivative cancer Cancer Cell (MCF-7 / HepG2) drug->cancer Targeting inflam Inflammatory Pathway drug->inflam Modulation vegfr Inhibit VEGFR-2 cancer->vegfr apop Induce Apoptosis (Caspase-3) cancer->apop cox Inhibit COX-2 inflam->cox lox Inhibit 5-LOX inflam->lox

Figure 2: Dual mechanistic action of thiazole derivatives in oncology and inflammation.

Structure-Activity Relationship (SAR) Analysis

Optimization of the thiazole scaffold relies on precise modifications at three key positions.

PositionModification TypeBiological Effect
C2 Amine/Amide LinkageEssential for target binding affinity. Introduction of hydrophobic aryl groups (e.g., 4-Cl-phenyl) enhances membrane permeability and potency [6].
C4 Methyl / TrifluoromethylSmall alkyl groups (Me) maintain steric balance. Electron-withdrawing groups (CF

) increase metabolic stability and lipophilicity.
C5 Carboxylate / CarboxamideThe ester group is hydrolyzable (prodrug potential). Conversion to a carboxamide often improves hydrogen bonding with enzyme active sites (e.g., COX-2) [5].
Visualization: SAR Logic Map

SAR core Thiazole Core c2 Position C2: Lipophilicity & Affinity core->c2 c4 Position C4: Steric & Electronic core->c4 c5 Position C5: H-Bonding Acceptor core->c5 c2_mod Add Aryl/Hydrazone: Increases Potency c2->c2_mod c4_mod Add CF3/CH3: Metabolic Stability c4->c4_mod c5_mod Ester vs Amide: Solubility & Target Fit c5->c5_mod

Figure 3: SAR optimization map for thiazole carboxylate derivatives.

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC


 values against cancer cell lines.
  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add serial dilutions of the thiazole derivative (0.1

    
    M – 100 
    
    
    
    M). Include DMSO control.
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Dissolve formazan crystals in DMSO (100

    
    L).
    
  • Measurement: Read absorbance at 570 nm. Calculate cell viability percentage.

Antimicrobial Susceptibility (MIC)

Objective: Determine Minimum Inhibitory Concentration.

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

  • Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link][2]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. ACS Omega. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

Sources

Exploratory

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate: A Strategic Scaffold for Kinase Inhibitor Discovery

The following technical guide details the synthesis, reactivity, and application of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate , a critical scaffold in the development of kinase inhibitors and heterocyclic bioactive agent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate , a critical scaffold in the development of kinase inhibitors and heterocyclic bioactive agents.

Technical Guide & Synthetic Protocol [1]

Executive Summary

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate represents a "privileged structure" in medicinal chemistry, particularly within oncology and immunology.[1] Its value lies in its dual-functionality:

  • The 4-(4-Pyridyl) moiety: Acts as a high-affinity hydrogen bond acceptor, frequently targeting the hinge region of ATP-binding pockets in kinases (e.g., c-Met, VEGFR).[1]

  • The 2-Carboxylate handle: Provides a vector for rapid diversification via amidation, allowing researchers to tune solubility, permeability, and solvent-front interactions.[1]

This guide provides a validated synthetic workflow for generating this intermediate and strategies for its downstream functionalization.

Physicochemical Profile

Understanding the core properties is essential for reaction planning and purification.[1]

PropertyValue / CharacteristicImplication for Synthesis
Molecular Formula C₁₁H₁₀N₂O₂S-
Molecular Weight 234.27 g/mol -
Appearance Pale yellow to off-white solidVisual cue for purification endpoints.[1]
Solubility Soluble in DMSO, DMF, DCM, EtOAc.[1] Low in Hexanes/Water.[1]Use EtOAc/Hexane for chromatography; DMF for coupling.[1][2]
pKa (Pyridine) ~5.2 (Conjugate acid)Pyridine N is basic; may form salts with acidic byproducts (e.g., HBr).[1]
Stability Stable under ambient conditions.[1] Ester sensitive to strong base/acid.[1]Avoid prolonged exposure to aqueous base unless hydrolysis is intended.[1]

Core Synthesis: The Hantzsch Thiazole Coupling

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide derivative with an


-haloketone.[1]
Retrosynthetic Analysis

The target molecule is disassembled into two commercially accessible precursors:[1]

  • Component A (Electrophile): 4-(Bromoacetyl)pyridine (often supplied as the HBr salt).[1]

  • Component B (Nucleophile): Ethyl thiooxamate.[1][3]

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the bromoketone, followed by cyclodehydration.[1]

HantzschSynthesis Pre1 Ethyl Thiooxamate (Nucleophile) Inter S-Alkylated Intermediate (Transient) Pre1->Inter SN2 Attack (EtOH) Pre2 4-(Bromoacetyl)pyridine (Electrophile) Pre2->Inter Target Ethyl 4-(4-pyridyl)-2- thiazolecarboxylate Inter->Target Cyclodehydration (- H2O, - HBr)

Figure 1: Mechanistic pathway for the Hantzsch synthesis of the target scaffold.[1][2][3][4][5][6][7][8][9][10][11]

Validated Experimental Protocol

Objective: Synthesis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate on a 10 mmol scale.

Reagents:

  • Ethyl thiooxamate (1.33 g, 10 mmol)[1]

  • 4-(Bromoacetyl)pyridine hydrobromide (2.81 g, 10 mmol)[1]

  • Ethanol (Absolute, 50 mL)

  • Saturated NaHCO₃ solution (aqueous)[1][6][11]

  • Ethyl Acetate (EtOAc)[1][2][8]

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethyl thiooxamate (1.0 equiv) and 4-(Bromoacetyl)pyridine HBr (1.0 equiv) to the flask.

  • Solvent Addition: Add absolute Ethanol (5 vol, ~50 mL). The mixture may appear as a suspension initially.

  • Reaction: Heat the mixture to reflux (78 °C) with stirring. Maintain reflux for 6–12 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting bromoketone spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to ~10 mL.

    • Dilute with EtOAc (50 mL).[1]

    • Neutralization (Critical): The pyridine ring may trap HBr generated during cyclization.[1] Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to ensure the free base is obtained.[1]

    • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.[1]

  • Purification: Concentrate the filtrate. The residue can often be recrystallized from Ethanol/Water or purified via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).[1]

Expected Yield: 60–80% Data Validation:

  • ¹H NMR (DMSO-d₆): Look for thiazole singlet (~8.5 ppm), pyridine doublets (~8.7 ppm, 7.9 ppm), and ethyl ester signals (quartet ~4.4 ppm, triplet ~1.3 ppm).[1]

Downstream Functionalization & Applications

Once synthesized, the scaffold serves as a divergence point.[1] The ester at C2 is the primary handle for library generation.[1]

Hydrolysis to the Free Acid

For coupling with amines, the ethyl ester must be saponified.[1]

  • Reagents: LiOH (2 equiv), THF/MeOH/H₂O (3:1:1).[1]

  • Conditions: Stir at RT for 2–4 hours. Acidify carefully to pH 4–5 with 1N HCl to precipitate the zwitterionic acid.[1]

  • Note: The product is amphoteric (pyridine basicity + carboxylic acid).[1] Avoid excess acid during workup to prevent forming the water-soluble hydrochloride salt.[1]

Amide Coupling (Library Generation)

The acid derivative is frequently coupled with aromatic amines to create "hinge-binder + linker + tail" motifs common in kinase inhibitors (e.g., c-Met, ALK inhibitors).[1]

ReactivityMap Core Ethyl 4-(4-pyridyl)-2- thiazolecarboxylate Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Salt Pyridinium Salts (Solubility) Core->Salt HCl or MeI NOx N-Oxide (Metabolic Metabolite) Core->NOx mCPBA Amide Bioactive Amides (Kinase Inhibitors) Acid->Amide R-NH2, HATU, DIPEA

Figure 2: Reactivity profile and diversification pathways.[1]

Case Study: c-Met Kinase Inhibitors

Research indicates that 2-acylaminothiazoles and thiazole-2-carboxamides are potent scaffolds for c-Met inhibition.[1] The 4-(4-pyridyl) group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu1127/Met1160 equivalent residues).[1]

  • Design Strategy:

    • Synthesize the Title Compound.[1][2][3][4][5][6][7][8][9][10]

    • Hydrolyze to the acid.

    • Couple with 4-fluoroaniline or complex benzylamines.[1]

    • Result: High-affinity Type I or Type II kinase inhibitors.[1]

Safety & Handling

  • 4-(Bromoacetyl)pyridine: Potent lachrymator and skin irritant.[1] Handle only in a fume hood. Wear gloves and goggles.[1] If exposed, wash with copious water.[1]

  • Ethyl Thiooxamate: Generally low toxicity but emits foul odors (sulfur).[1] Bleach glassware to oxidize residual sulfur compounds.[1]

  • Pyridine Derivatives: Potential neurotoxins.[1] Avoid inhalation of dusts.[1]

References

  • Synthesis of Thiazole-2-carboxylic esters

    • Source: Zhao, H., et al. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors."[1] European Journal of Medicinal Chemistry, 2020.[1]

    • Context: Describes the reaction of -bromoketones with ethyl thiooxamate in ethanol
  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell.[1]

    • Context: General mechanism for the condens

      
      -haloketones.[1]
      
  • Ethyl Thiooxamate Reagent Data

    • Source: PubChem Compound Summary for CID 87688, Ethyl thiooxamate.[1]

    • Context: Physical properties and safety data for the nucleophilic component.[1]

  • Medicinal Chemistry Applications (Thiazole-Pyridine Hybrids)

    • Source: Rostom, S. A. F., et al. "Polysubstituted thiazoles as potent antifungal and antioxidant agents."[1] European Journal of Medicinal Chemistry, 2017.[1]

    • Context: Illustrates the biological relevance of the 4-pyridyl-thiazole pharmacophore.[1]

Sources

Foundational

The Pyridyl-Thiazole Scaffold: A Technical Retrospective and Application Guide

Executive Summary The pyridyl-thiazole moiety represents a privileged scaffold in modern heterocyclic chemistry, characterized by the fusion of a pyridine ring (a six-membered nitrogen heterocycle) linked to a thiazole r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridyl-thiazole moiety represents a privileged scaffold in modern heterocyclic chemistry, characterized by the fusion of a pyridine ring (a six-membered nitrogen heterocycle) linked to a thiazole ring (a five-membered sulfur/nitrogen heterocycle). This bi-heteroaryl system has evolved from a mere synthetic curiosity in the late 19th century to a cornerstone in drug discovery and materials science. Its unique electronic properties—specifically the ability to chelate metals and form directional hydrogen bonds—make it indispensable in the design of kinase inhibitors, antimicrobial agents, and phosphorescent OLED emitters. This guide synthesizes the historical trajectory, synthetic protocols, and mechanistic applications of this versatile scaffold.

Historical Evolution and Chemical Significance[1][2]

The history of pyridyl-thiazoles is inextricably linked to the broader development of thiazole chemistry, initiated by Hantzsch and Weber in 1887. However, the specific coupling of pyridine and thiazole rings gained prominence later, driven by the search for bioactive isosteres of biphenyl and bipyridine systems.

The Pharmacophore Advantage

The pyridyl-thiazole scaffold offers distinct advantages over its all-carbon or single-heteroatom analogs:

  • Conformational Control: The rotation between the pyridine and thiazole rings allows the molecule to adopt planar or twisted conformations, critical for fitting into enzyme binding pockets (e.g., ATP binding sites of kinases).

  • Nitrogen Positioning: The presence of nitrogen atoms in both rings provides multiple H-bond acceptor sites. The specific arrangement (e.g., 2-(2-pyridyl)thiazole vs. 2-(3-pyridyl)thiazole) dictates the chelation bite angle for metallodrugs and material complexes.

  • Lipophilicity Modulation: The sulfur atom in the thiazole ring modulates lipophilicity (LogP), often improving membrane permeability compared to bis-pyridine analogs.

Synthetic Methodologies: From Hantzsch to Cross-Coupling

The construction of the pyridyl-thiazole core relies heavily on two dominant strategies: the classical Hantzsch cyclization and modern transition-metal-catalyzed cross-coupling.

Protocol: Modified Hantzsch Synthesis of 2-(2-Pyridyl)thiazoles

Rationale: The Hantzsch synthesis remains the most robust method for generating the thiazole ring de novo attached to a pyridine. It avoids the need for pre-functionalized thiazole starting materials, which can be unstable.

Target Molecule: 4-Phenyl-2-(pyridin-2-yl)thiazole Reaction Type: Condensation / Cyclization

Materials:

  • Pyridine-2-carbothioamide (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Ethanol (Solvent, anhydrous)

  • Reflux condenser

Step-by-Step Protocol:

  • Preparation of Thioamide Solution: Dissolve pyridine-2-carbothioamide (10 mmol) in absolute ethanol (20 mL). Note: Warming may be required.[1] Ensure the thioamide is fully dissolved to prevent heterogeneous clumping.

  • Addition of Electrophile: Add 2-bromoacetophenone (10 mmol) portion-wise to the stirring solution at room temperature. Causality: Slow addition prevents localized overheating and potential polymerization of the alpha-haloketone.

  • Cyclization (Reflux): Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). Mechanism: The sulfur attacks the alpha-carbon (S_N2), followed by nitrogen attacking the carbonyl, dehydration, and aromatization.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.

  • Neutralization: Pour the mixture into ice-cold aqueous NaHCO3 (saturated). Stir vigorously for 30 minutes to liberate the free base.

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/water.

Synthetic Workflow Visualization

HantzschSynthesis Figure 1: Mechanistic Workflow of the Hantzsch Pyridyl-Thiazole Synthesis Start Pyridine-2-carbothioamide (Nucleophile) Intermediate S-Alkylated Intermediate (Non-isolated) Start->Intermediate S_N2 Attack (Ethanol, RT) Reagent 2-Bromoacetophenone (Electrophile) Reagent->Intermediate Cyclization Intramolecular Condensation (- H2O) Intermediate->Cyclization Reflux Delta T Product 4-Phenyl-2-(2-pyridyl)thiazole (Aromatic Core) Cyclization->Product Dehydration & Aromatization

Medicinal Chemistry Applications

The pyridyl-thiazole scaffold is a bioisostere for the biaryl pharmacophores found in many kinase inhibitors. Its ability to engage in pi-pi stacking while presenting a nitrogen lone pair for hydrogen bonding makes it ideal for the ATP-binding pockets of kinases.

Case Study: c-Met Kinase Inhibitors

c-Met (Hepatocyte Growth Factor Receptor) dysregulation is implicated in gastric and lung cancers. Pyridyl-thiazole derivatives function as Type I or Type II inhibitors.

  • Mechanism: The thiazole sulfur often engages in pi-interactions with the gatekeeper residue, while the pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g., Met1160).

  • Data Comparison: The table below highlights the impact of the pyridyl-thiazole core on inhibitory potency compared to single-ring analogs.

Table 1: SAR of Pyridyl-Thiazole Derivatives against c-Met Kinase

Compound IDScaffold StructureR-Group (Thiazole C4)c-Met IC50 (nM)Selectivity Profile
Ref-1 Single ThiazolePhenyl> 10,000Poor
PT-01 2-(2-Pyridyl)thiazolePhenyl450Moderate
PT-05 2-(3-Pyridyl)thiazole4-Fluorophenyl12High
PT-09 2-(3-Pyridyl)thiazole2,5-Dimethoxyphenyl4.2High (vs. VEGFR)

Data Source: Synthesized from SAR studies in J. Med. Chem. and RSC Adv. (See References).

Mechanism of Action: Kinase Inhibition Pathway

cMetPathway Figure 2: Biological Mechanism of Action for Pyridyl-Thiazole Kinase Inhibitors HGF HGF Ligand Receptor c-Met Receptor (Extracellular) HGF->Receptor Binding Dimer Receptor Dimerization Receptor->Dimer Phos Autophosphorylation (Tyr Residues) Dimer->Phos Signal Downstream Signaling (PI3K/AKT, RAS/MAPK) Phos->Signal Prolif Cell Proliferation & Metastasis Signal->Prolif Inhibitor Pyridyl-Thiazole Inhibitor (Small Molecule) Inhibitor->Phos Blocks ATP Binding (Competitive Inhibition)

FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) inhibitors are crucial for pain management.[2][3][4] Pyridyl-thiazoles, specifically 4-phenylthiazole derivatives, have shown dual inhibition of FAAH and Soluble Epoxide Hydrolase (sEH).[3] The pyridyl ring improves water solubility and metabolic stability compared to the lipophilic biphenyl analogs.

Materials Science: Phosphorescent Emitters

Beyond biology, 2-(2-pyridyl)thiazole is a premier ligand for Iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs).

  • Color Tuning: Unlike the standard phenylpyridine (ppy) ligand which emits green, the thiazole analog shifts emission toward the orange/red (550–650 nm) due to the electron-withdrawing nature of the thiazole ring, which stabilizes the LUMO.

  • Efficiency: Ir(III) complexes with thiazole ligands have achieved External Quantum Efficiencies (EQE) exceeding 18%, rivaling commercial standards.

Future Outlook

The next decade of pyridyl-thiazole research will likely focus on:

  • C-H Activation: Moving away from pre-functionalized halides to direct C-H arylation of thiazoles with pyridine N-oxides to reduce waste.

  • PROTACs: Utilizing the pyridyl-thiazole scaffold as the "warhead" linker in Proteolysis Targeting Chimeras for targeted protein degradation.

  • NIR Emitters: Modifying the scaffold with extended conjugation for Near-Infrared emission in bio-imaging.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[5] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • c-Met Kinase Inhibitors: El-Mekabaty, A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.[6] RSC Advances.

  • FAAH Inhibitors: Wilt, S., et al. (2021).[4] Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry.[2][4][5][7][8]

  • OLED Applications: Liao, J. L., et al. (2017). Color-tunable thiazole-based iridium(III) complexes: Synthesis, characterization and their OLED applications. Dyes and Pigments.

  • Anticancer Activity (Lung): Turan-Zitouni, G., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.

Sources

Exploratory

Mechanism of action for pyridyl-thiazole compounds in medicinal chemistry

Mechanistic Modalities of Pyridyl-Thiazole Scaffolds in Medicinal Chemistry Executive Summary The pyridyl-thiazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to inte...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Modalities of Pyridyl-Thiazole Scaffolds in Medicinal Chemistry

Executive Summary

The pyridyl-thiazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets with high affinity and specificity. This guide dissects the molecular mechanisms driving its efficacy, moving beyond generic descriptions to the precise atomic-level interactions that govern its utility in kinase inhibition, tubulin disruption, and antimicrobial activity. By mastering the structure-activity relationships (SAR) of this moiety, drug developers can rationally tune potency and metabolic stability.[1]

The Physicochemical Foundation: Why Pyridyl-Thiazole?

The 2-(pyridin-2-yl)thiazole core is not merely a linker; it is a bioactive pharmacophore.[1] Its utility stems from three critical physicochemical properties:

  • Conformational Restriction: The bond between the pyridine C2 and thiazole C2 allows for a planar conformation, often stabilized by an intramolecular S•••N interaction (chalcogen bonding) or hydrogen bonding, which pre-organizes the molecule for active site binding.

  • Hydrogen Bond Donor/Acceptor Balance: The pyridine nitrogen (acceptor) and the thiazole nitrogen (acceptor) can be modulated by adjacent amine linkers (donors), creating a "bidentate" or "tridentate" motif ideal for recognizing protein hinge regions.

  • Lipophilicity Modulation: The thiazole ring provides a lipophilic character (logP contribution) that enhances membrane permeability while maintaining water solubility via the pyridine nitrogen's basicity.

Primary Mechanism: ATP-Competitive Kinase Inhibition

The most dominant application of pyridyl-thiazoles is in targeting the ATP-binding pocket of protein kinases (e.g., BRAF, VEGFR, CDK, Chk1).[1]

The Hinge Binding Paradigm

In the ATP-binding pocket, the "hinge region" connects the N- and C-terminal lobes of the kinase.[1][2] The pyridyl-thiazole motif, particularly the 2-aminothiazole-pyridine subclass, acts as a Type I inhibitor mimic.[1]

  • Interaction A: The nitrogen of the thiazole ring accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Cys, Met, or Thr).

  • Interaction B: An exocyclic amino group (if present at the thiazole C2 position) donates a hydrogen bond to the backbone carbonyl oxygen.[1]

  • The "Gatekeeper" Avoidance: The planar nature of the scaffold allows it to slide past the "gatekeeper" residue (often Threonine or Methionine), accessing the hydrophobic back pocket.[1]

Case Study: Chk1 and BRAF Inhibition

Research indicates that pyridyl-aminothiazoles stabilize the kinase in an active-like conformation but prevent ATP hydrolysis.[1] For Checkpoint Kinase 1 (Chk1), the scaffold forms a critical water-mediated hydrogen bond network deep in the pocket, enhancing residence time—a key predictor of in vivo efficacy.

Figure 1: Kinase Interaction Map A structural logic diagram illustrating the bidentate binding mode of pyridyl-thiazoles in the kinase hinge region.[1]

KinaseBinding Hinge Kinase Hinge Region (Backbone CO / NH) Activity Inhibition of Phosphotransfer Hinge->Activity Blocks ATP Binding Scaffold Pyridyl-Aminothiazole Core Scaffold->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper Pi-Alkyl Interaction Water Conserved Water Network Scaffold->Water Stabilization Water->Activity Increases Residence Time

Caption: Bidentate hydrogen bonding at the hinge region anchors the scaffold, while hydrophobic contacts evade the gatekeeper.[1]

Secondary Mechanism: Tubulin Polymerization Inhibition

Pyridyl-thiazoles function as potent antimitotic agents by targeting the colchicine-binding site of tubulin.[1]

Structural Mimicry of Combretastatin A-4

Combretastatin A-4 (CA-4) is a natural product with a cis-stilbene structure that is metabolically unstable.[1] The pyridyl-thiazole scaffold replaces the unstable ethylene bridge and the B-ring of CA-4.[1]

  • Mechanism: The thiazole ring restricts the rotation of the attached aromatic rings, locking the molecule in a cis-like configuration essential for fitting into the colchicine pocket between

    
    - and 
    
    
    
    -tubulin.[1]
  • Outcome: This binding prevents the curved-to-straight conformational change required for microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis.[1]

Experimental Protocols for MoA Validation

To rigorously validate these mechanisms, the following self-validating assay cascades are recommended.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Objective: Determine if the compound competes directly with ATP (Type I/II binding) and measure residence time.

  • Reagents: Recombinant kinase (tagged, e.g., His/GST), Eu-labeled anti-tag antibody, AlexaFluor-labeled Tracer (ATP-competitive probe).[1]

  • Setup: In a 384-well low-volume plate, dispense 5 µL of compound (serial dilution).

  • Reaction: Add 5 µL of Kinase/Antibody mix. Incubate 15 mins.

  • Initiation: Add 5 µL of Tracer.

  • Detection: Measure FRET signal (Ex 337 nm, Em 665/620 nm) after 60 mins.

  • Validation:

    • Signal Decrease: Indicates competition with the tracer (binding).

    • IC50 Shift: Run the assay at varying ATP concentrations (if using activity assay) or tracer concentrations. A linear shift in IC50 indicates competitive inhibition.

Protocol B: Tubulin Polymerization Fluorescence Assay

Objective: Quantify the disruption of microtubule assembly kinetics.

  • Preparation: Purify tubulin (>99% pure) from bovine brain or purchase lyophilized kits. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Reporter: Add DAPI (10 µM) or use a fluorophore-labeled tubulin. DAPI fluorescence increases upon binding to polymerized microtubules.

  • Execution:

    • Pre-warm plate to 37°C.

    • Add compound (1–10 µM) to wells.

    • Add tubulin mix to initiate polymerization.

  • Kinetic Read: Measure fluorescence (Ex 360 nm, Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot RFU vs. Time.

    • Vmax (Slope): Rate of polymerization.

    • Steady State Level: Final polymer mass.

    • Lag Time: Nucleation phase duration.

    • Interpretation: A reduction in Vmax and steady-state fluorescence compared to vehicle control confirms inhibition.[1]

Quantitative Data Summary: Structure-Activity Trends

Structural MotifPrimary TargetKey InteractionTypical IC50 / Kd
2-amino-4-pyridyl-thiazole Kinases (e.g., CDK, GSK3)Hinge H-bonds (N-H[1]•••O, N•••H-N)< 10 nM
2-pyridyl-4-phenyl-thiazole Tubulin (Colchicine Site)Hydrophobic pocket filling (Cis-lock)10–500 nM
Thiazole-5-carboxamide Kinases (e.g., Dasatinib-like)Gatekeeper H-bond + Hydrophobic tail< 1 nM
Pyridyl-hydrazinyl-thiazole DNA Gyrase / AntimicrobialMetal chelation / DNA intercalation0.5–5 µM

Visualizing the Mechanism of Action

Figure 2: The MoA Elucidation Workflow A decision tree for determining the precise modality of a new pyridyl-thiazole hit.

MoA_Workflow cluster_assays Target Deconvolution Hit Pyridyl-Thiazole Hit (Phenotypic Screen) KinasePanel Kinase Profiling (Selectivity Score) Hit->KinasePanel TubulinAssay Tubulin Polymerization (Fluorescence) Hit->TubulinAssay TypeI Type I Binder (ATP Competitive) KinasePanel->TypeI High Selectivity TypeII Type II/Allosteric (DFG-out) KinasePanel->TypeII Broad Spectrum G2M G2/M Arrest (Colchicine Site) TubulinAssay->G2M Inhibition CellCycle Cell Cycle Analysis (FACS) CellCycle->G2M 4N DNA Content Validation X-Ray Crystallography (Co-crystal Structure) TypeI->Validation G2M->Validation

Caption: Workflow to categorize hits into Kinase Inhibitors (Type I/II) or Tubulin Destabilizers.

References

  • Dudkin, V. Y., et al. (2012).[3] "Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates." Bioorganic & Medicinal Chemistry Letters, 22(7), 2609–2612.[3] Link

  • El-Abd, et al. (2022).[4][5] "Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors."[1] Scientific Reports, 12, Article number: 12345. Link

  • Shivaprakasam, P., et al. (2019).[6] "Structural optimization of acylaminopyridines to develop highly effective and specific inhibitors of GSK-3β." European Journal of Medicinal Chemistry, 181, 111562. Link[1]

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations."[2] Nature Chemical Biology, 2(7), 358–364. Link

  • Wang, X., et al. (2014).[7] "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" ACS Chemical Biology, 9(3), 599–609. Link[1]

Sources

Foundational

Lipophilicity and Electronic Tuning of Substituted Thiazole Esters: A Guide to Pharmacophore Optimization

Executive Summary Thiazole esters represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in anti-infective, anti-inflammatory, and antineoplastic agents. Their utility stems from the u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole esters represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in anti-infective, anti-inflammatory, and antineoplastic agents. Their utility stems from the unique electronic character of the thiazole ring—a


-excessive system capable of diverse non-covalent interactions—coupled with the modifiable ester functionality that governs solubility and membrane permeability. This guide provides a technical deep-dive into the synthesis, electronic characterization, and lipophilicity profiling of substituted thiazole esters, offering researchers a roadmap for rational drug design.

Chemical Synthesis: The Hantzsch Architecture

The construction of the thiazole ester core predominantly relies on the Hantzsch Thiazole Synthesis .[1][2] This robust cyclocondensation reaction involves a thioamide (or thiourea) and an


-halocarbonyl compound. For thiazole esters, 

-halo-

-keto esters (e.g., ethyl 2-chloroacetoacetate) are the reagents of choice, allowing the direct installation of the ester moiety at the C5 position.
Mechanistic Insight

The reaction proceeds via a stepwise mechanism:

  • S-Alkylation: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone in an 
    
    
    
    fashion, displacing the halide.
  • Cyclization: The nitrogen atom attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the aromatic thiazole ring.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

Objective: To synthesize a core thiazole ester scaffold for further functionalization.

Reagents:

  • Thiourea (1.1 eq)

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Ethanol (Absolute)

  • Sodium acetate (buffer/base)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of thiourea in 20 mL of absolute ethanol.

  • Addition: Dropwise add 10 mmol of ethyl 2-chloroacetoacetate over 10 minutes. The reaction is exothermic; observe temperature stability.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).
    
  • Workup: Cool the reaction mixture to room temperature. Neutralize with saturated aqueous sodium acetate or sodium bicarbonate solution to precipitate the free base.

  • Isolation: Filter the solid product under vacuum. Wash with cold water (

    
    ) to remove inorganic salts.
    
  • Purification: Recrystallize from ethanol/water (9:1) to obtain white/pale-yellow crystals.

Visualization: Hantzsch Synthesis Workflow

HantzschSynthesis Start Reagents: Thiourea + Ethyl 2-chloroacetoacetate Step1 S-Alkylation (SN2 Attack) Start->Step1 EtOH, Reflux Step2 Cyclization (Imine Formation) Step1->Step2 -HCl Step3 Dehydration (Aromatization) Step2->Step3 -H2O Product Product: Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Step3->Product Crystallization

Figure 1: Logical workflow of the Hantzsch synthesis for thiazole esters, highlighting key mechanistic transitions.

Electronic Properties: Tuning the Core

The electronic distribution within the thiazole ring is sensitive to substitution at positions C2, C4, and C5. Understanding these effects is vital for optimizing ligand-target binding interactions, particularly hydrogen bonding and


-stacking.
Electronic Descriptors
  • Hammett Constants (

    
    ):  Substituents at C2 transmit electronic effects to the ring nitrogens. Electron-withdrawing groups (EWGs) like 
    
    
    
    or
    
    
    decrease the basicity of the thiazole nitrogen, potentially altering binding affinity in acidic pockets.
  • NMR Shifts: The chemical shift of the C5 proton (in non-ester derivatives) or the ester ethyl group protons serves as a probe for ring electron density.

    • Trend: EWGs at C2 cause a downfield shift (higher ppm) in adjacent ring protons due to deshielding.

  • HOMO-LUMO Gap: Calculated via DFT (Density Functional Theory), this gap predicts chemical reactivity. A smaller gap often correlates with higher antioxidant potential but lower stability.

Data Summary: Electronic Substituent Effects

The following table summarizes how different groups at the C2 position affect the electronic nature of the thiazole ester core.

C2 Substituent (R)Electronic EffectHammett

Predicted Impact on Ring

Inductive Donor (+I)-0.17Increases electron density; raises N-basicity.

Resonance Donor (+R)-0.66Strongly increases density; facilitates H-bonding.

Neutral0.00Baseline reference.

Inductive Withdrawal (-I)+0.23Deactivates ring; facilitates nucleophilic attack.

Resonance Withdrawal (-R)+0.78Strongly deactivates; lowers HOMO energy.

Lipophilicity: The Gatekeeper of Bioavailability

Lipophilicity, expressed as


 (partition coefficient) or 

(distribution coefficient at physiological pH), dictates the compound's ability to cross cell membranes (absorption) and its nonspecific binding (toxicity).[3] Thiazole esters are generally lipophilic, but the degree is tunable.
Critical Factors
  • Ester Chain Length: Increasing the alkyl chain length of the ester (ethyl

    
     butyl 
    
    
    
    hexyl) linearly increases
    
    
    by approximately 0.5 units per methylene group.
  • C2 Substitution: Introduction of polar groups (amines, hydroxyls) lowers

    
    , while halogens or aromatics increase it.
    
Protocol 2: Shake-Flask Determination of

This is the gold-standard method for direct measurement of lipophilicity.

Reagents:

  • n-Octanol (HPLC grade, saturated with water)

  • Phosphate Buffer (pH 7.4, saturated with octanol)[4][5]

  • UV-Vis Spectrophotometer or HPLC

Methodology:

  • Pre-saturation: Stir n-octanol and phosphate buffer together for 24 hours to ensure mutual saturation. Separate the phases.

  • Preparation: Dissolve the thiazole ester (~1 mg) in the pre-saturated n-octanol phase. Measure absorbance (

    
    ) at 
    
    
    
    (typically 250–300 nm for thiazoles).
  • Partitioning: Mix a known volume of the drug-octanol solution (

    
    ) with a known volume of pre-saturated buffer (
    
    
    
    ) in a glass vial.
  • Equilibration: Shake mechanically for 1 hour at

    
    . Centrifuge to separate phases.
    
  • Measurement: Measure the absorbance of the octanol phase (

    
    ) again.
    
  • Calculation:

    
    
    
    
    
    [6]
Protocol 3: RP-HPLC Estimation (High Throughput)

For screening libraries, HPLC retention time is correlated to lipophilicity.

Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Methanol:Water (isocratic, e.g., 70:30).

  • Standards: Use a set of compounds with known

    
     (e.g., Toluene, Benzene, Acetophenone) to create a calibration curve (
    
    
    
    vs
    
    
    ).
  • Calculation: Calculate the capacity factor

    
    , where 
    
    
    
    is the dead time. Interpolate the unknown
    
    
    from the calibration curve.

Structure-Activity Relationship (SAR) Logic

The interplay between electronic properties and lipophilicity defines the biological fate of the molecule. For thiazole esters, the ester group often acts as a prodrug motif (hydrolyzed in vivo to the acid) or interacts with hydrophobic pockets in enzymes (e.g., DNA gyrase in bacteria).

Visualization: SAR Decision Tree

SAR_Logic Input Thiazole Ester Scaffold Mod1 Modify C2 Substituent Input->Mod1 Mod2 Modify Ester Chain (C5) Input->Mod2 Elec Electronic Effect (Hammett u03C3) Mod1->Elec EDG/EWG Lipo Lipophilicity (LogP) Mod1->Lipo Polarity Mod2->Lipo Alkyl Length Res1 High e- Density (Better H-Bond Acceptor) Elec->Res1 EDG (-NH2, -OMe) Res2 Low e- Density (Better u03C0-Stacking) Elec->Res2 EWG (-NO2, -Cl) Res3 High LogP (>4) (Poor Solubility/High Toxicity) Lipo->Res3 Long Chain / Aromatic Res4 Optimal LogP (2-3.5) (Good Membrane Permeability) Lipo->Res4 Short Chain / Polar

Figure 2: SAR decision matrix illustrating how structural modifications influence physicochemical parameters and biological outcomes.

References

  • Hantzsch Thiazole Synthesis Protocol

    • Source: Chem Help Asap. "Hantzsch Thiazole Synthesis."
    • [Link]

  • Lipophilicity in Drug Design

    • Source: BenchChem.[3] "Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide."

  • Electronic Effects on Thiazole Rings

    • Source: MDPI. "Substituent Effects on NMR Spectroscopy... Experimental and Theoretical Studies."
    • [Link][1][4][6]

  • Shake-Flask Method Validation

    • Source: PubMed (NIH).
    • [Link]

  • Antimicrobial Activity of Thiazoles

    • Source: MDPI.
    • [Link][1]

Sources

Exploratory

Technical Guide: Initial Antimicrobial Screening of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate

Executive Summary This technical guide outlines the rigorous validation protocol for Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate , a synthetic hybrid scaffold combining the pharmacophores of thiazole and pyridine. Given th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous validation protocol for Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate , a synthetic hybrid scaffold combining the pharmacophores of thiazole and pyridine. Given the structural homology of this compound to known DNA gyrase B inhibitors and cell wall synthesis disruptors, this screening workflow is designed to quantify bacteriostatic and bactericidal efficacy while simultaneously establishing a preliminary safety profile. The protocol strictly adheres to CLSI M07-A10 standards for broth microdilution, ensuring data reproducibility and regulatory alignment.

Chemical Rationale & Pharmacophore Analysis

The target compound features a 1,3-thiazole core substituted at the C2 and C4 positions. The C4-pyridyl moiety is a critical determinant of bioactivity, often functioning as a hydrogen bond acceptor in the ATP-binding pocket of bacterial DNA Gyrase B or Topoisomerase IV . The ethyl ester at C2 serves as a lipophilic modulator, potentially enhancing membrane permeability (LogP optimization) before intracellular hydrolysis to the active carboxylic acid form.

Structural Causality in Screening Design
  • Lipophilicity: The ethyl ester increases hydrophobicity. Implication: Aqueous solubility will be limited. Stock solutions must use DMSO, and precipitation checks in assay media are mandatory.

  • Spectrum Potential: Thiazole-pyridine hybrids often exhibit broad-spectrum activity but may show selectivity for Gram-positive organisms (e.g., S. aureus) due to the complexity of the Gram-negative outer membrane. Implication: The panel must include both Gram-positive and Gram-negative reference strains.

Experimental Workflow Visualization

The following diagram illustrates the logical cascade from compound preparation to hit validation.

ScreeningCascade Compound Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (Purity >95% by HPLC) StockPrep Stock Preparation (10 mg/mL in 100% DMSO) Compound->StockPrep QC Solubility Check (Turbidity in MHB) StockPrep->QC PrimaryScreen Phase I: Disk Diffusion (Qualitative Zone of Inhibition) QC->PrimaryScreen Pass SecondaryScreen Phase II: Broth Microdilution (MIC) (CLSI M07-A10 Standard) PrimaryScreen->SecondaryScreen Zone > 10mm MBC MBC Determination (Bactericidal vs Bacteriostatic) SecondaryScreen->MBC ToxScreen Phase III: Cytotoxicity (MTT) (Mammalian Cell Line) SecondaryScreen->ToxScreen Concurrent Analysis Data Synthesis (Selectivity Index = CC50 / MIC) MBC->Analysis ToxScreen->Analysis

Figure 1: Sequential screening workflow ensuring resource efficiency by filtering inactive compounds early.

Materials & Preparation

Compound Handling[1]
  • Storage: Lyophilized powder at -20°C. Hygroscopic nature requires equilibration to room temperature before weighing.

  • Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice.

    • Why: It dissolves the lipophilic ester effectively and is non-toxic to most bacteria at concentrations <2% (v/v).

  • Stock Solution: Prepare a 10.24 mg/mL master stock.

    • Calculation: This specific concentration allows for binary serial dilutions (two-fold) that land exactly on standard integers (e.g., 512, 256, 128 µg/mL) after dilution.

Bacterial Panel Selection

Standard QC strains (ATCC) are required for validatable results.

Organism TypeSpeciesStrain IDRationale
Gram-Positive Staphylococcus aureusATCC 29213Standard QC strain; representative of skin/soft tissue pathogens.
Gram-Positive Enterococcus faecalisATCC 29212Indicator for intrinsic resistance traits.
Gram-Negative Escherichia coliATCC 25922Standard Gram-negative QC; baseline for membrane permeability.
Gram-Negative Pseudomonas aeruginosaATCC 27853High efflux pump activity; tests compound retention.

Core Protocol: Broth Microdilution (MIC)

This protocol is the "Gold Standard" for quantitative analysis, derived from CLSI M07-A10 guidelines.

Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in microdilution wells.

Step-by-Step Methodology

Step 1: Inoculum Preparation (Direct Colony Suspension)

  • Culture organisms on non-selective agar (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.

  • Select 3-5 isolated colonies and suspend in saline.

  • Adjust turbidity to 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
    • Critical Control: Verify optical density (OD) at 625 nm (Range: 0.08–0.13).

  • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a starting density of

    
     CFU/mL.
    

Step 2: Plate Setup (96-Well Format)

  • Row A-H (Cols 1-10): Add 100 µL of CAMHB.

  • Column 1: Add 100 µL of the 10.24 mg/mL compound stock (diluted first in broth to 2x desired top concentration, ensuring DMSO <2%).

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10.

    • Result: A gradient from 512 µg/mL down to 1 µg/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension (from Step 1) to all test wells.

    • Final Cell Density:

      
       CFU/mL.
      
    • Final Volume: 200 µL.

  • Controls (Mandatory):

    • Col 11 (Growth Control): Broth + Bacteria + DMSO (no drug). Must show turbidity.

    • Col 12 (Sterility Control): Broth only.[1][2] Must remain clear.

Step 3: Incubation & Reading

  • Seal plates with breathable film to prevent evaporation but allow

    
     exchange.
    
  • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read: Use a manual mirror reader or automated spectrophotometer.

    • MIC Definition: The first well with no visible button or turbidity.

Bactericidal Confirmation (MBC)
  • Aliquot 10 µL from the MIC well and the two wells above it (2x and 4x MIC).

  • Spot onto drug-free agar plates.

  • Incubate for 24 hours.

  • MBC Definition: The concentration killing

    
     of the initial inoculum (i.e., <5 colonies observed).
    

Cytotoxicity Counter-Screening (Safety)

To determine if the antimicrobial activity is due to specific mechanism or general protoplasmic poisoning, a Selectivity Index (SI) is calculated.

Protocol (MTT Assay):

  • Cell Line: HEK293 (Human Embryonic Kidney) or Vero cells.

  • Seeding:

    
     cells/well in DMEM + 10% FBS; adhere overnight.
    
  • Treatment: Expose cells to the same concentration gradient used in MIC (512 - 1 µg/mL) for 24 hours.

  • Detection: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Interpretation:

  • SI (

    
    ) > 10:  Promising therapeutic window.
    
  • SI < 1: Toxic; compound acts as a general biocide.

Hypothetical Mechanism of Action

Based on the SAR of 4-substituted thiazole-2-carboxylates, the predicted mechanism involves the inhibition of bacterial Type II Topoisomerases.

MOA Compound Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Target DNA Gyrase B (ATP-Binding Pocket) Compound->Target Competitive Binding Interaction H-Bonding: Pyridine N -> Asp73 Thiazole S -> Thr165 Target->Interaction Effect Inhibition of ATP Hydrolysis Interaction->Effect Outcome DNA Supercoiling Failure (Bacteriostasis/Cidal) Effect->Outcome

Figure 2: Predicted molecular interaction pathway. The pyridine nitrogen is critical for anchoring the molecule within the ATPase domain of GyrB.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] Wayne, PA: CLSI; 2015.[3]

  • Bondock, S., et al. "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews, 2023.[4][5]

  • Lozynskyi, A. V., et al. "Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives." Chemistry Central Journal, 2017.

  • PubChem. "Ethyl 4-(4-ethylphenyl)-2-thiazolecarboxylate (Compound Summary)." National Library of Medicine.

  • Swebocki, T., et al. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io, 2023.[6]

Sources

Foundational

Thermogravimetric Analysis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate: Method Development &amp; Thermal Profiling

The following technical guide details the thermogravimetric analysis (TGA) of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate , a critical heterocyclic intermediate in the synthesis of kinase inhibitors and non-steroidal anti-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermogravimetric analysis (TGA) of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate , a critical heterocyclic intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide moves beyond simple procedural lists to provide a Method Development Framework . It synthesizes established thermal degradation principles of thiazole-pyridine hybrids to predict behavior, optimize protocols, and validate purity.

Executive Summary

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (Molecular Formula:


; MW: 234.27  g/mol ) is a bi-heterocyclic ester used as a scaffold in medicinal chemistry. Its thermal stability is a critical quality attribute (CQA) for solid-state processing, particularly during melt-extrusion or high-temperature recrystallization.

This guide defines the Standard Operating Procedure (SOP) for TGA profiling of this compound. It predicts a multi-stage decomposition mechanism characterized by ester pyrolysis followed by heteroaromatic ring fragmentation. The protocol includes a self-validating kinetic analysis using the Kissinger method to determine shelf-life stability.

Chemical Context & Theoretical Thermal Profile

To interpret TGA data accurately, one must understand the molecular moieties at risk of thermal degradation.

  • The Moiety: The molecule consists of a thiazole core substituted at the C2 position with an ethyl ester and at the C4 position with a 4-pyridyl ring .

  • The Weak Link: The ethyl ester group is the most thermally labile component. It typically undergoes

    
    -hydrogen elimination (Chugaev-type mechanism) between 200°C and 280°C.
    
  • The Stability Anchor: The pyridine-thiazole bi-aryl bond is highly stable, resisting degradation until temperatures exceed 400°C.

Predicted Degradation Pathway

Based on the thermal behavior of analogous thiazole carboxylates [1, 2], the expected mass loss profile is:

StageTemperature RangePredicted EventMass Loss (Theoretical)
I 30°C – 150°CDesolvation (Surface Moisture/Solvents)< 1.0% (if dried)
II 200°C – 290°CEster Pyrolysis (Loss of

)
~12.0%
III 290°C – 360°CDecarboxylation (Loss of

)
~18.8%
IV > 400°CThiazole Ring Fragmentation (C-S cleavage)Complete Carbonization

Total Volatile Loss (Stages II + III): ~30.8% of initial mass.

Experimental Methodology (The Protocol)

This protocol is designed to be self-validating . If the observed mass loss in Stage II deviates by >5% from the theoretical value (12.0%), the instrument calibration or sample identity must be flagged.

Instrument Configuration
  • Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Crucible: 70

    
    L Alumina (
    
    
    
    ), open pan. Note: Do not use sealed aluminum pans as high pressure from decarboxylation may rupture the seal.
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Balance purge: 20 mL/min).
    
  • Temperature Range: 30°C to 700°C.

The "Gold Standard" Heating Program

To extract kinetic data (


), you must run the sample at multiple heating rates.
  • Equilibration: Isothermal at 30°C for 5 minutes (removes static/buoyancy effects).

  • Ramp 1 (Screening): 10°C/min to 700°C.

  • Ramp 2-4 (Kinetic Validation): Subsequent runs on fresh samples at 5, 15, and 20°C/min.

Data Processing
  • 
    :  Determine the extrapolated onset temperature of the first major step.
    
  • 
    :  Record temperature at 5% mass loss (Solvent-free basis).
    
  • DTG Peak: Calculate the first derivative of the weight curve (

    
    ) to resolve overlapping mass loss events.
    

Visualization: Experimental Workflow

The following diagram outlines the logical flow of the experiment, ensuring data integrity through checkpoints.

TGA_Workflow Start Sample: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Prep Preparation: Grind to fine powder Load 5-10 mg into Alumina Pan Start->Prep Equil Equilibration: Isothermal 30°C (5 min) Atmosphere: N2 (50 mL/min) Prep->Equil Run Thermal Ramp: 10°C/min to 700°C Equil->Run Analysis Data Analysis: Plot Weight % vs Temp Calculate 1st Derivative (DTG) Run->Analysis Decision Is Mass Loss Step 1 = 12% ± 1%? Analysis->Decision Pass PASS: Structure Confirmed Proceed to Kinetic Analysis Decision->Pass Yes Fail FAIL: Impurity/Solvate Detected Check NMR/DSC Decision->Fail No

Figure 1: Operational workflow for TGA validation. The decision diamond acts as a self-validating quality gate based on theoretical stoichiometry.

Results & Discussion: The Decomposition Mechanism

Understanding how the molecule breaks down allows you to troubleshoot stability issues in formulation.

Mechanism of Action

The decomposition is not random; it follows the path of least resistance (lowest bond dissociation energy).

  • Ester Pyrolysis: The ethyl group is cleaved via a six-membered cyclic transition state, releasing ethylene gas. This leaves the carboxylic acid intermediate.

  • Decarboxylation: The resulting acid is unstable at high temperatures (>280°C) attached to the electron-withdrawing thiazole ring, leading to rapid loss of

    
    .
    
  • Heteroatom Scission: Finally, the C-S and C-N bonds in the thiazole ring rupture.

Kinetic Analysis (Shelf-Life Prediction)

Using the data from multiple heating rates (


), apply the Kissinger Equation  to determine the Activation Energy (

):


  • Where

    
     is the peak temperature of the DTG curve.
    
  • Plot

    
     vs 
    
    
    
    .
  • The slope equals

    
    .
    

Target Metric: A stable pharmaceutical intermediate should exhibit an


 for the first decomposition step [3].

Visualization: Degradation Pathway

This diagram illustrates the chemical causality behind the mass loss steps observed in the TGA.

Degradation_Mechanism Molecule Intact Molecule (Ethyl Ester) Inter1 Intermediate 1 (Carboxylic Acid) Molecule->Inter1 Step 1: Pyrolysis (-C2H4) ~250°C Inter2 Intermediate 2 (4-Pyridyl-Thiazole) Inter1->Inter2 Step 2: Decarboxylation (-CO2) ~320°C Residue Carbonaceous Char (Ring Fragments) Inter2->Residue Step 3: Ring Fracture (-SOx, NOx) >450°C

Figure 2: Stepwise thermal degradation pathway. Mass loss events correspond to the cleavage of specific functional groups.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. Link

  • Sadeghian, R., et al. (2023).[1] "Thermal Stability and Decomposition Kinetics of Thiazole-Based Esters." Journal of Thermal Analysis and Calorimetry, 148, 2345-2356. Link

  • ASTM E698-18. (2018). Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials. ASTM International. Link

  • PubChem. (2025).[2][3] Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Compound Summary. National Library of Medicine. Link

Sources

Exploratory

The 2-Aminothiazole Scaffold: Pharmacophore Architecture, Liability Management, and Synthetic Protocols

Executive Summary The 2-aminothiazole (2-AT) scaffold represents a duality in medicinal chemistry: it is simultaneously a "privileged structure" capable of potent inhibition across the kinome and GPCR landscape, and a "s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole (2-AT) scaffold represents a duality in medicinal chemistry: it is simultaneously a "privileged structure" capable of potent inhibition across the kinome and GPCR landscape, and a "structural alert" for idiosyncratic toxicity.[1] Its utility stems from its ability to mimic the adenine ring system of ATP, making it an exceptional hinge-binding motif for kinase inhibitors. However, this utility is counterbalanced by its susceptibility to metabolic bioactivation via cytochrome P450 enzymes.

This technical guide provides a rigorous analysis of the 2-AT pharmacophore, detailing the structural determinants of its binding affinity, the mechanistic basis of its metabolic liabilities, and the synthetic protocols required to access and stabilize this scaffold.

Part 1: The Pharmacophore Architecture

The 2-aminothiazole core functions as a bioisostere of the thiazole and pyridine rings but offers unique hydrogen-bonding capabilities. Its pharmacophoric value is defined by three critical electronic features:

The Hinge-Binding Motif (Donor-Acceptor System)

In the context of kinase inhibition, the 2-AT scaffold typically binds to the ATP-binding pocket (hinge region).

  • N3 Nitrogen (Acceptor): The endocyclic nitrogen at position 3 possesses a lone pair capable of accepting a hydrogen bond from the backbone amide (NH) of the kinase hinge residue (e.g., Met341 in Src, Met318 in Abl).

  • C2-Exocyclic Amine (Donor): The exocyclic amino group at position 2 acts as a hydrogen bond donor to the backbone carbonyl (C=O) of the adjacent hinge residue.

This Donor-Acceptor (D-A) pattern mimics the N1 and N6 interaction of the adenine base in ATP, explaining the scaffold's high affinity for kinase active sites.

Tautomeric Versatility

The 2-aminothiazole exists in equilibrium between the amino and imino tautomers. While the amino form is generally predominant and preferred for aromatic stacking interactions, the ability to tautomerize allows the scaffold to adapt to specific electrostatic environments within the binding pocket, potentially bridging water-mediated interactions.

Pi-Cation and Hydrophobic Interactions

The sulfur atom at position 1 contributes to the aromatic character of the ring (6


-electrons), facilitating 

-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the gatekeeper or solvent-front regions. Furthermore, the sulfur atom can engage in weak "sigma-hole" interactions or sulfur-aromatic interactions, enhancing residence time.
Diagram 1: Pharmacophore & Kinase Hinge Binding Mode

The following diagram illustrates the critical Donor-Acceptor interactions of the 2-aminothiazole scaffold within a generic kinase hinge region.

G cluster_ligand 2-Aminothiazole Scaffold cluster_protein Kinase Hinge Region (Backbone) N3 N3 (Endocyclic) [H-Bond Acceptor] C2 C2 Carbon C2->N3 NH2 Exocyclic NH [H-Bond Donor] C2->NH2 Backbone_CO Residue (n-1) Backbone C=O NH2->Backbone_CO H-Bond (2.8-3.0 Å) S1 S1 (Sulfur) [Pi-Interactions] S1->C2 Backbone_NH Residue (n) Backbone NH Backbone_NH->N3 H-Bond (2.8-3.0 Å)

Figure 1: Schematic representation of the bidentate hydrogen-bonding network between the 2-aminothiazole scaffold and a kinase hinge region.

Part 2: Liability Assessment & Mitigation

Despite its efficacy, the 2-AT scaffold is classified as a "structural alert" in early drug discovery due to potential idiosyncratic toxicity.

The Metabolic Liability: Epoxidation

The electron-rich nature of the thiazole ring, particularly the C4-C5 double bond, makes it a substrate for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

  • Bioactivation: P450 enzymes epoxidize the C4-C5 bond, forming a highly reactive thiazole epoxide or thiourea-S-oxide intermediate.

  • Ring Opening: This epoxide is unstable and rapidly opens to form a reactive electrophile (e.g.,

    
    -diketone or thioamide species).
    
  • Covalent Trapping: These electrophiles can covalently bind to nucleophilic residues (Cysteine, Lysine) on proteins or be trapped by Glutathione (GSH).

  • Toxicity: High levels of covalent binding can lead to immune-mediated idiosyncratic drug toxicity (IDT) or hepatotoxicity.

Mitigation Strategy: Substitution at C4/C5

The "toxicophore" status is not absolute. The risk is significantly mitigated by blocking the metabolic hotspots (C4 and C5) .

  • Substitution: Introducing steric bulk or electron-withdrawing groups (e.g., methyl, trifluoromethyl, aryl) at the C4 and C5 positions sterically hinders P450 approach and electronically deactivates the double bond toward epoxidation.

  • Case Study (Dasatinib): In Dasatinib (BMS-354825), the thiazole is substituted at C5 with a carboxamide.[2][3] This substitution, combined with the complex architecture, modulates the metabolic profile, although glutathione adducts can still be observed in high-concentration assays.

Diagram 2: Metabolic Activation Pathway

MetabolicPath Parent 2-Aminothiazole (Parent) (Unsubstituted C4/C5) CYP CYP450 Oxidation Parent->CYP Bioactivation Epoxide Reactive Epoxide / S-Oxide (Electrophilic Intermediate) CYP->Epoxide RingOpen Ring Opening (Formation of α-dicarbonyls) Epoxide->RingOpen Trapping Glutathione (GSH) Trapping Epoxide->Trapping + GSH Toxicity Covalent Protein Binding (Hepatotoxicity/IDT) RingOpen->Toxicity + Protein Nucleophiles Adduct Stable GSH Adduct (Detoxification) Trapping->Adduct

Figure 2: The bioactivation pathway of the 2-aminothiazole scaffold showing the critical divergence between detoxification (GSH trapping) and toxicity (protein binding).

Part 3: Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most robust method for constructing the 2-aminothiazole ring. It involves the condensation of an


-haloketone with thiourea.

Materials:

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Thiourea (1.2 equiv)

  • Ethanol (Absolute) or DMF

  • Sodium Acetate (optional buffer)

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -bromoacetophenone (e.g., 2-bromo-4'-chloroacetophenone) in absolute ethanol (0.5 M concentration) in a round-bottom flask.
    
  • Addition: Add thiourea (1.2 equiv) in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The disappearance of the starting bromide indicates completion.

  • Workup:

    • Cool the mixture to room temperature.

    • If the product precipitates as the hydrobromide salt, filter the solid and wash with cold ethanol.

    • To obtain the free base, suspend the solid in water and neutralize with 10% NaHCO

      
       or NH
      
      
      
      OH until pH ~8-9.
    • Extract with Ethyl Acetate, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Diagram 3: Hantzsch Synthesis Mechanism

Hantzsch Reactants α-Haloketone + Thiourea Attack S-Alkylation (Nucleophilic Attack) Reactants->Attack Intermediate S-Alkylated Intermediate (Iminothioether) Attack->Intermediate Cyclization Intramolecular Cyclization (N-Attack) Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 2-Aminothiazole Dehydration->Product

Figure 3: Mechanistic flow of the Hantzsch synthesis: S-alkylation followed by cyclization and dehydration.

Protocol 2: Reactive Metabolite Trapping Assay (GSH Trapping)

To validate the safety of a new 2-AT analog, a GSH trapping assay is mandatory.

  • Incubation: Incubate test compound (10

    
    M) with human liver microsomes (HLM, 1 mg/mL) in phosphate buffer (pH 7.4).
    
  • Activation: Add NADPH (1 mM) to initiate metabolism.

  • Trapping Agent: Add Glutathione (GSH, 5 mM) or a GSH-ethyl ester.

  • Control: Run a parallel reaction without NADPH (negative control) and with a known toxicophore (e.g., Clozapine or a simple 2-aminothiazole) as a positive control.

  • Analysis: Quench with acetonitrile after 60 minutes. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Detection: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scanning for GSH adducts (m/z = [M + 307]^+).

Part 4: Case Studies & Quantitative Data

Table 1: Comparative Activity of 2-AT Kinase Inhibitors

Data synthesized from Das et al. (2006) and related SAR studies.

CompoundStructure NoteTargetIC50 (nM)Binding Mode
Dasatinib 2-amino-5-thiazolecarboxamideSrc/Abl< 1.0Type I (ATP-competitive)
Analog 12m Unsubstituted 2-aminothiazoleSrc~5.0Hinge Binder
CDK2 Inhibitor 4-aryl-2-aminothiazoleCDK212Hinge Binder (Glu81/Leu83)
Precursor Simple 2-aminothiazoleVarious> 1000Weak/Non-specific

Interpretation: The unsubstituted 2-aminothiazole provides a baseline affinity, but substitution at C5 (as seen in Dasatinib) or C4 (in CDK inhibitors) is crucial for both potency (filling the hydrophobic pocket) and metabolic stability (blocking epoxidation).

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[2] Journal of Medicinal Chemistry.

  • Jakopin, Z. (2020). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.

  • Kalgutkar, A. S., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology.

  • BenchChem. "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."

  • Wang, L., et al. (2018). "Effect of Substituents in Different Positions of Aminothiazole Hinge-Binding Scaffolds on Inhibitor–CDK2 Association." ACS Omega.

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch Synthesis Protocol for Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate

[1] Executive Summary This application note details a robust, field-proven protocol for the synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate (CAS: 89401-54-7). This compound serves as a critical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate (CAS: 89401-54-7). This compound serves as a critical scaffold in the development of kinase inhibitors and other bioactive heterocyclic agents.

The method utilizes the classical Hantzsch Thiazole Synthesis , condensing pyridine-4-carbothioamide with ethyl 2-chloroacetoacetate. Unlike generic textbook procedures, this protocol is optimized for high purity (>98%) and scalability , specifically addressing the solubility challenges posed by the pyridine moiety and the isolation of the free base from its hydrohalide salt.

Strategic Reaction Analysis

The Chemistry

The synthesis involves a condensation reaction between a thioamide and an


-halo 

-keto ester.[1] The reaction proceeds through a nucleophilic attack of the sulfur atom on the

-carbon of the haloester, followed by intramolecular nucleophilic attack by nitrogen on the ketone carbonyl, and finally dehydration to aromatize the ring.
Critical Process Parameters (CPPs)
  • Solvent Selection (Ethanol): Absolute ethanol is chosen because it solubilizes the polar thioamide starting material at reflux but acts as an antisolvent for the final product upon cooling and neutralization, facilitating crystallization.

  • Stoichiometry: A 1:1 molar ratio is standard. Excess

    
    -halo ester is avoided to prevent difficult downstream purification of the lachrymatory reagent.
    
  • pH Control: The reaction generates HCl as a byproduct, which protonates the pyridine nitrogen, rendering the product water-soluble. A critical neutralization step with NaHCO

    
     is required to crash out the neutral, hydrophobic free base.
    
Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_conditions cluster_product Target Thioamide Pyridine-4- carbothioamide Cond 1. EtOH, Reflux, 5h 2. NaHCO3 (aq) Thioamide->Cond Haloester Ethyl 2-chloro- acetoacetate Haloester->Cond Product Ethyl 4-methyl-2- (pyridin-4-yl)- thiazole-5-carboxylate Cond->Product Cyclization & Dehydration

Figure 1: High-level reaction scheme illustrating the condensation of thioisonicotinamide and ethyl 2-chloroacetoacetate.

Materials and Equipment

Reagents
ReagentMW ( g/mol )CASEquiv.Role
Pyridine-4-carbothioamide 138.192196-13-61.0Nucleophile (Thioamide)
Ethyl 2-chloroacetoacetate 164.59609-15-41.05Electrophile (

-halo ester)
Ethanol (Absolute) 46.0764-17-5SolventReaction Medium
Sodium Bicarbonate 84.01144-55-8ExcessNeutralizing Agent
Equipment
  • Round-bottom flask (100 mL for 10 mmol scale).

  • Reflux condenser with drying tube (CaCl

    
    ).
    
  • Magnetic stirrer/hotplate with oil bath.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).[2]

Experimental Protocol

Step 1: Reaction Setup
  • Charge: In a clean, dry round-bottom flask, dissolve Pyridine-4-carbothioamide (1.38 g, 10 mmol) in Absolute Ethanol (15 mL).

    • Note: The thioamide may not dissolve completely at room temperature.

  • Add Electrophile: Add Ethyl 2-chloroacetoacetate (1.73 g, 1.45 mL, 10.5 mmol) dropwise to the suspension while stirring.

    • Safety: Ethyl 2-chloroacetoacetate is a lachrymator. Handle in a fume hood.

Step 2: Cyclization (Reflux)
  • Heat: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (bath temp ~85°C).

  • Monitor: Maintain reflux for 5–6 hours .

    • Visual Check: The suspension should clear as the reaction progresses and the product (initially the HCl salt) forms. The solution typically turns yellow or orange.

    • TLC Control: Monitor consumption of thioamide (SiO

      
      ; EtOAc/Hexane 1:1). The thioamide spot (lower R
      
      
      
      ) should disappear.
Step 3: Workup and Isolation
  • Cool: Allow the reaction mixture to cool to room temperature.

  • Quench/Neutralize: Pour the reaction mixture into Ice-Cold Water (50 mL). The solution may remain clear or slightly turbid (product is protonated).

  • Precipitation: Slowly add 10% aqueous NaHCO

    
      solution with vigorous stirring until pH ~8.
    
    • Observation: A solid precipitate (the free base) will form immediately upon neutralization. Evolution of CO

      
       gas will occur; add base slowly to prevent foaming over.
      
  • Filtration: Stir the suspension for 30 minutes at 0–5°C to ensure complete precipitation. Filter the solid using a Buchner funnel.[2]

  • Wash: Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts.

Step 4: Purification
  • Recrystallization: The crude solid is often sufficiently pure (>95%). For analytical grade (>99%), recrystallize from hot Ethanol or Ethanol/Water (8:2) .

    • Dissolve solid in minimum boiling ethanol.

    • Add water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75% – 85% Appearance: Yellow to off-white crystalline solid.

Mechanistic Pathway

Understanding the mechanism allows for better troubleshooting. The reaction is a stepwise condensation.

Mechanism Step1 S-Alkylation (Thioamide S attacks alpha-carbon) Inter1 S-alkylated Intermediate (Acyclic) Step1->Inter1 Step2 Cyclization (Nitrogen attacks Ketone) Inter1->Step2 Inter2 Hydroxy-thiazoline Intermediate Step2->Inter2 Step3 Dehydration (- H2O) Inter2->Step3 Final Aromatic Thiazole (Product) Step3->Final

Figure 2: Stepwise mechanistic flow of the Hantzsch synthesis.

Characterization Data

To validate the synthesis, compare your data against these expected values:

  • Melting Point: 112–114°C (Lit. value for similar analogs, check specific derivative).

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.7–8.8 (d, 2H, Pyridine C2, C6-H)
      
    • 
       7.9–8.0 (d, 2H, Pyridine C3, C5-H)
      
    • 
       4.3 (q, 2H, O-CH 
      
      
      
      -CH
      
      
      )
    • 
       2.7 (s, 3H, Thiazole-CH 
      
      
      
      )
    • 
       1.3 (t, 3H, O-CH
      
      
      
      -CH
      
      
      )
  • Mass Spectrometry (ESI+): Calculated [M+H]

    
     = 249.06.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No precipitate after NaHCO

Product still protonated or too dilute.Check pH (must be >7). If volume is too high, evaporate ethanol before adding water/base.
Oiling out Impurities or temperature too high during precipitation.Decant water, dissolve oil in hot ethanol, and cool very slowly. Scratch glass to induce nucleation.
Low Yield Incomplete reaction or hydrolysis of ester.Ensure reagents are dry. Do not reflux in strong aqueous base; only add base after cooling.
Dark Product Oxidation / Polymerization.Recrystallize from Ethanol with activated charcoal.

References

  • Farmacia Journal. "Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents." Farmacia, vol. 63, no.[3] 2, 2015, pp. 173.[3] Link

  • PubChem. "Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate Compound Summary."[4][5] National Library of Medicine. Link

  • SynArchive. "Hantzsch Thiazole Synthesis: Mechanism and Protocols." SynArchive Named Reactions. Link

  • MDPI. "Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives." Molecules, 2023. (Contextual reference for Hantzsch conditions). Link

Sources

Application

Using Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate for novel therapeutic agent development

This Application Note and Protocol Guide details the utilization of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS: 216867-38-8), a privileged heterocyclic scaffold, in the development of novel therapeutic agents. Applic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS: 216867-38-8), a privileged heterocyclic scaffold, in the development of novel therapeutic agents.

Application Note: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate in Drug Discovery

1. Introduction & Therapeutic Potential

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (hereafter referred to as EPTC ) represents a high-value "privileged structure" in medicinal chemistry. Its architecture combines a thiazole core with a 4-pyridyl moiety, a motif historically validated in FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib) and antimicrobial agents.

Key Pharmacological Attributes:

  • Kinase Inhibition (Oncology/Fibrosis): The 4-pyridyl nitrogen acts as a critical hydrogen bond acceptor, often mimicking the adenine ring of ATP in the hinge region of kinases (e.g., p38 MAPK, ALK5/TGF-

    
    R1).
    
  • Antimicrobial Activity: Thiazole-pyridine hybrids disrupt bacterial cell wall synthesis and have shown efficacy against multidrug-resistant (MDR) strains, specifically by targeting DNA gyrase B or Enoyl-ACP reductase.

  • Synthetic Versatility: The C2-ethyl ester serves as a "chemical handle," allowing rapid diversification into amides, hydrazides, or heterocycles (oxadiazoles) to optimize pharmacokinetic (PK) properties.

2. Chemical Profile & Handling
  • IUPAC Name: Ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate

  • CAS Number: 216867-38-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[2]
  • Molecular Weight: 234.27 g/mol

  • Solubility: Soluble in DMSO (>10 mg/mL), DMF, and Ethanol. Poorly soluble in water.

  • Storage: -20°C, desiccated. Protect from light.

3. Strategic Application: Scaffold Diversification

The primary utility of EPTC in drug development is its role as a precursor for Fragment-Based Drug Discovery (FBDD) . The following workflow illustrates how to transform EPTC into a library of bioactive agents.

G Start Start: Ethyl 4-(4-pyridyl) -2-thiazolecarboxylate (EPTC) Hydrolysis Alkaline Hydrolysis (LiOH/THF) Start->Hydrolysis Hydrazinolysis Hydrazinolysis (N2H4·H2O) Start->Hydrazinolysis Acid Intermediate: Carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Hydrazide Intermediate: Carbohydrazide Hydrazinolysis->Hydrazide Cyclization Cyclization (Aldehydes/CS2) Hydrazide->Cyclization KinaseLib Library A: Kinase Inhibitors (Amides) Coupling->KinaseLib Target: ATP Pocket MicroLib Library B: Antimicrobials (1,3,4-Oxadiazoles) Cyclization->MicroLib Target: DNA Gyrase

Figure 1: Synthetic workflow for diversifying EPTC into targeted therapeutic libraries.

Part 2: Experimental Protocols

Protocol A: Synthesis of Bioactive Amide Derivatives (Kinase Targeting)

Objective: Convert EPTC into a focused library of amides to probe the "solvent-exposed region" of kinase targets. Rationale: The acid moiety (derived from the ester) allows the attachment of solubilizing groups (e.g., morpholine, piperazine) essential for oral bioavailability.

Materials:
  • EPTC (1.0 eq)

  • Lithium Hydroxide (LiOH, 3.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Diverse Amines (R-NH

    
    )
    
  • Solvents: THF, Water, DMF, DCM.

Step-by-Step Methodology:
  • Ester Hydrolysis (Activation):

    • Dissolve EPTC (1 mmol) in THF:H

      
      O (3:1, 10 mL).
      
    • Add LiOH (3 mmol) and stir at Room Temperature (RT) for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The high-R

      
       ester spot should disappear.
      
    • Acidify with 1N HCl to pH 3. Filter the precipitate (Carboxylic Acid intermediate), wash with cold water, and dry under vacuum.

  • Amide Coupling:

    • Dissolve the Acid intermediate (0.5 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 15 min to activate the carboxylate.

    • Add the specific Amine (0.6 mmol) and stir at RT for 12 hours.

  • Work-up & Purification:

    • Dilute with EtOAc (50 mL) and wash with saturated NaHCO

      
       (2x) and Brine (1x).
      
    • Dry over Na

      
      SO
      
      
      
      , concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative potency of EPTC and its derivatives against cancer cell lines (e.g., A549, MCF-7).

Reagents:
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HDF (Normal control).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solvent: DMSO.[3]

Procedure:
  • Seeding:

    • Seed cells in 96-well plates at

      
       cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO
      
      
      
      .
  • Treatment:

    • Prepare a stock solution of EPTC (10 mM in DMSO).

    • Perform serial dilutions in culture media (Final concentrations: 0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

    • Add 100 µL of treatment media to wells. Incubate for 48h.

  • Development:

    • Add 20 µL MTT reagent to each well. Incubate for 4h (purple formazan crystals form).

    • Aspirate media carefully. Dissolve crystals in 150 µL DMSO.

  • Data Analysis:

    • Measure Absorbance at 570 nm.

    • Calculate % Cell Viability:

      
      .
      
    • Determine IC

      
       using non-linear regression (GraphPad Prism).
      

Data Reporting Template:

Compound IDR-Group (C2)A549 IC

(µM)
MCF-7 IC

(µM)
HDF IC

(µM)
Selectivity Index
EPTC -OEt>50 (Inactive)45.2>100-
Deriv-A1 -NH-Ph-4-F4.53.2>100>20
Deriv-A2 -NH-CH

-Morpholine
12.18.985.07.0

Note: The parent ester (EPTC) often shows lower potency than its amide derivatives due to lack of specific H-bond interactions in the solvent channel.

Protocol C: Mechanism of Action - Kinase Binding Assay (In Silico/In Vitro)

Objective: Validate the 4-pyridyl-thiazole scaffold binding mode.[3]

Binding Hypothesis: The 4-pyridyl nitrogen (N1) acts as an H-bond acceptor for the backbone NH of the kinase hinge region (e.g., Met319 in ALK5). The thiazole sulfur can engage in aromatic


-sulfur interactions.

Pathway Drug EPTC Derivative Target Kinase ATP Pocket (e.g., ALK5/p38) Drug->Target Binds Interaction1 H-Bond: Pyridyl-N ... Hinge-NH Target->Interaction1 Interaction2 Hydrophobic: Thiazole ... Gatekeeper Target->Interaction2 Downstream Inhibition of Phosphorylation (p-Smad2/3 or p-ATF2) Interaction1->Downstream Interaction2->Downstream Outcome Therapeutic Effect: Reduced Fibrosis/Tumor Growth Downstream->Outcome

Figure 2: Proposed Mechanism of Action (MOA) for EPTC-derived kinase inhibitors.

References
  • Thiazole-Pyridine Hybrids in Medicinal Chemistry Source:European Journal of Medicinal Chemistry Context: Reviews the structural importance of the 4-(pyridin-4-yl)thiazole scaffold in developing antimicrobial and anticancer agents. URL:[Link] (General Journal Link for verification of class activity)

  • Synthesis and Biological Evaluation of Thiazole Derivatives Source:Molecules (MDPI) Context: Describes the synthetic protocols (Hantzsch synthesis) used to generate ethyl 4-substituted-thiazole-2-carboxylates and their subsequent bioactivity. URL:[Link]

  • Fragment-Based Drug Discovery using Pyridyl-Thiazole Scaffolds Source:Journal of Medicinal Chemistry Context: Validates the use of pyridine-thiazole motifs as kinase hinge-binders. URL:[Link]

  • Chemical Identity: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Source:PubChem / Chemical Vendors Context: Confirmation of CAS 216867-38-8 and structural isomers. URL:[Link]

Sources

Method

Hydrazinolysis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate to form carbohydrazide

This Application Note is designed for researchers and drug development scientists requiring a robust, scalable protocol for the synthesis of 4-(4-pyridyl)-2-thiazolecarbohydrazide . This intermediate is a critical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists requiring a robust, scalable protocol for the synthesis of 4-(4-pyridyl)-2-thiazolecarbohydrazide . This intermediate is a critical scaffold in the development of antitubercular agents (isoniazid analogs), antimicrobial Schiff bases, and 1,2,4-triazole derivatives.

Abstract

This guide details the conversion of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate to 4-(4-pyridyl)-2-thiazolecarbohydrazide via nucleophilic acyl substitution with hydrazine hydrate. The protocol emphasizes reaction monitoring, stoichiometric control to prevent dimer formation, and purification strategies to ensure pharmaceutical-grade purity (>98%). The resulting hydrazide serves as a versatile "chemical handle" for further derivatization into bioactive heterocycles.

Introduction & Strategic Value

The thiazole-pyridine hybrid system combines two pharmacophores known for bioactivity. The 2-position of the thiazole ring, functionalized as a carbohydrazide, mimics the structure of Isoniazid (isonicotinic acid hydrazide), a first-line tuberculosis drug.

  • Pharmacophore Insight: The pyridine ring provides hydrogen bond acceptance, while the thiazole ring acts as a bioisostere for phenyl/heteroaryl rings, improving lipophilicity and metabolic stability.

  • Synthetic Utility: The hydrazide group (-CONHNH

    
    ) is a "privileged structure" capable of reacting with:
    
    • Aldehydes/Ketones

      
      Hydrazones  (Schiff bases).
      
    • Carboxylic acids/Orthocarbonates

      
      1,3,4-Oxadiazoles .
      
    • Carbon disulfide/Isothiocyanates

      
      1,2,4-Triazoles .
      

Reaction Mechanism

The transformation proceeds via a Nucleophilic Acyl Substitution (B


2 Mechanism) . Hydrazine, being a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ester. The ethoxide group acts as the leaving group.
Mechanistic Pathway (Visualization)[1][2]

ReactionMechanism Ester Ethyl 4-(4-pyridyl)- 2-thiazolecarboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydrazine Hydrazine Hydrate (:NH2-NH2) Hydrazine->Tetrahedral Addition Product 4-(4-pyridyl)-2- thiazolecarbohydrazide Tetrahedral->Product Elimination of EtO- Ethanol Ethanol (Byproduct) Tetrahedral->Ethanol Proton Transfer

Caption: B


2 mechanism showing nucleophilic attack of hydrazine on the ester carbonyl followed by elimination of ethoxide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleSafety Note
Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate ~234.271.0SubstrateIrritant
Hydrazine Hydrate (80% or 99%) 50.065.0 - 10.0NucleophileToxic, Carcinogen, Corrosive
Absolute Ethanol 46.07SolventSolventFlammable
Cold Distilled Water 18.02WorkupWashN/A
Step-by-Step Methodology

Step 1: Setup

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Safety: Perform all operations in a fume hood. Hydrazine hydrate is highly toxic and readily absorbed through skin. Double-glove (Nitrile) is mandatory.

Step 2: Dissolution

  • Charge the RBF with 1.0 g (4.27 mmol) of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate.

  • Add 20 mL of Absolute Ethanol . Stir at room temperature until the solid is partially or fully suspended.

Step 3: Reaction Initiation

  • Add 1.0 mL (~20 mmol, ~5 equiv) of Hydrazine Hydrate dropwise to the stirring suspension.

  • Note: A slight exotherm may be observed. The solution often turns clear initially as the reaction progresses, then precipitates the product.

Step 4: Reflux

  • Heat the mixture to reflux (approx. 78-80°C) using an oil bath or heating mantle.

  • Maintain reflux for 4 to 6 hours .[1][2]

  • Monitoring: Check reaction progress via TLC (System: Chloroform:Methanol 9:1). The starting ester (

    
    ) should disappear, and a lower 
    
    
    
    spot (hydrazide) should appear.

Step 5: Workup & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Critical Step: Cool the flask in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

  • Filter the solid precipitate using vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

Step 6: Purification

  • Recrystallize the crude solid from hot ethanol (or an ethanol/water mixture if solubility is low).

  • Dry the crystals in a vacuum oven at 50°C for 4 hours.

Experimental Workflow (Diagram)

Workflow Start Start: Ester Substrate (1.0 equiv) Mix Dissolve in EtOH Add Hydrazine (5-10 equiv) Start->Mix Reflux Reflux (78°C) 4-6 Hours Mix->Reflux Check TLC Check (CHCl3:MeOH 9:1) Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C Precipitation Check->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Final Pure Carbohydrazide Yield: 70-85% Recryst->Final

Caption: Operational workflow for the hydrazinolysis process.

Process Optimization & Troubleshooting

Why Excess Hydrazine?

Using a large excess (5-10 equivalents) of hydrazine hydrate is critical for two reasons:

  • Kinetics: It drives the equilibrium forward to completion.

  • Prevention of Dimers: A 1:1 ratio can lead to the formation of N,N'-diacylhydrazines (dimers), where the newly formed hydrazide attacks another molecule of the starting ester. Excess hydrazine ensures the ester reacts with hydrazine, not the product.

Solvent Choice

Ethanol is the preferred solvent because:

  • It dissolves the starting ester at reflux.

  • The product (hydrazide) is generally less soluble in cold ethanol than the ester, facilitating easy isolation by filtration (crystallization-driven reaction).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield / No Precipitate Product too soluble in EtOHConcentrate solvent volume by 50% on rotavap, then chill. Add water to induce precipitation.
Starting Material Remains Reaction incompleteExtend reflux time; add 2 more equiv. of hydrazine hydrate.
Product Melting Point Low Trapped Hydrazine/WaterDry thoroughly in vacuum oven. Recrystallize again.
Red/Brown Coloration Oxidation of HydrazineUse fresh Hydrazine Hydrate; run reaction under Nitrogen atmosphere.

Characterization (Expected Data)

The identity of the product, 4-(4-pyridyl)-2-thiazolecarbohydrazide , should be validated using the following spectral markers.

  • Physical State: Yellowish to off-white crystalline solid.

  • Melting Point: Expected range 220–250°C (Decomposes). Note: Thiazole hydrazides often have high melting points.

  • IR Spectroscopy (KBr, cm

    
    ): 
    
    • 
      : N-H stretching (multiple bands for -NH-NH
      
      
      
      ).
    • 
      : C=O[3] (Amide I) stretching.
      
    • 
      : C=N (Thiazole/Pyridine) stretching.
      
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       9.8 - 10.5 ppm (1H, broad s, -CONH -).
      
    • 
       8.6 - 8.7 ppm (2H, d, Pyridine 2,6-H).
      
    • 
       8.4 - 8.5 ppm (1H, s, Thiazole 5-H).
      
    • 
       7.8 - 7.9 ppm (2H, d, Pyridine 3,5-H).
      
    • 
       4.5 - 5.0 ppm (2H, broad s, -NH
      
      
      
      , exchangeable with D
      
      
      O).

References

  • Farmacia Journal. "Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents." Farmacia, vol. 63, no.[2] 2, 2015, pp. 173. Link

  • MDPI. "Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety." Molecules, 2015.[4] Link

  • SciSpace. "Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines." Heteroatom Chemistry. Link

  • NIH PubMed. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives." Link

  • Cayman Chemical. "Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-carboxylate Product Information." Link

Sources

Application

Technical Application Note: Leveraging Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate as a Scaffold for Anti-Tubercular Drug Discovery

Introduction: The Thiazole-Pyridine Pharmacophore The search for novel anti-tubercular agents has intensified due to the rise of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole-Pyridine Pharmacophore

The search for novel anti-tubercular agents has intensified due to the rise of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb). Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets.

This compound serves as a critical intermediate in the synthesis of 2,4-disubstituted thiazoles . Its utility lies in the synergistic combination of two pharmacophores:

  • The Pyridine Ring (C4 Position): Mimics the structure of first-line drugs like Isoniazid (INH) and Ethionamide (ETH), facilitating recognition by enzymes such as Enoyl-ACP reductase (InhA).

  • The Thiazole Carboxylate (C2 Position): Acts as a bioisostere of peptide bonds, improving metabolic stability while providing a reactive ester handle for rapid library generation (e.g., hydrazides, amides).

This guide details the protocols for synthesizing this scaffold, derivatizing it into active libraries, and validating its efficacy using the Microplate Alamar Blue Assay (MABA).

Mechanism of Action & Rationale

Understanding the causality behind using this scaffold is essential for experimental design.

  • Target Engagement: The pyridine moiety is often essential for hydrogen bonding within the active site of mycobacterial targets. Derivatives of this scaffold have shown potential in inhibiting InhA (mycolic acid biosynthesis) and DNA Gyrase B (replication).

  • Lipophilicity Modulation: The ethyl ester is lipophilic (high LogP), facilitating cell wall penetration. However, it is often a pro-drug or intermediate. The active species are usually the hydrazide derivatives generated from this ester, which can chelate metal ions or form Schiff bases that interact with the serine residues of proteases or reductases.

Experimental Protocols

Protocol A: Scaffold Synthesis (Hantzsch Thiazole Synthesis)

Objective: Synthesize high-purity Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate. Principle: The Hantzsch condensation involves the reaction of a thioamide with an


-halo ketone.
Materials
  • Reagent A: Ethyl thiooxamate (Source of C2-ester and N-C-S skeleton).

  • Reagent B: 4-(Bromoacetyl)pyridine hydrobromide (Source of C4-pyridine).

  • Solvent: Absolute Ethanol (EtOH).

  • Base: NaHCO

    
     (for neutralization).
    
Step-by-Step Methodology
  • Preparation: Dissolve 4-(Bromoacetyl)pyridine hydrobromide (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add Ethyl thiooxamate (10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • The hydrobromide salt of the product may precipitate. Filter the solid.

    • Neutralize the solid by suspending it in cold saturated NaHCO

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from ethanol to yield the pure ester.

Quality Control:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Verify singlet at thiazole C5 (~8.6 ppm) and ethyl quartet/triplet signals.
  • Purity:

    
     required for biological assay.
    
Protocol B: Library Generation (Derivatization)

Objective: Convert the scaffold into bioactive Hydrazide-Hydrazone derivatives. Rationale: The ester itself has moderate activity; the hydrazide moiety significantly enhances potency and solubility.

Workflow
  • Hydrazinolysis:

    • Dissolve Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (1 mmol) in Ethanol (10 mL).

    • Add Hydrazine hydrate (99%, 5 mmol) dropwise.

    • Reflux for 4 hours.

    • Cool and filter the precipitate (Acid Hydrazide). Wash with cold ethanol.

  • Schiff Base Formation (The Active Library):

    • React the Acid Hydrazide (1 mmol) with various substituted benzaldehydes (1 mmol) in Ethanol with a catalytic amount of Glacial Acetic Acid.

    • Reflux for 2–4 hours.

    • Isolate the resulting Hydrazones .

Protocol C: Biological Screening (MABA Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv. Method: Microplate Alamar Blue Assay (MABA).[1][2][3][4] Why MABA? It is non-toxic, low-cost, and provides a visual colorimetric readout (Blue = No Growth/Oxidized; Pink = Growth/Reduced), making it superior to CFU counting for high-throughput screening.

Materials
  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with OADC, glycerol, and casitone.

  • Reagent: Alamar Blue solution (Resazurin).

  • Controls: Rifampicin (Positive Control), DMSO (Solvent Control).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Adjust fresh Mtb culture to McFarland Standard 1.0.

    • Dilute 1:20 in 7H9 broth.

  • Plate Layout (96-well):

    • Perimeter Wells: Fill with sterile water to prevent evaporation (Edge Effect).

    • Test Wells (B-G): Add 100 µL of 7H9 broth.

  • Compound Addition:

    • Dissolve test compounds in DMSO.

    • Perform serial 2-fold dilutions across the plate (Range: 100 µg/mL to 0.19 µg/mL).

    • Final DMSO concentration must be

      
      .
      
  • Inoculation: Add 100 µL of the diluted bacterial suspension to all test wells.

  • Incubation: Incubate at 37°C for 5 days (sealed).

  • Development:

    • Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to one control well. Incubate 24h.

    • If control turns pink (growth), add reagent to all wells.[4]

    • Incubate for an additional 24h.

  • Readout:

    • Blue: Inhibition (MIC).[3]

    • Pink: Growth.[1][5]

Visualizing the Workflows

Diagram 1: Chemical Synthesis & Derivatization Pathway

This diagram illustrates the conversion of raw materials into the active library using the scaffold.

SynthesisPathway Reactants Reagents: Ethyl Thiooxamate + 4-(Bromoacetyl)pyridine Hantzsch Hantzsch Condensation (Reflux, EtOH) Reactants->Hantzsch Scaffold SCAFFOLD: Ethyl 4-(4-pyridyl)- 2-thiazolecarboxylate Hantzsch->Scaffold Yield >80% Hydrazinolysis Hydrazinolysis (N2H4, Reflux) Scaffold->Hydrazinolysis Derivatization Hydrazide Intermediate: Thiazole Hydrazide Hydrazinolysis->Hydrazide SchiffBase Schiff Base Reaction (+ Aldehydes) Hydrazide->SchiffBase Library FINAL LIBRARY: Thiazolyl-Hydrazones (Active Anti-TB Agents) SchiffBase->Library Diversity Generation

Caption: Synthesis of the Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate scaffold and its subsequent transformation into an anti-tubercular hydrazone library.

Diagram 2: MABA Assay Logic Flow

This diagram details the decision matrix for determining MIC values.

MABA_Flow Start Start: 96-Well Plate (Compounds + Mtb H37Rv) Incubate Incubate 5 Days @ 37°C Start->Incubate AddReagent Add Alamar Blue + Tween 80 (Control Well Only) Incubate->AddReagent CheckControl Is Control Well Pink? AddReagent->CheckControl Wait Incubate +24h (Growth insufficient) CheckControl->Wait No (Blue) AddAll Add Reagent to ALL Wells CheckControl->AddAll Yes (Pink) Wait->CheckControl IncubateFinal Incubate 24h AddAll->IncubateFinal Readout Visual Readout IncubateFinal->Readout ResultPink PINK = Reduction (Live Bacteria) NOT MIC Readout->ResultPink ResultBlue BLUE = Oxidation (No Growth) = MIC Value Readout->ResultBlue

Caption: Decision logic for the Microplate Alamar Blue Assay (MABA) to determine anti-mycobacterial MIC.

Data Analysis & SAR Insights

When analyzing data derived from this scaffold, organize results to highlight Structure-Activity Relationships (SAR).

Table 1: Expected SAR Trends for Thiazole-Pyridine Derivatives

Structural ModificationPositionEffect on Anti-TB ActivityMechanistic Note
Ethyl Ester (Parent) C2Moderate/LowActs as a prodrug; lipophilic entry.
Hydrazide (-CONHNH2) C2HighMetal chelation potential; H-bond donor.
Hydrazone (-CONHN=CH-R) C2Highest Lipophilic side chain (R) targets hydrophobic pockets in InhA/GyrB.
Pyridine Ring C4Essential Critical for π-stacking or activation by EthA.
Phenyl Ring (Replacement) C4Loss of ActivityNitrogen atom is crucial for potency (isostere of INH).

Interpretation: If the MIC is


 µg/mL, the compound is considered inactive. Promising "Hits" derived from this scaffold typically exhibit MIC values between 0.1 and 6.25 µg/mL .

References

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. Link

  • Mishra, R., et al. (2020).[6] Synthesis and evaluation of the 2-aminothiazoles as anti-tubercular agents. Frontiers in Microbiology (Context of thiazole scaffold utility). Link

  • Hantzsch, A. (1881).[7][8] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen.[7][9] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Protocol A). Link

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link

Sources

Method

Protocol for synthesizing oxadiazoles from a thiazole carbohydrazide precursor

Executive Summary & Strategic Rationale The fusion of thiazole and 1,3,4-oxadiazole rings creates a "privileged structure" in medicinal chemistry, widely recognized for its synergistic bioactivity. Thiazoles provide enha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The fusion of thiazole and 1,3,4-oxadiazole rings creates a "privileged structure" in medicinal chemistry, widely recognized for its synergistic bioactivity. Thiazoles provide enhanced lipid solubility and metabolic stability, while the 1,3,4-oxadiazole core acts as a rigid bioisostere for amide or ester linkages, significantly improving metabolic half-life.

This guide details the conversion of a thiazole-4-carbohydrazide (or similar regioisomer) into two distinct oxadiazole derivatives. Unlike generic organic chemistry texts, this protocol addresses the specific solubility and electronic challenges posed by the electron-deficient thiazole ring during cyclization.

The Divergent Synthetic Pathways

We define two primary workflows based on the desired substitution at the 5-position of the oxadiazole ring:

  • Pathway A (Aryl/Alkyl Substitution): Dehydrative cyclization using Phosphorus Oxychloride (

    
    ).[1]
    
  • Pathway B (Thione/Thiol Substitution): Cyclocondensation with Carbon Disulfide (

    
    ).
    

Mechanistic Pathways & Workflow (Visualization)

The following diagram illustrates the divergent synthesis from the common thiazole hydrazide precursor.

G Start Thiazole Carbohydrazide (Precursor) InterA Diacylhydrazide Intermediate Start->InterA Acylation InterB Potassium Dithiocarbazate Salt Start->InterB Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Acid->InterA ProdA 2-(Thiazolyl)-5-aryl- 1,3,4-oxadiazole InterA->ProdA POCl3 Reflux (-H2O) CS2 Carbon Disulfide (CS2) + KOH CS2->InterB ProdB 5-(Thiazolyl)-1,3,4- oxadiazole-2-thione InterB->ProdB Acidification (HCl) Cyclization (-H2S)

Figure 1: Divergent synthetic pathways from thiazole carbohydrazide. Pathway A utilizes dehydrative cyclization for aryl derivatives, while Pathway B yields the thione functionality via a dithiocarbazate intermediate.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Moisture Control Strictly Anhydrous (Pathway A)

hydrolyzes rapidly to phosphoric acid and HCl, quenching the activation of the carboxylic acid and reducing yield.
Stoichiometry 1:1.1 (Hydrazide:Acid)Slight excess of carboxylic acid ensures complete consumption of the valuable thiazole precursor.
Temperature Reflux (80-100°C)High thermal energy is required to overcome the activation energy of the ring closure (dehydration) step.
Solvent Choice

(Neat) or Ethanol (Pathway B)

acts as both solvent and reagent.[2] For Pathway B, ethanol ensures solubility of the KOH base and the intermediate salt.

Protocol A: Dehydrative Cyclization ( Method)

Target: Synthesis of 2-(thiazol-4-yl)-5-phenyl-1,3,4-oxadiazole. Scope: Best for attaching aromatic or alkyl groups to the oxadiazole ring.

Materials
  • Thiazole-4-carbohydrazide (1.0 eq)

  • Substituted Benzoic Acid (1.1 eq)

  • Phosphorus Oxychloride (

    
    ) (Excess, acts as solvent)
    
  • Sodium Bicarbonate (

    
    ) (Sat. aq. solution)
    
Step-by-Step Methodology
  • Charge: In a dry 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add the thiazole carbohydrazide (e.g., 1.0 mmol) and the substituted benzoic acid (1.1 mmol).

  • Solvent Addition: Carefully add

    
     (5–10 mL) to the flask in a fume hood.
    
    • Caution:

      
       is corrosive and fumes in air.
      
  • Reflux: Attach a reflux condenser with a calcium chloride guard tube (to exclude moisture). Heat the mixture to reflux (approx. 105°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 6:4). The starting hydrazide spot (polar, near baseline) should disappear.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (~100 g) with vigorous stirring.

    • Note: This step is highly exothermic. Do not rush.

  • Neutralization: Once the ice melts, neutralize the acidic solution by adding saturated

    
     solution dropwise until pH ~7–8. A solid precipitate should form.
    
  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from ethanol or methanol to obtain the pure product.

Protocol B: Thione Formation ( /KOH Method)

Target: Synthesis of 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-thione. Scope: Creates a thione/thiol handle for further functionalization (S-alkylation).

Materials
  • Thiazole-4-carbohydrazide (1.0 eq)

  • Carbon Disulfide (

    
    ) (2.0 eq)
    
  • Potassium Hydroxide (KOH) (1.5 eq)

  • Ethanol (Absolute)[3][4][5]

Step-by-Step Methodology
  • Salt Formation: Dissolve KOH (1.5 mmol) in absolute ethanol (20 mL). Add the thiazole carbohydrazide (1.0 mmol) and stir at room temperature for 15 minutes.

  • Addition: Add

    
     (2.0 mmol) dropwise to the solution.
    
    • Observation: The solution often turns yellow/orange due to the formation of the potassium dithiocarbazate intermediate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–10 hours until the evolution of hydrogen sulfide (

    
    ) gas ceases (detectable by lead acetate paper turning black, or simply cessation of rotten egg smell—use a fume hood!).
    
  • Concentration: Evaporate the solvent under reduced pressure to approximately 1/3 of the original volume.

  • Cyclization/Precipitation: Dilute the residue with ice-cold water (20 mL). Acidify with dilute Hydrochloric Acid (HCl, 10%) to pH 2–3.

    • Mechanism:[3][4][6][7] Acidification protonates the intermediate, driving the elimination of

      
       and ring closure.
      
  • Isolation: Filter the resulting precipitate, wash with water, and dry.

  • Purification: Recrystallize from ethanol/water mixture.

Self-Validating Analytical Criteria

A successful synthesis must meet these specific analytical benchmarks. If these are not met, the protocol has failed or requires optimization.

Analytical MethodExpected Result (Success)Failure Mode Indicator
IR Spectroscopy Pathway A: Appearance of C=N stretch (~1600-1640 cm⁻¹) and C-O-C stretch (~1020-1050 cm⁻¹).Pathway B: Appearance of C=S stretch (~1160-1280 cm⁻¹).Presence of broad N-H stretch (~3200-3400 cm⁻¹) indicates unreacted hydrazide.
¹H NMR Disappearance of the hydrazide protons (-CONHNH₂ usually two singlets or broad humps between 4.0-10.0 ppm).Retention of signals at ~9.0-10.0 ppm (hydrazide NH).
Melting Point Sharp melting point (range < 2°C).Wide melting range (> 5°C) indicates mixture of cyclized product and acyclic intermediate.

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Pathway A)
  • Symptom: TLC shows two spots; NMR shows acyclic diacylhydrazide intermediate.

  • Root Cause: Insufficient activation of the acid or moisture contamination.

  • Correction: Increase reflux time. Ensure

    
     is fresh (colorless, not yellow). If the thiazole ring is highly electron-deficient, the nucleophilicity of the hydrazide is reduced; consider adding a catalytic amount of pyridine.
    
Issue: Low Yield (Pathway B)
  • Symptom: No precipitate upon acidification.

  • Root Cause: The potassium salt may be too soluble, or

    
     evaporated before reacting (bp 46°C).
    
  • Correction: Use a highly efficient reflux condenser. Add

    
     through the condenser while the solution is gently warming, not boiling. Ensure pH reaches <3 during workup.
    

Safety & Compliance

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water. NEVER  add water directly to a container of 
    
    
    
    . Quench by adding the reaction mixture to ice.
  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Use only in a high-efficiency fume hood. Avoid sparks.
    
  • Thiazole Derivatives: Many are biologically active.[8][9] Handle with gloves and avoid inhalation of dust.

References

  • General Synthesis of 1,3,4-Oxadiazoles: Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012).[10] Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.[10]

  • POCl3 Cyclization Protocol: Somani, R. R., & Shirodkar, P. Y. (2009). Synthesis and biological evaluation of some 1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 72.

  • CS2/KOH Cyclization Mechanism: Koparir, M., Orek, C., & Parlak, C. (2013). Synthesis, experimental and theoretical characterization of 5-substituted-1,3,4-oxadiazole-2-thiones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 522-528.

  • Thiazole-Oxadiazole Hybrid Bioactivity: Narayana, B., Vijaya Raj, K. K., Ashalatha, B. V., & Kumari, N. S. (2004). Synthesis of some new 2-(substituted phenyl)-5-(substituted thiazol-4-yl)-1,3,4-oxadiazoles as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 39(10), 867-872.

Sources

Application

Application Note: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate as a Strategic Scaffold for c-Met Kinase Inhibitor Design

This Application Note is structured as a high-level technical guide for drug discovery scientists. It treats Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate as a privileged scaffold for generating ATP-competitive c-Met inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It treats Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate as a privileged scaffold for generating ATP-competitive c-Met inhibitors.

Executive Summary

The receptor tyrosine kinase c-Met (Hepatocyte Growth Factor Receptor) is a validated oncological target implicated in tumor proliferation, metastasis, and angiogenesis.[1][2][3][4][5] While first-generation inhibitors (e.g., Crizotinib) validated the pathway, acquired resistance mutations (e.g., D1228V, Y1230C) necessitate novel chemotypes.

This guide details the utility of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS: 1142191-55-6) as a versatile building block. This scaffold offers a "pre-installed" hinge-binding motif (the pyridine ring) and a modifiable vector (the C2-ester) for accessing the solvent-exposed or hydrophobic back-pockets of the kinase domain. We present synthetic protocols for converting this ester into a library of Type I/II inhibitors and biochemical assays for validation.

Structural Rationale & SAR Logic

The "Privileged" Nature of the Scaffold

Kinase inhibitors often mimic the adenine ring of ATP. The 4-(4-pyridyl)thiazole core functions as a robust bioisostere for the bi-aryl systems found in FDA-approved inhibitors.

Structural ElementFunction in c-Met Binding Pocket
4-Pyridyl Ring Hinge Binder: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide of Met1160 in the hinge region.
Thiazole Core Spacer/Scaffold: Provides a rigid geometry that orients the pyridine and the C2-substituent at a specific angle (approx 120°), crucial for fitting the ATP cleft.
C2-Ethyl Ester Synthetic Handle: A masked carboxylate. Upon hydrolysis, it serves as the attachment point for the "Tail" region (Solvent Front or Hydrophobic Pocket binder).
Binding Mode Hypothesis (Type I vs. Type II)

Depending on the amine coupled to the C2-position (post-hydrolysis), this scaffold can generate:

  • Type I Inhibitors (DFG-in): By coupling small, polar heterocycles that interact with the solvent front.

  • Type II Inhibitors (DFG-out): By coupling bulky hydrophobic moieties (e.g., fluorophenyl-ureas) that penetrate the deep hydrophobic pocket created when the DFG motif flips.

Visualization: Logical Workflow & Binding Mode

The following diagram illustrates the conversion of the building block into an active inhibitor and its theoretical interaction with the c-Met kinase domain.

G cluster_binding Molecular Interaction Ester Ethyl 4-(4-pyridyl) -2-thiazolecarboxylate (Building Block) Acid Intermediate: Carboxylic Acid Ester->Acid Hydrolysis (LiOH, THF) Amide Active Inhibitor (Amide Library) Acid->Amide Amide Coupling (HATU, R-NH2) cMet c-Met Kinase Domain (Target) Amide->cMet Inhibition Pyridine Pyridine Ring Tail Amide Tail (R) Hinge Hinge Region (Met1160) Pocket Hydrophobic Pocket (Selectivity) Pyridine->Hinge H-Bond (Acceptor) Tail->Pocket Van der Waals (Hydrophobic)

Caption: Workflow converting the ethyl ester precursor into an active c-Met inhibitor, highlighting critical binding interactions at the hinge and hydrophobic pocket.

Experimental Protocols

Protocol A: Synthesis of Thiazole-Carboxamide Library

Objective: Convert the ethyl ester building block into a library of potential inhibitors via saponification and amide coupling.

Reagents:

  • Starting Material: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (1.0 eq)

  • Solvents: THF, Methanol, Water, DMF

  • Reagents: LiOH·H2O, HATU, DIPEA, Diverse Anilines (R-NH2)

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (1.0 mmol) in a mixture of THF/MeOH/H2O (3:1:1, 10 mL).

  • Add LiOH·H2O (3.0 eq) and stir at Room Temperature (RT) for 4 hours.

  • Monitor: TLC (5% MeOH in DCM) should show disappearance of the ester spot.

  • Workup: Acidify to pH 3-4 with 1N HCl. The carboxylic acid intermediate often precipitates. Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Verify structure via ¹H-NMR (Look for loss of ethyl quartet/triplet).

Step 2: Library Generation (Amide Coupling)

  • Dissolve the Carboxylic Acid intermediate (0.1 mmol) in anhydrous DMF (1 mL).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate the acid.

  • Add the specific Amine/Aniline (1.1 eq) (e.g., 3-fluoroaniline, 4-phenoxyaniline).

  • Stir at RT for 12–16 hours.

  • Purification: Dilute with EtOAc, wash with NaHCO3 and Brine. Purify via Prep-HPLC or Flash Chromatography.

Protocol B: Biochemical c-Met Kinase Assay (TR-FRET)

Objective: Determine the IC50 of synthesized compounds against recombinant c-Met kinase.

System: LanthaScreen™ Eu Kinase Binding Assay (or similar TR-FRET system).

Materials:

  • Recombinant human c-Met kinase domain (cytoplasmic).[6]

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-GST or anti-His (depending on kinase tag).

  • Inhibitor: DMSO stocks of synthesized thiazole-amides.

Procedure:

  • Preparation: Prepare 3x serial dilutions of inhibitors in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of Inhibitor solution to a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (2 nM c-Met, 2 nM Eu-Ab final).

    • Add 5 µL of Tracer (Concentration = Kd of tracer).

  • Equilibrium: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 min at RT in the dark.

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.

Case Study: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data demonstrating how modifications to the "Tail" region (R-group) attached to the thiazole-2-carboxylate core affect potency. This highlights the building block's versatility.

Compound IDR-Group (Amide)Binding Modec-Met IC50 (nM)Rationale
TZ-01 MethylamineType I>10,000Tail too short; lacks hydrophobic interaction.
TZ-05 PhenylamineType I450Phenyl ring engages solvent front residues.
TZ-12 3-Fluoro-4-phenoxyphenylType II12 Deep pocket penetration; mimics Cabozantinib tail.
TZ-18 4-(4-methylpiperazin-1-yl)phenylType I35Solubilizing group improves potency and properties.

Note: Data is illustrative of typical SAR trends for this scaffold class.

References

  • Cui, J. J., et al. (2011).[1] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-Met) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Underwood, C. R., et al. (2020). "Structural Basis of c-Met Inhibition." Annual Review of Pharmacology and Toxicology. (Provides structural context for the hinge-binding requirement).
  • Nan, X., et al. (2023).[7] "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Liu, X., et al. (2018). "Thiazole Derivatives as Potent c-Met Inhibitors: Design, Synthesis and Biological Evaluation." European Journal of Medicinal Chemistry.
  • PubChem Compound Summary. "Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate." Link

Sources

Method

Application Note: Precision Synthesis of 2-(Pyridin-4-yl)-1,3-thiazole via Hantzsch Cyclization

Part 1: Strategic Overview & Rationale The Target Scaffold The 2-(pyridin-4-yl)-1,3-thiazole motif is a "privileged structure" in medicinal chemistry, serving as a critical biostere for kinase inhibitors (e.g., p38 MAP k...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

The Target Scaffold

The 2-(pyridin-4-yl)-1,3-thiazole motif is a "privileged structure" in medicinal chemistry, serving as a critical biostere for kinase inhibitors (e.g., p38 MAP kinase, BRAF) and anti-infective agents.[1] The fusion of the electron-deficient pyridine ring with the electron-rich thiazole creates a unique dipole vector and hydrogen-bonding profile essential for active site binding.[1]

Synthetic Strategy: The Hantzsch Cyclization

While cross-coupling methods (Stille/Suzuki) exist, they often require expensive catalysts and pre-functionalized organometallics.[1] For this specific scaffold, the Hantzsch Thiazole Synthesis remains the gold standard for scalability and atom economy.[1]

Mechanism of Action: The reaction proceeds via the condensation of a thioamide (nucleophile) with an


-halocarbonyl (electrophile).[1]
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloaldehyde, displacing the halide (
    
    
    
    ).[1]
  • Cyclization: The amide nitrogen attacks the carbonyl carbon.[1]

  • Aromatization: Dehydration drives the formation of the stable aromatic thiazole ring.[1]

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: 2-(Pyridin-4-yl)-1,3-thiazole Disconnection Disconnection: C-S and C-N Bond Formation Target->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors Thioamide Pyridine-4-carbothioamide (Nucleophile) Precursors->Thioamide Haloaldehyde 2-Chloroacetaldehyde (Electrophile) Precursors->Haloaldehyde

Figure 1: Retrosynthetic breakdown of the target heterocycle showing the convergent Hantzsch strategy.

Part 2: Experimental Protocol

Critical Reagents & Materials
ReagentRoleEquiv.Notes
Pyridine-4-carbothioamide Limiting Reagent1.0Commercial or synthesized from 4-cyanopyridine + Lawesson's Reagent.[1]
Chloroacetaldehyde (50% wt in

)
Electrophile1.2 - 1.5Warning: Highly toxic lachrymator.[1] Handle in fume hood.
Ethanol (Absolute) SolventN/AHigh dielectric constant supports the transition state; easy removal.[1]
Sodium Bicarbonate (

)
Base (Workup)ExcessNeutralizes the thiazolium hydrohalide salt to liberate the free base.[1]
Step-by-Step Methodology
Phase A: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge Pyridine-4-carbothioamide (1.38 g, 10.0 mmol).

  • Solvation: Add Ethanol (20 mL). The thioamide may not dissolve completely at room temperature; this is normal.[1]

  • Addition: Add Chloroacetaldehyde (50% wt aq. solution) (1.90 mL, ~12.0 mmol) dropwise over 2 minutes.

    • Expert Insight: If using the diethyl acetal derivative instead of the aqueous aldehyde, add 2-3 drops of conc.[1] HCl to catalyze acetal hydrolysis in situ.

  • Thermal Activation: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
Phase B: Reaction Monitoring
  • Timeline: Reflux for 2 to 4 hours .

  • IPC (In-Process Control): Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Observation: The starting thioamide (

      
      ) should disappear.[1] A new, less polar spot (the product) may appear, but often the product exists as the hydrohalide salt in the reaction mixture, which stays at the baseline.[1]
      
Phase C: Workup & Isolation[1]
  • Cooling: Remove heat and allow the reaction mixture to cool to room temperature.

    • Crystallization Check: Often, the hydrochloride salt of the product will crystallize directly upon cooling.[1]

  • Volume Reduction: Concentrate the reaction mixture to ~50% volume using a rotary evaporator.

  • Basification (Critical Step):

    • Dilute the residue with water (20 mL).[1]

    • Slowly add saturated aqueous

      
        solution while stirring until pH 
      
      
      
      8-9.
    • Mechanism:[1][2][3] This deprotonates the thiazolium nitrogen, rendering the molecule neutral and water-insoluble.[1][4] A precipitate should form immediately.[1]

  • Extraction (Alternative to Filtration): If the precipitate is oily (common with pyridine derivatives), extract with Ethyl Acetate (

    
     mL).[1]
    
  • Drying: Combine organics, wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase D: Purification
  • Recrystallization: The crude solid is typically purified by recrystallization from Ethanol/Water (1:1) or Hexane/Ethyl Acetate .[1]

  • Yield Expectation: 75% - 85% as an off-white to yellow solid.[1]

Part 3: Process Logic & Troubleshooting (Self-Validating Systems)

This protocol is designed with internal checkpoints. Use the logic flow below to diagnose issues.

Workflow Start Start Reaction (Reflux 3h) CheckTLC IPC: Check TLC (Thioamide consumed?) Start->CheckTLC Consumed Yes: Proceed to Workup CheckTLC->Consumed Complete NotConsumed No: Add 0.2 eq Aldehyde + Reflux 1h CheckTLC->NotConsumed Incomplete Basify Basify with NaHCO3 Consumed->Basify NotConsumed->CheckTLC Precipitate Solid Precipitate? Basify->Precipitate Filter Filter & Wash (High Purity) Precipitate->Filter Yes Extract Oily/Gummy? Extract with EtOAc Precipitate->Extract No

Figure 2: Decision tree for reaction monitoring and workup.

Expert Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting material remains after 4h Chloroacetaldehyde degradation (polymerization).[1]Add fresh electrophile (0.2 - 0.5 equiv).[1] Ensure reflux is vigorous.[1]
Product is a sticky tar Incomplete basification or impurities.[1]Dissolve tar in DCM, wash with water, then triturate with cold ether/hexane.[1]
Low Yield Product lost in aqueous layer during workup.[1]The product has a pyridine ring (basic).[1][5][6] Ensure aqueous layer pH is >8.[1] If too basic (>11), solubility might increase slightly; stick to pH 8-9.[1]

Part 4: Analytical Validation

To confirm the identity of 2-(pyridin-4-yl)-1,3-thiazole , compare your data against these standard parameters.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.70 (d, J = 6.0 Hz, 2H, Pyridine C2-H, C6-H ) - Deshielded by nitrogen.[1]
      
    • 
       7.95 (d, J = 3.2 Hz, 1H, Thiazole C4-H )[1]
      
    • 
       7.80 (d, J = 6.0 Hz, 2H, Pyridine C3-H, C5-H )[1]
      
    • 
       7.45 (d, J = 3.2 Hz, 1H, Thiazole C5-H )[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      [1]
      
    • Found

      
      [1]
      

Part 5: References

  • Hantzsch, A. (1881).[1][3] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82.[1] (Historical Context)

  • Organic Chemistry Portal. "Thiazole Synthesis". Organic Chemistry Portal. Retrieved October 2023.[6]

  • BenchChem. "Application Notes: Hantzsch Synthesis for Thiazole Derivatives". BenchChem Protocols.

  • Chem Help ASAP. "Hantzsch Thiazole Synthesis - Laboratory Experiment". YouTube / Chem Help ASAP.

  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives".[1] PubMed Central.[1] (General Hantzsch Applications)

Sources

Application

Use of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate in developing antitubercular agents

Application Note: Strategic Development of Antitubercular Agents Using Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Scaffolds Abstract This technical guide outlines the application of Ethyl 4-(4-pyridyl)-2-thiazolecarboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Antitubercular Agents Using Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Scaffolds

Abstract

This technical guide outlines the application of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate as a privileged scaffold in the discovery of novel antitubercular agents. Amidst the rising threat of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb), thiazole-pyridine hybrids have emerged as potent chemotypes. This note details the chemical synthesis, biological evaluation (MIC determination), and mechanistic validation (EthR inhibition/Ethionamide boosting) of this compound class.

Introduction: The Thiazole-Pyridine Advantage

The thiazole ring is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. When fused or linked with a pyridine moiety, as seen in Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate , the resulting scaffold exhibits unique electronic and steric properties favorable for penetrating the mycobacterial cell wall.

Therapeutic Rationale:

  • EthR Inhibition: The transcriptional repressor EthR limits the activation of Ethionamide (a second-line drug).[1][2] Small molecules mimicking the thiazole-pyridine structure have been shown to inhibit EthR, thereby "boosting" Ethionamide potency and reverting resistance.

  • Direct Antitubercular Activity: Derivatives of this scaffold have demonstrated direct inhibition of Mtb growth, potentially targeting Enoyl-ACP reductase (InhA) or interfering with mycolic acid biosynthesis.

  • Lipophilicity (LogP): The ethyl ester and pyridine ring provide a tunable lipophilic profile (cLogP ~2.5–3.0), essential for traversing the mycolic acid-rich capsule of Mtb.

Chemical Synthesis Protocol

Objective: Efficient synthesis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate via the Hantzsch Thiazole Synthesis.

Mechanism: Condensation of a thioamide derivative with an


-haloketone.
Reagents & Materials
  • Precursor A: Ethyl thiooxamate (Provides the C2-carboxylate and thioamide moiety).

  • Precursor B: 4-(Bromoacetyl)pyridine hydrobromide (Provides the C4-pyridine ring).

  • Solvent: Absolute Ethanol (EtOH).[3]

  • Base: Sodium bicarbonate (NaHCO

    
    ) or Triethylamine (TEA).
    
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl thiooxamate (10 mmol, 1.33 g) in 30 mL of absolute ethanol.

  • Addition: Add 4-(Bromoacetyl)pyridine hydrobromide (10 mmol, 2.81 g) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1).

    • Checkpoint: The formation of the thiazole ring is driven by the nucleophilic attack of the sulfur on the

      
      -carbon, followed by cyclodehydration.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Neutralize the residue with saturated aqueous NaHCO

      
       solution to precipitate the free base.
      
  • Purification:

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate.
    • Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

Yield Expectation: 75–85% as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep React Reflux (EtOH, 6h) Hantzsch Condensation Start->React Ethyl thiooxamate + 4-(Bromoacetyl)pyridine Neutralize Neutralization (Sat. NaHCO3) React->Neutralize Cool & Concentrate Extract Extraction (EtOAc) Neutralize->Extract Precipitate Free Base Purify Purification (Recrystallization) Extract->Purify Crude Solid Product Final Product: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Purify->Product Yield >75%

Figure 1: Hantzsch synthesis pathway for the target scaffold.

Biological Evaluation Protocols

Protocol A: Microplate Alamar Blue Assay (MABA)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. This colorimetric assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Materials:

  • M. tuberculosis H37Rv strain (ATCC 27294).

  • Middlebrook 7H9 broth supplemented with OADC.

  • Resazurin sodium salt powder.

  • 96-well sterile microplates.

Procedure:

  • Inoculum Prep: Adjust Mtb culture to 1.0 McFarland standard, then dilute 1:20 in 7H9 broth.

  • Compound Dilution: Prepare 2-fold serial dilutions of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate in DMSO (Final concentrations: 100 µg/mL to 0.1 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add 100 µL of inoculum to wells containing drug dilutions. Incubate at 37°C for 7 days.

  • Development: Add 30 µL of freshly prepared Resazurin solution (0.02%) + 12 µL of 10% Tween 80 (1:1 ratio).

  • Readout: Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: Ethionamide Boosting Assay (Synergy Check)

Purpose: Validate if the compound acts as an EthR inhibitor by checking for synergy with Ethionamide (ETH).

Procedure:

  • Perform a Checkerboard Titration .

  • Axis X: Serial dilution of Ethionamide (0.06 – 4 µg/mL).

  • Axis Y: Serial dilution of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (Sub-MIC concentrations, e.g., 1/2 MIC, 1/4 MIC).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI

      
       0.5 indicates Synergy  (The compound boosts Ethionamide efficacy).
      

Data Analysis & Interpretation

Table 1: Expected Activity Profile (Reference Values)

Parameter Value Range Interpretation
MIC (H37Rv) 0.5 – 5.0 µg/mL Moderate to High direct antitubercular activity.
CC50 (Vero Cells) > 50 µg/mL Low cytotoxicity desired.
Selectivity Index (SI) > 10 SI = CC50 / MIC. Values >10 indicate a good safety window.

| FICI (w/ Ethionamide) | < 0.5 | Indicates potent EthR inhibition (Booster effect). |

Mechanistic Pathway Visualization

Mechanism Compound Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate EthR EthR Repressor (Inhibits EthA transcription) Compound->EthR Inhibits binding to DNA EthA EthA Enzyme (Monooxygenase) Compound->EthA De-repression (Increases Levels) EthR->EthA Represses ETH Ethionamide (Prodrug) EthA->ETH Activates ActiveDrug ETH-NAD Adduct (Active Inhibitor) ETH->ActiveDrug Metabolic Conversion InhA InhA Target (Cell Wall Synthesis) ActiveDrug->InhA Inhibits Death Bacterial Cell Death InhA->Death Lysis

Figure 2: Putative Mechanism of Action (MOA) as an EthR inhibitor boosting Ethionamide activation.

Troubleshooting & Optimization

  • Solubility Issues: If the ethyl ester is too insoluble for biological assays, hydrolysis to the free acid (using LiOH/THF) or conversion to a hydrochloride salt is recommended.

  • Low Activity: If MIC > 10 µg/mL, consider derivatizing the C2-position. Replacing the ethyl ester with an amide or hydrazide linker often improves H-bonding interactions with the EthR binding pocket.

  • Cytotoxicity: If CC50 is low, introduce polar groups (e.g., morpholine) on the pyridine ring to reduce general lipophilic toxicity.

References

  • Frontiers in Microbiology. (2022). 2,4-Disubstituted Pyridine Derivatives are Effective Against Intracellular and Biofilm-Forming Tubercle Bacilli.

  • PLOS ONE. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv.

  • Journal of Medicinal Chemistry. (2017). Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect.

  • Farmacia Journal. (2015). Synthesis of Some New 4-Methyl-2-(4-Pyridyl)-Thiazole-5-yl-Azoles as Potential Antimicrobial Agents.

  • National Institutes of Health (NIH). (2009). Synthetic EthR inhibitors boost antituberculous activity of ethionamide.[1][2][4]

Sources

Method

1H NMR and 13C NMR characterization of synthesized thiazole derivatives

Application Note: Structural Validation of Thiazole Derivatives via 1H and 13C NMR Spectroscopy Introduction: The Thiazole Pharmacophore The thiazole ring—a five-membered heterocyclic system containing sulfur and nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of Thiazole Derivatives via 1H and 13C NMR Spectroscopy

Introduction: The Thiazole Pharmacophore

The thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen at positions 1 and 3—is a cornerstone of medicinal chemistry. It serves as the core scaffold in essential therapeutics ranging from the antiretroviral Ritonavir to the antineoplastic Bleomycin and the antibiotic Sulfathiazole .

However, the synthesis of thiazole derivatives (commonly via the Hantzsch condensation ) often yields complex mixtures involving regioisomers, uncyclized intermediates (thioamides/


-haloketones), or tautomeric forms (e.g., 2-aminothiazole vs. 2-iminothiazoline).

This guide provides a rigorous, field-proven protocol for the unambiguous characterization of thiazole derivatives using 1H and 13C NMR. It moves beyond basic spectral reading to establish a self-validating logic for structural confirmation.

Theoretical Framework: The NMR Signature of Thiazole

To interpret the spectra accurately, one must understand the electronic environment of the thiazole nucleus. The ring is aromatic (


 electrons), but the electronegativity mismatch between Sulfur (S) and Nitrogen (N) creates distinct desheilding zones.
Proton (1H) NMR Signatures
  • The "Sentry" Proton (C2-H): If position 2 is unsubstituted, this proton is the most deshielded due to the adjacent electronegative Nitrogen and Sulfur atoms. It typically appears as a sharp singlet downfield (

    
     8.5 – 9.2 ppm).
    
  • The Backbone Protons (C4-H / C5-H):

    • C5-H: Generally more shielded (

      
       7.0 – 7.8 ppm) due to higher electron density.
      
    • C4-H: Slightly more deshielded (

      
       7.5 – 8.2 ppm).
      
    • Coupling (

      
      ):  If both C4 and C5 are unsubstituted, they appear as doublets with a characteristic vicinal coupling constant (
      
      
      
      ) of 3.0 – 4.0 Hz . This small
      
      
      -value distinguishes them from phenyl protons (
      
      
      Hz).
Carbon (13C) NMR Signatures
  • C2 (The Anchor): The C=N bond character places this carbon extremely downfield (

    
     160 – 175 ppm).
    
  • C4 & C5: These resonate in the typical aromatic/alkene region (

    
     105 – 155 ppm), with C5 usually upfield of C4.
    

Experimental Protocol: Acquisition Standards

Reproducibility in thiazole characterization is often compromised by solvent effects and concentration issues. Follow this protocol to minimize artifacts.

Step 1: Solvent Selection[1][2]
  • Primary Choice: DMSO-

    
     .
    
    • Reasoning: Most synthetic thiazoles (especially 2-amino derivatives) are polar and poorly soluble in CDCl

      
      . Furthermore, DMSO stabilizes exchangeable protons (-NH, -OH), allowing them to be observed as distinct peaks rather than broad humps.
      
  • Secondary Choice: CDCl

    
     .
    
    • Use Case: Only for highly lipophilic, non-polar alkyl-thiazoles. Note that -NH protons may disappear due to exchange or broaden significantly.

Step 2: Sample Preparation
  • 1H NMR: Dissolve 5–10 mg of compound in 0.6 mL solvent. Filter through a cotton plug if any turbidity remains.

  • 13C NMR: Requires higher concentration. Dissolve 30–50 mg of compound. If solubility is poor, gently warm the DMSO tube (do not exceed 50°C) or use a Shigemi tube to concentrate the signal.

Step 3: Acquisition Parameters (Bruker/Varian Standard)
  • Relaxation Delay (D1): Set to

    
     seconds. Thiazole C2 protons can have long T1 relaxation times; short delays lead to poor integration accuracy.
    
  • Scans (NS):

    • 1H: 16–64 scans.

    • 13C:

      
       1024 scans (essential for quaternary C2 and C4 detection).
      
  • Referencing: Calibrate to residual solvent peak (DMSO-

    
     quintet at 2.50 ppm / CDCl
    
    
    
    singlet at 7.26 ppm).

Data Analysis & Interpretation Logic

The "Missing Proton" Validation (Hantzsch Synthesis)

In a typical Hantzsch synthesis (Thioamide +


-Haloketone 

Thiazole), the reaction is deemed successful only if the methylene protons of the haloketone (

4.0–5.0 ppm) disappear and are replaced by the aromatic thiazole signal.
Chemical Shift Reference Table (in DMSO- )
PositionNucleusChemical Shift (

ppm)
Multiplicity / Notes
C2 1H8.50 – 9.20 Singlet. Most deshielded ring proton.
13C160 – 175 Quaternary (or CH). Key diagnostic peak.
C4 1H7.50 – 8.20 Doublet (

Hz) if C5-H present.
13C140 – 155 Sensitive to substituents at C4.
C5 1H7.00 – 7.80 Doublet (

Hz) if C4-H present.
13C105 – 130 Often the most shielded ring carbon.
-NH2 1H7.00 – 8.50 Broad singlet. Disappears with D

O shake.
-NH- 1H10.0 – 13.0 Amide/Hydrazide linkers. Very downfield.
Structural Assignment Workflow

The following diagram illustrates the logical flow for confirming the thiazole core structure.

ThiazoleAnalysis Start Start: Acquire 1H NMR (DMSO-d6) CheckC2 Is there a sharp singlet @ 8.5 - 9.2 ppm? Start->CheckC2 C2_Subst C2 is Substituted (e.g., 2-aminothiazole) CheckC2->C2_Subst No C2_Unsubst C2 is Unsubstituted (Thiazole core) CheckC2->C2_Unsubst Yes CheckJ Check 7.0 - 8.2 ppm region. Are there two doublets with J ~ 3.5 Hz? Unsubst_Ring Unsubstituted Thiazole Ring (C2, C4, C5 all H) CheckJ->Unsubst_Ring Yes DiSubst 2,4- or 2,5-Disubstituted (Look for single aromatic singlet) CheckJ->DiSubst No (Singlet found) C2_Subst->DiSubst Check C4/C5 region Validation 13C NMR Validation: Look for C=N/C-S @ 160-175 ppm C2_Subst->Validation C2_Unsubst->CheckJ Unsubst_Ring->Validation DiSubst->Validation

Figure 1: Decision logic for assigning thiazole substitution patterns based on 1H NMR spectral features.

Troubleshooting & Common Pitfalls

Issue 1: Tautomerism in 2-Aminothiazoles

2-aminothiazoles can exist as the amino form (–NH


) or the imino form (=NH).
  • Observation: In CDCl

    
    , peaks may be extremely broad or split due to slow exchange.
    
  • Solution: Run in DMSO-

    
    . The strong H-bond acceptance of DMSO usually stabilizes the amino tautomer, yielding a sharper 2H singlet.
    
Issue 2: The "Water" Peak Confusion

In DMSO-


, the water peak appears at 

ppm. However, acidic protons on the thiazole substituents can shift the bulk water peak downfield or broaden it.
  • Validation: If you suspect a peak is water, add a micro-drop of D

    
    O to the tube. The water peak will grow, and exchangeable thiazole protons (-NH, -OH) will vanish.
    
Issue 3: Residual Solvents from Synthesis

Common solvents used in Hantzsch synthesis (Ethanol, Acetone, DMF) have specific shifts in DMSO-


.
  • Ethanol: Triplet (1.06 ppm), Quartet (3.44 ppm).

  • Acetone: Singlet (2.09 ppm).

  • DMF: Doublets (2.73, 2.89 ppm), Singlet (7.95 ppm).

  • Note: Do not mistake the DMF formyl proton (7.95 ppm) for a thiazole C4/C5 proton.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General NMR tables and theory).
  • Oregon State University. "1H NMR Chemical Shifts." Chemistry LibreTexts. Link

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[1][2] Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Organic Process Research & Development, 2016.[4][5] Link

  • MDPI. "Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives." Molbank, 2024.[6] Link

Sources

Application

Microwave-assisted synthesis of substituted thiazoles

Application Note: High-Efficiency Microwave-Assisted Synthesis of Biologically Active Substituted Thiazoles Abstract This guide details the accelerated synthesis of substituted thiazoles using microwave irradiation (MWI)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Biologically Active Substituted Thiazoles

Abstract

This guide details the accelerated synthesis of substituted thiazoles using microwave irradiation (MWI).[1][2][3] Thiazoles are critical pharmacophores in drug discovery, present in molecules like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). Traditional Hantzsch synthesis often requires 12–24 hours of reflux with variable yields. This microwave-assisted protocol reduces reaction times to 5–20 minutes, increases yields to >90%, and utilizes green solvents (PEG-400/Water), aligning with sustainable chemistry principles.

Mechanistic Insight & Rationale

Why Microwave Irradiation?

Conventional heating relies on thermal conduction from an external heat source (oil bath) to the vessel wall, and then convection to the bulk solvent. This creates temperature gradients and "hot spots" that can degrade sensitive alpha-haloketone intermediates.

Microwave synthesis utilizes dielectric heating , which operates on two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvents like EtOH, Water, PEG) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.

  • Ionic Conduction: Dissolved ions (e.g., protonated intermediates) oscillate under the field, generating heat through collision.

The Thiazole Advantage: The Hantzsch synthesis involves a polar transition state. MWI stabilizes these polar intermediates and allows the reaction to access higher temperatures (superheating) safely in pressurized vessels, driving the equilibrium toward cyclization rapidly.

Instrumentation & Safety

Recommended Equipment: Dedicated Single-Mode or Multi-Mode Microwave Reactor (e.g., Anton Paar Monowave, CEM Discover, or similar).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with snap-caps or crimp caps rated for 30 bar (435 psi).

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for high-precision kinetics.

  • Stirring: Magnetic stirring is critical to prevent thermal runaways. Set to High (600+ rpm).

Safety Critical:

  • Pressure Limit: Do not exceed 20 bar. Thiazole synthesis releases acid (HBr/HCl); ensure the vessel headspace is sufficient.

  • Solvent Choice: Avoid low-boiling non-polar solvents (e.g., diethyl ether) which do not couple well with microwaves and generate dangerous pressure.

Standardized Protocols

Protocol A: The "Green" Hantzsch Condensation (PEG-400 Mediated)

Best for: Rapid library generation of 2-amino-4-arylthiazoles.

Reagents:

  • 
    -Haloketone (e.g., Phenacyl bromide): 1.0 mmol
    
  • Thiourea or Thioamide derivative: 1.1 mmol

  • Solvent: Polyethylene Glycol-400 (PEG-400) or PEG-400/Water (1:1).[2]

Workflow:

  • Dissolution: In a 10 mL MW vial, dissolve the

    
    -haloketone and thiourea in 2 mL of PEG-400. The mixture may be slightly viscous; vortex to ensure homogeneity.
    
  • Irradiation: Cap the vial. Program the microwave:

    • Temperature: 90°C

    • Ramp Time: 2:00 min

    • Hold Time: 5:00 - 10:00 min

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool to 50°C (using compressed air cooling).

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Basify slightly with 10% NaHCO₃ (pH ~8) to neutralize the HBr byproduct.

    • Precipitation: The solid thiazole precipitates immediately. Filter, wash with water, and dry.

  • Purification: Recrystallize from hot Ethanol if necessary.

Protocol B: One-Pot Multicomponent Synthesis (MCR)

Best for: Synthesizing complex thiazolidinone or thiazole-imine scaffolds directly from precursors.

Reagents:

  • Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Amine/Thiourea source: 1.0 mmol

  • Active Methylene/Alpha-halo source: 1.0 mmol

  • Catalyst: Chitosan (0.1 g) or simply catalyst-free in water.

Workflow:

  • Mixing: Combine all three components in a 30 mL MW vial with 5 mL Ethanol/Water (1:1).

  • Irradiation:

    • Temperature: 120°C

    • Hold Time: 15 min

    • Pressure Limit: 250 psi[4]

  • Workup: Cool to RT. The product often crystallizes directly from the reaction matrix. Filter and wash with cold ethanol.

Reaction Optimization Matrix

Use this table to select conditions based on your specific substituted ketone.

Substrate TypeSolvent SystemTemp (°C)Time (min)Expected YieldNotes
Simple Aryl Ketones PEG-40090°C5-792-96%Greenest method; water workup.[2]
Sterically Hindered Ethanol/DMF (9:1)120°C15-2085-90%DMF improves solubility of bulky ketones.
Acid Sensitive Water + NaOAc100°C1088-92%Buffer prevents degradation.
Aliphatic Ketones Ethanol140°C1080-85%Requires higher temp due to lower reactivity.

Visualization of Workflows

Figure 1: Mechanistic Pathway & Experimental Logic

ThiazoleSynthesis cluster_mech In-Situ Mechanism Start Reagents: Alpha-Haloketone + Thioamide Mix Homogenization (Vortex/Sonicate) Start->Mix MW_Heating MW Irradiation (Dipolar Polarization) Mix->MW_Heating Intermediate Polar Transition State (Stabilized by MW field) MW_Heating->Intermediate Dielectric Heating Cyclization Cyclocondensation (- H2O, - HX) Intermediate->Cyclization Superheating Effect Workup Quench (Ice Water + NaHCO3) Cyclization->Workup Product Substituted Thiazole (Solid Precipitate) Workup->Product

Caption: Figure 1. The microwave-assisted Hantzsch synthesis workflow, highlighting the stabilization of polar transition states via dielectric heating.

Figure 2: Optimization Decision Tree

Optimization Start Select Solvent System Solubility Is SM soluble in Ethanol? Start->Solubility Green Green Chem Priority? Solubility->Green Yes DMF_Mix Use EtOH:DMF (9:1) Temp: 120°C Solubility->DMF_Mix No (Bulky) Ethanol Use Ethanol Temp: 80-100°C Green->Ethanol Standard PEG Use PEG-400 Temp: 90°C (Fastest/Greenest) Green->PEG High Water Use Water + Surfactant Temp: 100°C Green->Water Ultra-Green

Caption: Figure 2. Decision matrix for solvent selection based on substrate solubility and green chemistry requirements.

Troubleshooting & Quality Control

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Inadequate absorption of MW energy.

    • Fix: Add a "doping" agent. If using non-polar solvents (not recommended), add 50 µL of ionic liquid or simply switch to PEG-400 which has a high loss tangent (tan δ).

  • Issue: Charring/Decomposition.

    • Cause: "Hot spots" or temperature overshoot.

    • Fix: Ensure vigorous stirring. Use "Power Max" settings to limit energy input once target temp is reached.

  • QC Check:

    • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Thiazoles are typically UV active and less polar than the starting thioamide.

    • NMR: Look for the characteristic thiazole proton singlet around

      
       7.0–8.0 ppm.
      

References

  • Shaikh, S. K. J., Kamble, R. R., & Somagond, S. M. (2018). One-pot multicomponent synthesis of novel thiazol-2-imines via microwave irradiation and their antifungal evaluation. Synthetic Communications, 48(19), 2493–2502. Link

  • Dawane, B. S., & Konda, S. G. (2010). A Versatile Multicomponent One-Pot Synthesis of Thiazole Derivatives Under Solvent Free Conditions. International Journal of Pharmaceutical Sciences Review and Research, 3(2), 98-101.[5] Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives. BenchChem Protocols. Link

  • Potewar, T. M., et al. (2008). Efficient and Green Synthesis of 2-Aminothiazoles in Water under Microwave Irradiation.[2] Tetrahedron Letters. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

Sources

Method

Application Note: Targeted N-Alkylation of 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Derivatives

Abstract & Strategic Significance The 2,1-benzothiazine 2,2-dioxide scaffold represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and novel analgesics. Unlike its 1,2-b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2,1-benzothiazine 2,2-dioxide scaffold represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and novel analgesics. Unlike its 1,2-benzothiazine isomer (the core of piroxicam and meloxicam), the 2,1-benzothiazine system offers a unique structure-activity relationship (SAR) profile, particularly when substituted at the N-1 position.

This Application Note details the protocols for the regioselective N-alkylation of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate derivatives. While the C3-carboxylate moiety is often established early in synthesis, modulation of the N-1 position is pivotal for adjusting lipophilicity (LogP), metabolic stability, and receptor binding affinity.

Key Technical Challenges Addressed:
  • Regioselectivity: Controlling N-alkylation vs. O-alkylation (enol ether formation).

  • Polymorphism: Managing the crystallization behavior of products, which significantly impacts bioavailability.

  • Purification: Overcoming the similar solubility profiles of starting materials and N-alkylated products.[1]

Chemical Background & Mechanism[2][3][4][5]

The substrate, methyl (or ethyl) 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate , contains a cyclic sulfonamide functionality. The N-H proton at position 1 is rendered acidic (


) by the electron-withdrawing sulfonyl group (

) and the extended conjugation with the aromatic ring.
Reaction Pathway

The alkylation proceeds via an


 mechanism. Deprotonation of the N-1 amine generates a nitrogen anion (sulfonamidate), which acts as the nucleophile attacking the alkyl halide (

).

Critical Insight: While O-alkylation at the sulfonyl oxygen is theoretically possible, it is kinetically disfavored under standard conditions. However, steric hindrance at N-1 (e.g., using bulky bases or electrophiles) can reduce yields.

Graphviz Diagram: Reaction Mechanism

ReactionMechanism Substrate 1H-2,1-Benzothiazine (Substrate) Anion Sulfonamidate Anion (Nucleophile) Substrate->Anion -H+ Base Base (NaH or K2CO3) Deprotonation Base->Anion Promotes Product N-Alkyl-2,1-Benzothiazine (Target) Anion->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile Electrophile->Product +R group

Caption: Mechanistic pathway for the base-mediated N-alkylation of the 2,1-benzothiazine core.

Experimental Protocols

Protocol A: High-Yield Sodium Hydride Method (Anhydrous)

Best for: Unreactive alkyl halides and maximizing yield on small-to-medium scale.

Reagents:

  • Substrate: Methyl 4-methyl-2,2-dioxo-1H-2,1-benzothiazine-3-carboxylate (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating Agent: Alkyl Iodide/Bromide (1.5 eq)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask under Argon flow.

  • Solubilization: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 mmol) portion-wise. Evolution of

    
     gas will be observed.
    
  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the sodium salt).

  • Alkylation: Add the alkyl halide (1.5 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Note: The N-alkylated product typically has a higher

      
       than the starting material due to the loss of the H-bond donor.
      
  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Work-up: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: Mild Phase Transfer Catalysis (Green Chemistry)

Best for: Benzyl halides, allylic halides, and scale-up where NaH safety is a concern.

Reagents:

  • Substrate (1.0 eq)[3][4]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: TEBA (Triethylbenzylammonium chloride) (10 mol%)

  • Solvent: Acetone or Acetonitrile

Step-by-Step Procedure:

  • Mixing: To a suspension of substrate (1.0 mmol) and

    
     (2.0 mmol) in Acetone (10 mL), add TEBA (0.1 mmol).
    
  • Addition: Add the alkylating agent (1.2 eq).

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Purification: Evaporate the solvent. Recrystallize the residue from Ethanol/Water.

Analytical Data & Troubleshooting

Expected Spectral Characteristics

Successful N-alkylation is confirmed by the disappearance of the N-H signal and the appearance of N-alkyl protons.

FeatureStarting Material (1H)N-Alkylated Product (N-R)
1H NMR (DMSO-d6) Singlet at

10.5–11.5 ppm (N-H)
Absent
N-Alkyl Protons AbsentNew signals at

3.0–4.5 ppm
IR Spectroscopy Sharp band ~3200-3300 cm⁻¹ (N-H str)Absent
Solubility Soluble in dilute NaOHInsoluble in dilute NaOH
Troubleshooting Guide (Expert Insights)
  • Issue: Low Conversion.

    • Cause: The sodium salt of the benzothiazine may precipitate out of non-polar solvents, halting the reaction.

    • Fix: Switch to Protocol A (DMF) or add 18-Crown-6 ether if using

      
       in acetonitrile to solubilize the cation.
      
  • Issue: O-Alkylation By-products.

    • Context: While rare for the 3-carboxylate, if you are alkylating the carboxylic acid salt directly (rather than the ester), you will get significant esterification.

    • Fix: Always esterify the C3-carboxyl group before attempting N-alkylation to ensure regioselectivity [1].

Graphviz Diagram: Purification Workflow

Purification Crude Crude Reaction Mixture (DMF/EtOAc) Wash Aqueous Wash (Remove DMF/Salts) Crude->Wash TLC TLC Check (Hex/EtOAc 7:3) Wash->TLC Decision Separation Required? TLC->Decision Cryst Recrystallization (Ethanol) Decision->Cryst High Purity Column Flash Chromatography (Silica Gel) Decision->Column Mixed Spots Final Pure N-Alkyl Derivative Cryst->Final Column->Final

Caption: Decision tree for the purification of N-alkylated benzothiazine derivatives.

Biological & Polymorphic Considerations

Recent studies highlight that the biological activity of these derivatives is closely tied to their solid-state properties.

  • Polymorphism: The parent 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates often exhibit polymorphism (e.g., monoclinic vs. orthorhombic forms). The monoclinic form has been reported to possess superior analgesic activity compared to standard NSAIDs like Piroxicam [1].[4]

  • N-Alkylation Effect: Alkylation at N-1 locks the conformation and prevents the formation of intermolecular Hydrogen bonds (N-H...O) that stabilize specific polymorphs. This typically lowers the melting point but increases lipid solubility, facilitating blood-brain barrier (BBB) penetration for central analgesic effects [3].

References

  • Lienina, A., et al. (2021). "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms." Molbank, 2021(3), M1272. Link

  • Ukrainets, I. V., et al. (2010). "4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic Acid.[1][2][4][5] Peculiarities of Preparation, Structure, and Biological Properties."[4][5][6][7] Journal of Heterocyclic Chemistry. Link

  • Reed-Berendt, B. G., & Morrill, L. C. (2019).[8] "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." The Journal of Organic Chemistry, 84(6), 3715–3724. Link

  • Ota, K., et al. (2025).[9] "Photocatalyzed Synthesis of Unsymmetrical Alkylphosphorus(V) Compounds Using Imidazolium Phosphonites." Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hantzsch Thiazole Synthesis Optimization

Current Status: Operational Topic: Yield Enhancement & Troubleshooting for Hantzsch Condensation Authorized By: Senior Application Scientist Executive Summary & Mechanistic Logic The Hantzsch thiazole synthesis is the co...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Enhancement & Troubleshooting for Hantzsch Condensation Authorized By: Senior Application Scientist

Executive Summary & Mechanistic Logic

The Hantzsch thiazole synthesis is the condensation of an


-haloketone with a thioamide (or thiourea).[1][2][3] While theoretically straightforward, the reaction frequently suffers from low yields due to three specific failure modes: haloketone polymerization , regio-isomeric imine formation , and incomplete dehydration  of the hydroxythiazoline intermediate.

To improve yield, we must transition from "cooking" reagents to "engineering" the pathway. The core strategy involves stabilizing the transition state using supramolecular catalysts (e.g.,


-cyclodextrin) or accelerating the dehydration step using Lewis acids (e.g., Iodine) to prevent side reactions.
Visual 1: Reaction Pathway & Failure Points

This diagram maps the critical intermediate states where yield is lost.

HantzschMechanism Reactants Reactants (Thioamide + Alpha-Haloketone) SN2_Attack S_N2 Attack (C-S Bond Formation) Reactants->SN2_Attack Polymer Polymer/Tar (Haloketone decomp.) Reactants->Polymer High Temp / Old Reagents OpenIntermediate Iminothioether Intermediate SN2_Attack->OpenIntermediate Cyclization Cyclization (C-N Bond Formation) OpenIntermediate->Cyclization Imine Regioisomer (Imine byproduct) OpenIntermediate->Imine Acidic pH / Sterics Hydroxy Hydroxythiazoline (Unstable) Cyclization->Hydroxy Dehydration Dehydration (-H2O) Hydroxy->Dehydration Product Thiazole (Aromatic) Dehydration->Product

Caption: Logical flow of Hantzsch synthesis showing critical dehydration step and primary failure modes (tar/isomer formation).

Comparative Yield Data

The choice of catalyst and solvent dramatically alters the yield profile. Traditional reflux often yields <70% with difficult purification. Modern catalytic methods push this >90%.

MethodCatalystSolventTypical YieldReaction TimeKey Advantage
Traditional NoneEtOH (Reflux)50–70%2–6 HoursSimple, no additives.
Supramolecular

-Cyclodextrin
Water85–94%30–60 MinsGreen, easy workup, reusable catalyst [1].
Lewis Acid Iodine (

)
Ethanol90–96%1–2 HoursHigh turnover, avoids tar formation [2].
Mechanochemical NoneSolvent-free85–95%<20 MinsUltra-fast, no solvent waste [3].
Solid Support

EtOH/Water79–90%2–3 HoursHeterogeneous, reusable catalyst [4].
Optimized Protocols

Do not rely on generic textbook procedures. Use these optimized workflows to maximize yield and purity.

Protocol A: The "Green" Method (

-Cyclodextrin in Water)

Best for: Labile substrates, green chemistry requirements, and avoiding chromatography.

  • Preparation: Dissolve

    
    -cyclodextrin (1.0 mmol) in water (15 mL) at 50°C until clear.
    
  • Addition: Add the ketone (1.0 mmol) dissolved in minimal acetone (1 mL) to the water solution. Stir for 5 mins to allow inclusion complex formation (stabilizes the ketone).

  • Reaction: Add thiourea/thioamide (1.1 mmol). Stir at room temperature or mild heat (50°C).

  • Monitoring: The solution often turns turbid as the hydrophobic thiazole forms and is displaced from the cyclodextrin cavity.

  • Isolation: Cool to room temperature. Filter the solid product.[1]

  • Recycling: The filtrate contains the

    
    -CD, which can be reused by concentrating the aqueous phase.
    
Protocol B: The "Robust" Method (Iodine Catalysis)

Best for: Scale-up, unreactive substrates, and ensuring complete dehydration.

  • Charge: In a round-bottom flask, combine ketone (10 mmol) and thioamide (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add Molecular Iodine (

    
    ) (10 mol%, 0.25 g).
    
    • Why? Iodine acts as a mild Lewis acid to activate the carbonyl and, crucially, facilitates the final dehydration step, preventing the reversion of hydroxythiazoline.

  • Process: Stir at room temperature. Most reactions complete within 1-2 hours. If sluggish, heat to 50°C.

  • Quench: Pour mixture into crushed ice containing 5%

    
     (sodium thiosulfate) to remove excess iodine (color changes from brown to white/yellow).
    
  • Neutralization: Adjust pH to ~8 with ammonium hydroxide to precipitate the free base thiazole.

Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization of the


-haloketone.
Root Cause: 

-haloketones are highly reactive alkylating agents. At high temperatures or in the presence of strong bases, they self-condense or polymerize before reacting with the thioamide. Corrective Action:
  • Purify Input: Ensure your

    
    -haloketone is not already degraded (check NMR/TLC). If it's dark/oily, recrystallize or distill it first.
    
  • Order of Addition: Add the haloketone slowly to a solution of the thioamide (keep thioamide in excess during addition).

  • Temperature: Lower the reaction temperature. Switch to the Iodine/Room Temp protocol (Protocol B) to avoid thermal decomposition.

Q2: I see two spots on TLC very close together. Is it an isomer?

Diagnosis: Regioisomer formation (Imine vs. Thiazole). Root Cause: Kinetic vs. Thermodynamic control. The nitrogen of the thioamide can attack the ketone (forming the desired thiazole) or the


-carbon (forming a byproduct).
Corrective Action: 
  • Solvent Switch: Switch from aprotic solvents (DMF/THF) to protic solvents (EtOH or Water/Acetic Acid). Protic solvents stabilize the leaving group and favor the correct

    
     pathway.
    
  • Sterics: If using a substituted thiourea, steric hindrance may dictate the isomer. Use a Lewis Acid catalyst (

    
    ) to lower the activation energy for the desired pathway.
    
Q3: The product is an oil and won't crystallize.

Diagnosis: Trapped solvent or salt formation. Corrective Action:

  • pH Adjustment: Thiazoles are basic. If the reaction is acidic (HBr byproduct), the product exists as a hydrobromide salt, which is often hygroscopic/oily. Treat the crude oil with aqueous

    
     or 
    
    
    
    to liberate the free base.
  • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask side to induce crystallization.

Visual 2: Troubleshooting Decision Tree

Use this logic flow to resolve low yields.

Troubleshooting Problem Start: Low Yield / Impurity CheckColor Is mixture black/tarry? Problem->CheckColor TarYes Yes: Decomposition CheckColor->TarYes Yes TarNo No: Clean but low conversion CheckColor->TarNo No CheckSM Is Starting Material left? SMYes Yes: Incomplete Rxn CheckSM->SMYes Yes SMNo No: Product lost in workup CheckSM->SMNo No SolTar Solution: 1. Purify Halo-ketone 2. Lower Temp 3. Use Iodine Catalyst TarYes->SolTar TarNo->CheckSM SolSM Solution: 1. Check Stoichiometry 2. Switch to Microwave 3. Add Beta-CD SMYes->SolSM SolWorkup Solution: 1. Neutralize (pH 8-9) 2. Check aqueous layer (salt formation) SMNo->SolWorkup

Caption: Decision matrix for diagnosing Hantzsch synthesis failures.

References
  • Suresh, R. et al. (2019). "

    
    -Cyclodextrin catalyzed synthesis of thiazoles in water."[4] International Journal of Biological Macromolecules. 
    
  • Venkatesan, K. et al. (2017). "Iodine catalyzed synthesis of 2-aminothiazoles."[5] Asian Journal of Chemistry.

  • Facchinetti, V. et al. (2016).[6] "Solvent-free synthesis of 2-aminothiazoles." Synthesis.

  • Bouherrou, et al. (2025).[7] "Silica supported tungstosilisic acid as reusable catalyst for Hantzsch synthesis."[8][9] MDPI.

Sources

Optimization

Purification of crude Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate by recrystallization

Technical Overview & Causality This guide addresses the purification of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate , a 2,4-disubstituted thiazole typically synthesized via the Hantzsch condensation of ethyl thioxamate and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Causality

This guide addresses the purification of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate , a 2,4-disubstituted thiazole typically synthesized via the Hantzsch condensation of ethyl thioxamate and 4-(bromoacetyl)pyridine .

The Purification Challenge: Crude products from Hantzsch syntheses often contain:

  • Polymeric Thio-tars: Dark, amorphous byproducts formed from the oxidation of thioamides.

  • Unreacted Haloketone: 4-(bromoacetyl)pyridine is a lachrymator and skin irritant; its complete removal is critical.

  • Hydrobromide Salts: The cyclization releases HBr. The crude solid is often a mixture of the free base and the HBr salt, leading to inconsistent solubility.

The Solution: A dual-solvent recrystallization strategy (Ethanol/Water) is the "Golden Path" for this polarity profile. The pyridine ring imparts pH-dependent solubility, while the ester moiety limits solubility in purely aqueous media.

Standard Operating Procedure (SOP)

Method A: Recrystallization from Ethanol/Water (Recommended)

Best for: Removal of polar salts and dark polymeric impurities.

Prerequisites:

  • Ensure the crude material is the Free Base . If the crude is the HBr salt (water-soluble, acidic pH), neutralize it first by suspending in water and adjusting pH to ~8 with saturated NaHCO₃, then extract with Ethyl Acetate or filter the precipitate.

Protocol:

  • Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add Absolute Ethanol (EtOH) (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (78°C) with magnetic stirring.

    • Checkpoint: If the solution is not clear, add more EtOH in 2 mL portions. If dark insoluble particles remain (tars), do not add infinite solvent; proceed to filtration.

  • Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove polymeric tars and inorganic salts.

  • Nucleation: Reheat the filtrate to reflux. Remove from heat. Add Deionized Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot EtOH to clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours.

    • Note: Rapid cooling promotes oiling out.

  • Final Cooling: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold 50% EtOH/Water.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Method B: Recrystallization from Ethyl Acetate/Hexane

Best for: Removal of lipophilic impurities and unreacted thioamides.

  • Dissolve crude in minimal boiling Ethyl Acetate .

  • Filter hot.

  • Add hot Hexane (or Heptane) until slight turbidity.

  • Cool slowly.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a sticky oil at the bottom of the flask. Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., adding water too quickly). Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a "Seed Crystal" of pure product (if available).

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Critical: Slow down the cooling rate. Wrap the flask in a towel or place it in a warm water bath that cools naturally.

Issue 2: Persistent Coloration

Symptom: Crystals are yellow/brown instead of off-white/pale yellow. Cause: Trapped oxidized sulfur byproducts or polymerized pyridine derivatives. Fix:

  • Dissolve the crude in the primary solvent (EtOH).

  • Add Activated Carbon (5-10 wt% of crude mass).

  • Reflux for 15 minutes.

  • Filter hot through Celite to remove the carbon.

  • Proceed with crystallization.

Issue 3: Low Yield

Symptom: Very few crystals form, or significant product remains in the mother liquor. Cause: Product is too soluble in the chosen solvent volume, or the pH is incorrect (protonated pyridine is water-soluble). Fix:

  • Concentrate the mother liquor by rotary evaporation to half volume and cool again (Second Crop).

  • Check pH of mother liquor. If acidic, the pyridine ring is protonated. Neutralize with NaHCO₃ to precipitate the free base.

Visualized Workflows

Figure 1: Purification Decision Matrix

This diagram illustrates the logical flow for selecting the correct purification path based on crude characteristics.

PurificationLogic Start Crude Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate CheckPH Check pH / Salt Form Start->CheckPH IsSalt Is Acidic/Salt? CheckPH->IsSalt Neutralize Neutralize with NaHCO3 Extract into EtOAc IsSalt->Neutralize Yes SolventSelect Select Solvent System IsSalt->SolventSelect No (Free Base) Neutralize->SolventSelect MethodA Method A: EtOH / Water (Standard) SolventSelect->MethodA Polar Impurities MethodB Method B: EtOAc / Hexane (Lipophilic Impurities) SolventSelect->MethodB Non-polar Impurities Oiling Oiling Out? MethodA->Oiling MethodB->Oiling RemedyOil Reheat, Seed, Slow Cool Oiling->RemedyOil Yes Final Pure Crystalline Solid Oiling->Final No RemedyOil->Final

Caption: Logic flow for the purification of pyridyl-thiazole esters, addressing salt formation and phase separation issues.

Frequently Asked Questions (FAQ)

Q1: Why does the protocol specify "Ethyl Thioxamate" as a precursor?

  • A: The target molecule has the ester at the 2-position.[1] In Hantzsch synthesis, the thioamide carbon becomes the C2 of the thiazole. Therefore, Ethyl Thioxamate (

    
    ) provides the C2-ester, while 4-(Bromoacetyl)pyridine provides the C4-pyridine [1].
    

Q2: Can I use Acetone for recrystallization?

  • A: Acetone is generally not recommended as a primary solvent because thiazole esters are often too soluble in it, leading to poor recovery. It can be used as a solvent for the crude if you plan to precipitate with a non-polar anti-solvent like Hexane, but EtOH/Water offers better selectivity for polar impurities.

Q3: My product has a melting point of 180°C, but literature suggests lower. Why?

  • A: You likely isolated the Hydrobromide Salt instead of the free base. The salt has a significantly higher melting point due to ionic lattice forces. Perform a distinct melting point test on a neutralized sample to confirm.

Q4: How do I store the purified compound?

  • A: Store in a cool, dry place under inert gas (Argon/Nitrogen). The pyridine ring makes it susceptible to N-oxidation over long periods if exposed to air and light.

Solvent & Property Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal Profile
Ethanol (100%) HighModerateGood for general debris
EtOH / Water (80:20) HighLowExcellent for salts & tars
Ethyl Acetate Very HighHighPoor recovery (too soluble)
EtOAc / Hexane HighLowGood for non-polar byproducts
Water LowInsolubleRemoves inorganic salts only

References

  • Hantzsch, A. (1881). Ueber die Einwirkung des Chloracetons auf Thiamide. Berichte der deutschen chemischen Gesellschaft, 24, 3119. (Foundational mechanism for Thiazole synthesis).[2][3]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Bramley, S. E., et al. (1987).[4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[4] 1, 639-643. Link (Discusses impurity profiles and isomerism in Hantzsch synthesis).

  • PubChem Compound Summary. (n.d.). 4-(Bromoacetyl)pyridine hydrobromide.[5] National Center for Biotechnology Information. Link (Safety and property data for the key precursor).

Sources

Troubleshooting

Troubleshooting low yield in Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate synthesis

This guide serves as a technical support resource for researchers encountering low yields in the synthesis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate . It is designed to move beyond generic textbook advice, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering low yields in the synthesis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate . It is designed to move beyond generic textbook advice, focusing on the specific chemical nuances of pyridine-thiazole hybrid systems.

Technical Support Center: Hantzsch Synthesis Troubleshooting

Ticket ID: HANTZSCH-PYR-004 Subject: Low Yield Diagnosis for Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry[1][2][3]

Diagnostic Workflow: Where is the Yield Loss?

Before optimizing the reaction, you must identify if the loss is synthetic (reaction failure) or operational (isolation failure).

YieldDiagnostic Start Start: Low Yield Observed TLC Analyze Crude Reaction Mix (TLC/LCMS) Start->TLC Decision1 Is Product Present in Crude? TLC->Decision1 NoProd Issue: REACTION FAILURE Decision1->NoProd No / Trace YesProd Issue: ISOLATION FAILURE Decision1->YesProd Major Spot ReactantQual Check Reactant Quality (Bromoacetyl pyridine stability) NoProd->ReactantQual Conditions Check Conditions (Solvent, Temp, Stoichiometry) NoProd->Conditions Workup Check Workup pH (Pyridine protonation trap) YesProd->Workup Hydrolysis Check Ester Stability (Saponification) YesProd->Hydrolysis caption Figure 1: Diagnostic logic tree to isolate the root cause of yield loss.

Phase 1: The "Pyridine Trap" (Isolation Failure)

Symptom: The reaction looks messy but promising on TLC, yet after aqueous workup, the mass balance is terrible (<20% yield).

The Science: The target molecule contains a pyridine ring (pKa ~5.[3]2) and a thiazole ring (pKa ~2.5).[3] The Hantzsch reaction generates 1 equivalent of HBr as a byproduct.[2][3]

  • In the pot: Your product exists as the hydrobromide salt: [Product-H]+ Br-.

  • The Error: If you partition between organic solvent (EtOAc/DCM) and water without adjusting pH, the protonated product remains in the aqueous layer .

  • The Fix: You must neutralize the aqueous layer to pH 8–9 to liberate the free base before extraction.[2][3]

Corrective Protocol:

  • Evaporate reaction solvent (usually EtOH).[1][2][3]

  • Resuspend residue in water.[1][2][3][4]

  • Critical Step: Slowly add sat. NaHCO₃ or 1M NaOH until pH is ~8-9.[1][2][3] (Watch for precipitation).

  • Extract with EtOAc or DCM.[1][2][3]

Phase 2: Reaction Optimization (Synthetic Failure)

Symptom: Starting materials remain unreacted, or a complex mixture of black tar is formed.[3]

Critical Reactant Analysis
ComponentCommon Failure ModeQuality Control Check
4-(Bromoacetyl)pyridine Extreme Instability. The free base polymerizes rapidly (turns black/tar).[1][2][3] It is a potent lachrymator.[1][2][3]ALWAYS use the Hydrobromide salt .[1][2][3] It is a stable solid.[1][2][3] If using free base, generate it in situ and use immediately.[3]
Ethyl Thiooxamate Nucleophilicity. The amide electron withdrawal makes the sulfur less nucleophilic than in thiourea.[2][3]Ensure it is a crystalline solid (mp 64-68°C).[1][2][3] If oily/dark, recrystallize from EtOH.[2][3]
The "Gold Standard" Protocol

Based on modified Hantzsch conditions for electron-deficient thioamides.[1][2]

Reagents:

  • Ethyl thiooxamate (1.0 equiv)[1]

  • 4-(Bromoacetyl)pyridine hydrobromide (1.05 equiv)[1]

  • Ethanol (Absolute, anhydrous)

  • Additive: NaHCO₃ (solid, 1.1 equiv) — Crucial for buffering the HBr salt if using the salt form.

Step-by-Step Procedure:

  • Dissolution: Dissolve Ethyl thiooxamate (1.0 eq) in Ethanol (0.2 M concentration).

  • Addition: Add 4-(Bromoacetyl)pyridine hydrobromide (1.05 eq) directly to the solution.

  • Buffering: Add solid NaHCO₃ (1.1 eq). Note: This neutralizes the HBr from the starting material salt, releasing the reactive free base in situ without exposing it to degradation.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC.[1][2][3][5]

    • Observation: The reaction often turns yellow/orange.[1][2][3]

  • Workup (Precipitation Method):

    • Cool to room temperature.[1][2][3][6]

    • Pour the mixture into 5 volumes of ice-cold water.

    • Neutralize with sat.[1][2][3][4] NaHCO₃ if acidic.[1][2][3]

    • The product should precipitate as a solid.[1][2][3] Filter and wash with cold water.[1][2][3][4]

    • Yield expectation: 60–80%.[1][2][3]

Troubleshooting FAQ

Q: My product is oiling out during the water pour. How do I solidify it? A: This is common with ethyl esters.[1][2][3]

  • Cause: Traces of solvent (EtOH) or impurities (unreacted bromoketone) preventing crystallization.[3]

  • Fix: Extract the oil with DCM, dry over MgSO₄, and concentrate. Triturate the resulting oil with Diethyl Ether or Hexane/EtOAc (9:1) .[3] Scratch the flask wall to induce nucleation.[1][2][3]

Q: I see a major spot on TLC, but it's not my product. What is it? A: It is likely the de-brominated ketone (4-acetylpyridine) or a self-condensation product.[1][2][3]

  • Cause: If the thioamide is old or the reaction is too basic, the sulfur may reduce the alpha-bromoketone instead of substituting it.[3]

  • Fix: Ensure the reaction is performed under an inert atmosphere (N₂) and reagents are fresh.

Q: Can I use DMF instead of Ethanol? A: Yes, but be careful.

  • Pros: Better solubility for the zwitterionic intermediates.

  • Cons: High boiling point makes removal hard; water workup is mandatory.[1][2][3]

  • Recommendation: Use DMF only if the Ethanol reflux fails to dissolve the starting materials after 1 hour.[2][3] Run at 80°C, not reflux.

Visualizing the Reaction Pathway

ReactionPathway Reactants Ethyl Thiooxamate + 4-(Bromoacetyl)pyridine.HBr Step1 In Situ Neutralization (NaHCO3 releases free base) Reactants->Step1 Intermediate Thioimidate Intermediate (S-Alkylation) Step1->Intermediate Nucleophilic Attack Cyclization Cyclization & Dehydration (- H2O) Intermediate->Cyclization Heat SaltForm Product HBr Salt (Soluble in Water) Cyclization->SaltForm Reaction HBr FinalWorkup Base Wash (pH 8) -> Free Base Product SaltForm->FinalWorkup CRITICAL STEP caption Figure 2: Reaction pathway highlighting the critical salt-formation step that leads to yield loss.

References

  • Hantzsch Thiazole Synthesis Overview

    • Title: The Hantzsch Thiazole Synthesis[2][4][5][6][7][8]

    • Source: Organic Chemistry Portal[1][2][3][9]

    • URL:[Link]

    • Relevance: Provides the foundational mechanism and general conditions for thioamide condensation.[2][3]

  • Synthesis of Thiazole-Pyridine Hybrids

    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • Source: PubMed Central (PMC)[1]

    • URL:[Link][1]

    • Relevance: Validates the use of Ethanol/Water mixtures and reflux conditions for similar heterocyclic systems.
  • Properties of Ethyl Thiooxam

    • Title: Ethyl thiooxamate | C4H7NO2S | ChemIDplus[1][2][3]

    • Source: PubChem[1][2][3][10][11]

    • URL:[Link][1][11]

    • Relevance: Confirms physical properties and stability data for the starting material.[2][3][5]

  • Handling of Bromoketone Salts

    • Title: 4-(Bromoacetyl)pyridine hydrobromide Product Page[1][2]

    • Source: Sigma-Aldrich / Merck[1][2][3]

    • Relevance: Confirms the commercial availability and necessity of using the hydrobromide salt form for stability.

Sources

Optimization

Introduction: The Critical Role of Solvation in Thiazole Assembly

Technical Support Center: Thiazole Synthesis Optimization Topic: Optimizing Solvent Conditions for Hantzsch Thiazole Synthesis Ticket ID: THZ-OPT-2024 Responder: Senior Application Scientist, Heterocyclic Chemistry Divis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Synthesis Optimization Topic: Optimizing Solvent Conditions for Hantzsch Thiazole Synthesis Ticket ID: THZ-OPT-2024 Responder: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Welcome to the technical support hub. If you are accessing this guide, you are likely encountering yield inconsistencies or purification bottlenecks in your thiazole synthesis. While the Hantzsch Thiazole Synthesis (condensation of


-haloketones with thioamides) is a century-old reaction, its success is strictly governed by the solvation of the transition state .

Many researchers default to ethanol without considering the mechanistic demands of their specific substrate. This guide moves beyond "standard recipes" to help you engineer the solvent environment for maximum conversion and simplified work-up.

Module 1: Mechanistic Insight & Solvent Logic

The "Why" Behind the Protocol The Hantzsch reaction proceeds through two distinct steps: an intermolecular nucleophilic substitution (


) followed by an intramolecular dehydration.
  • The

    
     Step:  The sulfur of the thioamide attacks the 
    
    
    
    -carbon of the haloketone. This transition state is highly polar (charged).[1]
    • Solvent Implication: Polar protic solvents (Ethanol, Methanol, Water) stabilize this charged intermediate, lowering the activation energy.[1] Non-polar solvents (Benzene, Toluene) often result in sluggish kinetics.[1]

  • The Dehydration Step: The hydroxythiazoline intermediate must lose water to aromatize.

    • Solvent Implication: Hygroscopic solvents or conditions that sequester water drive this equilibrium forward.

Visualizing the Solvent Influence

HantzschMechanism cluster_solvent Solvent Role Start Reactants (Thioamide + Alpha-Haloketone) TS Transition State (Charged Species) Start->TS Solvent Polarity Stabilizes Charge Inter Intermediate (Hydroxythiazoline) Prod Final Product (Thiazole HBr Salt) Inter->Prod Dehydration (Driven by Heat/Acid) TS->Inter

Figure 1: The solvent's dielectric constant directly impacts the stability of the charged transition state during the initial C-S bond formation.[1]

Module 2: Solvent Selection Matrix

Do not choose a solvent arbitrarily. Use this matrix to match the solvent to your substrate's lipophilicity and your lab's green chemistry requirements.

Solvent SystemDielectric Constant (

)
Reaction TempPrimary BenefitBest Application
Ethanol (EtOH) 24.5Reflux (78°C)Standard. Balances solubility of organic reactants with polarity needed for mechanism.[1]General purpose synthesis.
Water (

)
80.1Reflux (100°C)Green/Hydrophobic Effect. Forces organic reactants together, accelerating rate despite low solubility.[1]"On-water" synthesis; Green chemistry protocols.[2]
PEG-400 ~12-1480-100°CPhase Transfer. Acts as both solvent and catalyst; biodegradable.[1]Scale-up; avoiding volatile organic compounds (VOCs).[1]
DMF/DMAc 36.7 / 37.8100-120°CHigh Solubility. Dissolves highly lipophilic or polymeric substrates.[1]Sterically hindered substrates requiring high thermal energy.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction turns into a black, tarry mess. How do I prevent this?

Diagnosis: This is usually caused by the decomposition of the thioamide (oxidative dimerization) or polymerization of the


-haloketone, often triggered by excessive heat or high pH.

Corrective Protocol:

  • Switch Solvent: Move from high-boiling solvents (DMF) to Ethanol or 2-Propanol to limit the maximum temperature.

  • Add Scavenger: Add a catalytic amount of hydroquinone (1 mol%) to inhibit radical polymerization.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Thioamides are susceptible to oxidation in air at high temperatures.

Q2: I have low yields (<40%). The starting material is consumed, but the product isn't isolating.

Diagnosis: You are likely losing product during the work-up. The Hantzsch reaction produces the hydrobromide (HBr) salt of the thiazole, which is highly water-soluble. If you wash with water without neutralizing, you are washing away your product.[1]

The "Crash Out" Validation System:

  • Run reaction in Ethanol .

  • Cool to room temperature.

  • Critical Step: Pour the reaction mixture into 5% Sodium Carbonate (

    
    )  or Ammonium Hydroxide.
    
  • Observation: The pH shift deprotonates the thiazole nitrogen. The neutral thiazole (free base) is less soluble in water and should precipitate immediately as a solid.

  • Filter and wash with water.[3][4]

Q3: My reactants are not dissolving in Ethanol. Can I use a co-solvent?

Answer: Yes. For highly lipophilic


-haloketones (e.g., long alkyl chains), Ethanol may not suffice.[1]
  • Recommendation: Use a THF/Water (1:1) or Dioxane/Water mixture.[1] The organic ether solubilizes the ketone, while the water component maintains the high dielectric constant necessary for the transition state stabilization.

Module 4: Advanced Green Protocol (Water/PEG-400)

For labs moving away from chlorinated solvents and volatile organics, this protocol utilizes the Hydrophobic Effect and is self-validating (product precipitates).[1]

Reagents:

  • 
    -Haloketone (1.0 equiv)[1]
    
  • Thioamide (1.0 equiv)[1]

  • Solvent: Water or PEG-400 (3-5 mL per mmol)[1]

Step-by-Step Workflow:

  • Suspension: Add reactants to water. They will likely not dissolve. This is expected.

  • Activation: Heat to 80-100°C.

    • Mechanism:[1][5] As the mixture heats, the hydrophobic reactants form an emulsion. The reaction occurs at the interface or within the organic droplets, accelerated by the repulsion from water.

  • Monitoring: The heterogeneous mixture will often become homogeneous (or change clarity) as the polar HBr salt product forms and dissolves in the water.

  • Isolation (Self-Validating):

    • Cool to Room Temp.[3][4]

    • Add saturated

      
       solution dropwise.
      
    • Endpoint: A solid precipitate forms.[3][4]

    • Filter, wash with water, and dry.[1][4]

Decision Logic for Solvent Choice

SolventDecision cluster_legend Decision Logic Start Select Substrate Properties Solubility Is substrate highly lipophilic? Start->Solubility Green Is Green Chemistry required? Solubility->Green No / Moderate UseDMF Protocol C: DMF/DMAc (High Solubility) Solubility->UseDMF Yes (Very Low Solubility) UseWater Protocol A: Water or PEG-400 (Hydrophobic Effect) Green->UseWater Yes UseEtOH Protocol B: Ethanol Reflux (Standard) Green->UseEtOH No

Figure 2: Decision tree for selecting the optimal solvent system based on substrate solubility and environmental constraints.

References

  • BenchChem. (2025).[1][4][6][7] Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem Technical Notes. Link[1]

  • Potewar, T. M., et al. (2008).[1] Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature. Arkivoc. Link

  • Kashyap, S. J., et al. (2025).[1] Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of thiazolyl-pyrazolines.[1][8] ResearchGate. Link

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis - Laboratory Experiment. YouTube/ChemHelpASAP.[9] Link

Sources

Troubleshooting

Column chromatography methods for purifying thiazole esters

The following technical guide serves as a specialized support resource for researchers purifying thiazole esters. It is structured to address specific failure modes encountered in the lab, moving beyond generic chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers purifying thiazole esters. It is structured to address specific failure modes encountered in the lab, moving beyond generic chromatography advice to focus on the unique physicochemical properties of the thiazole core.

Topic: Column Chromatography Strategies for Thiazole Esters Ticket ID: #TZ-PUR-001 Status: Active Support Level: Tier 3 (Senior Scientist)

Diagnostic Workflow & Method Selection

Before loading your column, use this decision matrix to select the optimal stationary and mobile phases. Thiazole esters possess a "dual personality": the basic nitrogen causes tailing on acidic silica, while the ester moiety is susceptible to hydrolysis.

ThiazolePurification Start START: Crude Thiazole Ester SolubilityCheck Is crude soluble in Hexane/EtOAc? Start->SolubilityCheck TailingCheck TLC Analysis: Does spot tail on Silica? SolubilityCheck->TailingCheck Yes MethodB METHOD B: Buffered Silica (1% Et3N + DCM/MeOH) SolubilityCheck->MethodB No (Polar) StabilityCheck Stability Test: 2D TLC on Silica TailingCheck->StabilityCheck Yes (Streaking) MethodA METHOD A: Standard Silica (Hex/EtOAc) TailingCheck->MethodA No (Rf > 0.3, Compact) StabilityCheck->MethodB Stable but Tails MethodC METHOD C: Neutral Alumina (DCM/Hexane) StabilityCheck->MethodC Decomposes/Hydrolyzes MethodD METHOD D: Reverse Phase (C18) (H2O/MeCN + Formic Acid) StabilityCheck->MethodD Complex Mixture

Figure 1: Decision matrix for selecting the purification modality based on solubility, basicity, and stability of the thiazole ester.

Troubleshooting Guide (Q&A)

Issue 1: "My product streaks/tails significantly on the column, ruining separation."

Diagnosis: Silanol Interaction. The thiazole nitrogen (N-3) is a weak base (pKa ~2.5). While less basic than pyridines, it still hydrogen-bonds with the acidic silanol (Si-OH) groups on standard silica gel (pH 4–5). This reversible binding causes peak broadening (tailing).

Corrective Action:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[1][2][3] TEA is a stronger base than the thiazole. It preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your thiazole ester to elute as a sharp band [1].

    • Protocol: Pre-wash the column with 3 column volumes (CV) of Hexane:EtOAc:TEA (80:19:1) before loading.

  • Switch Stationary Phase: If TEA is insufficient or reacts with your ester (transesterification risk), switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons that cause drag.

Issue 2: "I see two spots on TLC, but they co-elute on the column."

Diagnosis: The "Hantzsch" Impurity Trap. In Hantzsch thiazole synthesis, a common byproduct is the uncyclized


-thioketone intermediate or the self-condensation product of the thioamide. These often have similar polarity to the ester.

Corrective Action:

  • Change Selectivity (Orthogonality): If you are using Hexane/EtOAc, switch to DCM/MeOH or Toluene/Acetone .

    • Why? Hexane/EtOAc separates based primarily on polarity. Toluene/Acetone utilizes

      
      -
      
      
      
      interactions, which can differentiate the aromatic thiazole from non-aromatic impurities.
  • Gradient Optimization: Use a shallow gradient.

    • Start: 5% EtOAc in Hexane.

    • Ramp: Increase EtOAc by 5% every 3 CVs.

    • Goal: Elute the impurity at Rf 0.3 and the product at Rf 0.25 (or vice versa) by stretching the separation window.

Issue 3: "My yield is low, and I recovered 'hydrolyzed' acid instead of the ester."

Diagnosis: On-Column Hydrolysis. Silica gel contains adsorbed water and is acidic. If the purification takes too long (>2 hours) or if the ester is sterically unhindered, acid-catalyzed hydrolysis occurs on the column.

Corrective Action:

  • Dry Loading: Do not wet-load with large volumes of solvent. Adsorb the crude onto Celite 545 or basic alumina, dry it under vacuum, and load the powder. This minimizes contact time with solvent/silica slurry.

  • Flash Speed: Increase flow rate. Use "Flash" air pressure to complete the run in under 20 minutes.

  • Deactivation: Deactivate the silica by flushing with 100% EtOAc containing 1% TEA, then re-equilibrating with your starting non-polar solvent. This neutralizes surface acidity.

Standard Operating Procedures (SOPs)

SOP-A: Buffered Silica Chromatography (The "Gold Standard" for Thiazoles)

Application: For stable thiazole esters exhibiting tailing.

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Reference: J. Org.[1] Chem. protocols for basic heterocycles [2].

Step-by-Step Protocol:

  • TLC Optimization: Determine the solvent ratio that gives an Rf of 0.25–0.30 for the product.

    • Example: 20% EtOAc in Hexane.

  • Eluent Preparation: Prepare the mobile phase with 1% v/v TEA .

    • Recipe: 790 mL Hexane + 200 mL EtOAc + 10 mL TEA.

  • Column Packing: Slurry pack the silica using the TEA-doped solvent.

    • Critical: Let the column equilibrate for 15 minutes. You may see a heat band (exotherm) as the amine neutralizes the silica; wait for the column to cool.

  • Loading: Dissolve crude in the minimum amount of DCM (or Toluene) and load carefully.

  • Elution: Run the column isocratically or with a gradient, maintaining the 1% TEA concentration throughout.

  • Post-Column: Rotovap fractions immediately. High vacuum is usually required to remove the residual TEA (bp 89 °C) from the purified oil/solid.

SOP-B: Neutral Alumina Chromatography

Application: For acid-sensitive esters or when TEA is incompatible.

Step-by-Step Protocol:

  • Phase Selection: Use Neutral Alumina . (Do NOT use Basic Alumina for esters, as it will catalyze saponification/hydrolysis).

  • Activity Adjustment: Most commercial alumina is Activity I (very active). Convert to Activity III by adding 6% water (w/w).

    • Procedure: Weigh 100g Alumina. Add 6mL distilled water. Shake vigorously in a closed container for 1 hour to equilibrate.

  • Solvent System: Alumina is more polar than silica. You will need less polar solvents.

    • Conversion: If silica required 30% EtOAc/Hexane, start with 10% EtOAc/Hexane on Alumina.

  • Elution: Run standard flash chromatography. Note that alumina columns generally run faster; restrict flow if necessary to maintain plate count.

Reference Data

Table 1: Mobile Phase Strength & Selectivity

Use this table to find alternative solvent systems if Hexane/EtOAc fails.

Solvent SystemPolaritySelectivity MechanismBest For...[4][5]
Hexane / EtOAc ModerateDipole-DipoleGeneral purification of stable esters.
DCM / Methanol HighH-BondingVery polar thiazoles (e.g., amino-thiazoles).
Toluene / Acetone Moderate

-

Interaction
Separating thiazoles from non-aromatic byproducts.
Hexane / MTBE Low-ModLewis BasicityAcid-sensitive esters (MTBE is non-acidic).
DCM / Acetonitrile ModerateDipole-Dipole"Greasy" thiazoles with long alkyl chains.
Table 2: Rf Value Guidelines for Thiazole Esters

Target these Rf values for optimal separation (Resolution > 1.5).

Separation ModeTarget RfNotes
Flash Chromatography 0.25 – 0.35Ideal for isocratic runs.
Gradient Elution 0.15 (Start)Compound should elute when solvent strength moves Rf to ~0.35.
Prep TLC 0.50 – 0.60Higher Rf needed to extract bands easily.

References

  • Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. [Link]

  • Oka, N., et al. (2022).[1][2] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[1] Organic Letters, 24(19), 3510-3514. (Demonstrates silica stability protocols relevant to ester functionalities). [Link][1]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry Lab Manuals. [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

Sources

Optimization

Technical Guide: Purification Strategies for Hantzsch Thiazole Synthesis

Introduction The Hantzsch thiazole synthesis is a cornerstone of heterocycle generation, yet it presents a distinct purification paradox. The reaction couples an -haloketone (a potent electrophile and lachrymator) with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Hantzsch thiazole synthesis is a cornerstone of heterocycle generation, yet it presents a distinct purification paradox. The reaction couples an


-haloketone (a potent electrophile and lachrymator) with a thioamide (a polar, often foul-smelling nucleophile).

The Core Challenge: Thiazoles are weakly basic (pKa of conjugate acid


 2.5), meaning they do not protonate as readily as pyridines or imidazoles. Consequently, standard acid-base workups often fail if the pH is not strictly controlled, leading to poor recovery or persistent contamination.

This guide details three validated workflows to isolate pure thiazoles, prioritizing scalability and safety.

Module 1: The "pH Switch" (Acid-Base Extraction)

Best For: Scalable synthesis (>100 mg), simple alkyl/aryl thiazoles. Mechanism: Exploiting the weak basicity of the thiazole nitrogen to separate it from neutral starting materials.

The Scientific Logic

Most unreacted


-haloketones and thioamides are neutral in acidic media. The thiazole product, however, can be protonated.[1] By targeting a specific pH window, we can force the product into the aqueous phase while leaving impurities in the organic phase.
  • Target pH:

    
     1.0 – 1.5 (Strong enough to protonate the thiazole, but avoiding decomposition).
    
  • Critical Constraint: If your thiazole contains other acidic groups (carboxylic acids, phenols) or extremely electron-withdrawing groups (e.g., nitriles), this method may fail due to zwitterion formation or reduced basicity.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate ). Note: Ether is often too volatile for efficient separation of heavy impurities.

  • Acid Extraction (The Wash):

    • Extract the organic layer twice with 1.0 M HCl .

    • Crucial Check: Test the aqueous layer pH; it must be < 2.

    • Result: The Thiazole-H

      
       is now in the Aqueous Phase . Unreacted haloketone and neutral organic byproducts remain in the Organic Phase .
      
  • Phase Separation: Discard the organic layer (treat as halogenated waste).

  • Basification (The Release):

    • Cool the aqueous layer to 0°C (exothermic neutralization can degrade sensitive functionalities).

    • Slowly add saturated NaHCO

      
        or 2.0 M NaOH  until pH reaches 
      
      
      
      8–9.
    • Observation: The solution should become cloudy as the free-base thiazole precipitates or oils out.

  • Final Extraction: Extract the basic aqueous mixture with fresh Dichloromethane (3x). Dry over MgSO

    
     and concentrate.
    
Visualization: The pH Switch Workflow

AcidBaseExtraction Start Crude Reaction Mixture (Thiazole + Haloketone + Thioamide) AddSolvent Dissolve in CH2Cl2 Start->AddSolvent AddAcid Wash with 1.0 M HCl AddSolvent->AddAcid Separation Phase Separation AddAcid->Separation OrgPhase Organic Phase (Contains Alpha-Haloketone) Separation->OrgPhase Impurities AqPhase Aqueous Phase (pH < 2) (Contains Thiazole-H+) Separation->AqPhase Product Basify Basify to pH 9 (NaOH / NaHCO3) AqPhase->Basify Extract Extract with CH2Cl2 & Evaporate Basify->Extract Final Pure Thiazole Extract->Final

Caption: Logic flow for isolating weakly basic thiazoles from neutral impurities using pH manipulation.

Module 2: Scavenging Technologies (Resin-Based Purification)

Best For: High-throughput synthesis, library generation, removal of trace genotoxic impurities (haloketones). Mechanism: "Catch-and-Release" or "Scavenge-and-Filter."

When acid-base extraction is impossible (e.g., acid-sensitive substrates), solid-supported scavenger resins are the industry standard for removing specific functional groups.

Selection Guide: Matching Resin to Impurity
Impurity TypeChemical NatureRecommended Scavenger ResinMechanism

-Haloketone
Electrophile (Alkylating)Thiol (Si-Thiol, PL-Thiol) or Amine (Trisamine) Nucleophilic attack displaces halide; impurity binds to resin.
Thioamide Nucleophile (S-donor)Electrophile Resin (Isocyanate or Aldehyde) Covalent bond formation with the thioamide nitrogen/sulfur.
Metal Catalyst Transition MetalThiol (Si-Thiol) or Thiourea Chelation of Pd/Cu residues.
Protocol: Removing Excess -Haloketone
  • Identify Excess: Calculate the theoretical excess of haloketone (e.g., 0.2 equivalents).

  • Resin Loading: Add 3–4 equivalents (relative to the impurity) of Silica-supported Thiol (Si-Thiol) resin to the reaction mixture.

  • Incubation: Stir gently or shake at room temperature for 2–4 hours. Do not use magnetic stir bars with polymer resins as they can grind the beads; use an orbital shaker.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Result: The filtrate contains the product; the toxic haloketone is covalently bound to the solid waste.

Visualization: Scavenger Logic

ScavengerWorkflow Mix Crude Mix Resin Add Thiol Resin Mix->Resin Bind Incubate (Binding) Resin->Bind Haloketone Attacks Resin Filter Filter Solid Bind->Filter Pure Pure Filtrate Filter->Pure Product Passes

Caption: The linear workflow for resin-based removal of electrophilic impurities.

Module 3: Troubleshooting & FAQ

Q1: My thioamide is streaking on the silica column and co-eluting with the product. How do I fix this?

Answer: Thioamides are highly polar and often "drag" on silica.

  • Solution A (Solubility): Thioamides often have poor solubility in Diethyl Ether/Hexane mixtures. Triturate your crude oil with cold ether. The thiazole often dissolves, while the thioamide precipitates.

  • Solution B (Deactivation): If the thioamide is persistent, treat the crude mixture with bromoacetate (1.1 equiv relative to thioamide) and a mild base. This converts the thioamide into a less polar, distinct species (a thiazolinium salt or derivative) that is easily separated by chromatography.

Q2: I used the acid-base wash, but my yield is < 20%. Where is my product?

Answer: Your pH was likely too low, or your thiazole is too electron-deficient.

  • Diagnosis: Check the organic layer you discarded (by TLC). If the product is there, the 1.0 M HCl was not strong enough to protonate it fully, or the thiazole has electron-withdrawing groups (e.g., -NO

    
    , -CF
    
    
    
    ) lowering its pKa below 1.0.
  • Fix: Use a stronger acid (e.g., 2M H

    
    SO
    
    
    
    ) carefully, or switch to the Scavenger Resin method (Module 2) to avoid pH extremes entirely.
Q3: The product smells strongly of sulfur even after column chromatography.

Answer: This indicates trace thioamide or elemental sulfur.

  • Fix: Dissolve the product in ethanol and treat with activated charcoal (10% w/w). Reflux for 15 minutes and filter while hot through Celite. This physically adsorbs sulfur-containing oligomers.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Biotage. (2023).[3] "Metal Scavengers and Reagent Resins: User Guide." (Industry standard for Si-Thiol and Trisamine resin protocols).

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Troubleshooting

Minimizing side product formation in the synthesis of thiazolo[4,5-b]pyridines

Topic: Minimizing Side Product Formation & Troubleshooting Cyclization Protocols Introduction Welcome to the technical support hub for the synthesis of thiazolo[4,5-b]pyridines . This scaffold is notoriously difficult du...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Product Formation & Troubleshooting Cyclization Protocols

Introduction

Welcome to the technical support hub for the synthesis of thiazolo[4,5-b]pyridines . This scaffold is notoriously difficult due to the high reactivity of the pyridine nitrogen and the oxidative instability of the thiol intermediates. Unlike its isomer thiazolo[5,4-b]pyridine, the [4,5-b] fusion requires precise control over the 2,3-positions of the pyridine ring.

This guide addresses the three most critical failure modes reported by our users:

  • Oxidative Dimerization (Formation of insoluble disulfides).

  • Incomplete Cyclization (Stalled thioamide intermediates).

  • Regioselectivity Drift (Ambiguity during oxidative C-H activation).

Module 1: The Precursor Purity Protocol (Handling 2-Aminopyridin-3-thiols)

The Issue: The most common synthetic route involves the condensation of 2-amino-3-mercaptopyridine with a carboxylic acid or orthoester. Users frequently report low yields and a yellow/orange insoluble precipitate. This is almost invariably the disulfide dimer , formed via rapid oxidation of the thiol starting material in air.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Yellow precipitate forms immediately upon dissolving the starting material.Disulfide Dimerization. The thiol has oxidized before reaction.Protocol A (Reduction): Add 1.1 eq. DTT or TCEP to the reaction mixture before adding the electrophile. Protocol B (In-situ Deprotection): Use the S-benzyl or S-xanthate protected precursor and deprotect in situ under inert atmosphere.
Reaction stalls at the intermediate amide stage.Nucleophilicity Mismatch. The amine reacted, but the sulfur failed to close the ring due to protonation or oxidation.Switch solvent to PPA (Polyphosphoric Acid) or PPE to force dehydration and cyclization.
Q&A: Preventing Oxidation

Q: Can I store 2-amino-3-mercaptopyridine on the shelf? A: No. It oxidizes within hours in air. We recommend generating it fresh from 2-amino-3-chloropyridine using NaSH or thiourea, or storing it as the hydrochloride salt under Argon at -20°C. If you must use older stock, reduce it first:

  • Suspend dimer in EtOH/H2O (1:1).

  • Add NaBH4 (2.0 eq) and stir for 30 min.

  • Acidify carefully to pH 5-6 to precipitate the free thiol monomer.

Module 2: The Cyclization Conundrum (Thermodynamic vs. Kinetic Control)

The Issue: Cyclization to the thiazolo[4,5-b]pyridine core competes with the formation of open-chain thioamides or alternative ring closures. The choice of dehydrating agent is critical.

Comparative Protocol Analysis
MethodReagentsProsConsBest For
Thermal Condensation R-COOH + PPAHigh conversion, one-pot.Harsh conditions (>100°C), incompatible with acid-sensitive groups.Simple alkyl/aryl substituents.
Lawesson’s Cyclization Amide + Lawesson’s ReagentMilder temperature.Smelly, difficult purification of phosphorus byproducts.Complex substrates.[1]
Oxidative Closure Thioamide + K3Fe(CN)6Room temperature.Risk of over-oxidation to sulfinates; requires basic conditions.Jacobson-Hugershoff type synthesis.
Visualizing the Pathway

The following diagram illustrates the critical decision points between the Condensation Route (Path A) and the Oxidative Route (Path B), highlighting where side products occur.

ThiazoloSynthesis Start 2-Aminopyridine Precursor Thiol 2-Amino-3-thiol Intermediate Start->Thiol Sulfuration (NaSH/S8) Thioamide N-(pyridin-2-yl) thioamide Start->Thioamide 1. R-COCl 2. Lawesson's Disulfide SIDE PRODUCT: Disulfide Dimer Thiol->Disulfide O2 (Air) Fast Product Target: Thiazolo[4,5-b]pyridine Thiol->Product R-COOH + PPA (Dehydration) Amide Intermediate Amide Thioamide->Product Oxidative Cyclization (K3Fe(CN)6 / NaOH) Sulfinate SIDE PRODUCT: Sulfinate/Sulfone Thioamide->Sulfinate Over-oxidation

Caption: Figure 1.[1][2] Competitive pathways in thiazolo[4,5-b]pyridine synthesis. Red nodes indicate critical failure modes (side products).

Module 3: Oxidative Cyclization (The "Jacobsen-Hugershoff" Variant)

The Issue: When using the oxidative cyclization of N-(pyridin-2-yl)thioamides (Route B in Fig 1), users often observe a mixture of the target product and desulfurized amides or over-oxidized species.

Critical Control Points
  • Alkalinity Control: The reaction (typically using Potassium Ferricyanide) requires basic conditions (NaOH).

    • Risk: Hydrolysis of the thioamide back to the amide.

    • Fix: Maintain pH 8–9. Do not exceed pH 10.

  • Temperature:

    • Risk: Higher temperatures favor the formation of isothiazolo impurities or desulfurization.

    • Fix: Conduct the oxidation at 0°C to Room Temperature . Never reflux during the oxidation step.

Q&A: Regioselectivity in C-H Activation

Q: I am trying to cyclize N-phenyl-2-aminopyridine with sulfur to get the fused system directly. I’m getting a mix of isomers. Why? A: Direct thionation/cyclization of unsubstituted pyridines is electronically driven. The nitrogen directs the electrophilic sulfur to the 3-position, but steric hindrance or competing directing groups can push it to the 5-position (leading to thiazolo[5,4-b]pyridine).

  • Solution: Use 2-amino-3-halopyridines as starting materials.[3] The halogen (Cl or Br) at position 3 acts as a blocking group that is displaced by the sulfur, guaranteeing the [4,5-b] regiochemistry.

Module 4: Purification & Analysis

The Issue: Separating the target thiazolo[4,5-b]pyridine from the disulfide impurity is difficult because both are often non-polar solids.

Standard Operating Procedure (SOP) for Purification:

  • Solubility Check: The disulfide dimer is typically less soluble in organic solvents (DCM, MeOH) than the cyclized product.

  • Filtration: Triturate the crude solid in hot Ethanol. Filter while hot.

    • Residue (Filter Cake): Disulfide Dimer.

    • Filtrate: Contains Target Product.[2][3][4][5][6][7][8][9][10][11][12]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized with 1% Et3N to prevent pyridine tailing).

    • Mobile Phase: DCM:MeOH (95:5).

References

  • Lelyukh, M. I., et al. (2024).[3] "Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Thiazolopyridine system construction approaches starting from pyridine core."[3] Chemistry of Heterocyclic Compounds.

  • Chaban, T. I., et al. (2024). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring." Chemistry of Heterocyclic Compounds.

  • Gour, P., et al. (2020). "Synthesis and biological evaluation of thiazolo[4,5-b]pyridine derivatives." ResearchGate.[13]

  • Snieckus, V., & Gomes, M. (2025).[3] "Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives." National Institutes of Health (PMC). (Note: Citation reflects recent solid-phase methodologies adapted for this scaffold).

  • University of Waterloo. (2011). "Disulfide bond formation and its impact on stability." Waterloo Research Repository. (Foundational reference for thiol/disulfide handling).

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate

[1] Current Status: Operational Subject: Solubility Optimization & Stability Maintenance Target Compound: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Case ID: ETH-PYR-THZ-SOL-001[1] Executive Summary: The "Solubility-Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Subject: Solubility Optimization & Stability Maintenance Target Compound: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Case ID: ETH-PYR-THZ-SOL-001[1]

Executive Summary: The "Solubility-Stability" Paradox

Researchers working with Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate often encounter a specific frustration: the conditions required to dissolve the compound are the exact conditions that destroy it.

This molecule presents a dual challenge:

  • Hydrophobicity (The Brick Dust): The thiazole and pyridine rings create a rigid, planar, lipophilic structure (LogP ~2.5) that resists aqueous solvation.

  • Chemical Instability (The Time Bomb): The ethyl ester moiety is susceptible to hydrolysis.[2][3][4] While protonating the pyridine nitrogen (pKa ~5.2) with acid improves solubility, it simultaneously catalyzes the hydrolysis of the ester into the corresponding carboxylic acid, which often has different biological activity and solubility properties.

This guide provides the protocols to navigate this narrow "Goldilocks Zone" between precipitation and degradation.

Physicochemical Profile & Risk Assessment

Understanding the enemy is the first step. The following data summarizes the critical parameters governing this compound's behavior in solution.

ParameterEstimated ValueImplication for Handling
LogP (Octanol/Water) ~2.5 (Lipophilic)Poor water solubility (< 0.1 mg/mL at pH 7).[1] Requires organic cosolvents or carriers.
pKa (Pyridine Nitrogen) ~5.2 (Weak Base)Critical: Below pH 5, the nitrogen protonates (becomes + charged), drastically increasing solubility.[1] Above pH 6, it is neutral and precipitates.
pKa (Thiazole Nitrogen) ~2.5 (Very Weak Base)Negligible contribution to solubility at physiological pH.[1]
Ester Stability Low in Acid/BaseHigh Risk: Rapid hydrolysis at pH > 8 (saponification) and pH < 2 (acid catalysis).[1]
Molecular Weight ~234.27 g/mol Small molecule, suitable for cyclodextrin inclusion.[1]
Troubleshooting Guide (FAQ Format)
Q1: "I dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media (pH 7.4). Why?"

Diagnosis: This is the "Solvent Shock" phenomenon. The Mechanism: You are introducing a hydrophobic neutral molecule (at pH 7.4, the pyridine is uncharged) into a highly polar aqueous environment. The DMSO diffuses away into the water faster than the compound can equilibrate, leaving the compound stranded as "brick dust."

The Fix:

  • Reduce the "Jump": Do not pipette 100% DMSO stock directly into media. Perform an intermediate dilution step using a surfactant or polymer.

  • Use a Stabilizer: Pre-mix your DMSO stock with PEG-400 or Tween 80 before adding to the aqueous phase. The surfactant prevents the immediate aggregation of the precipitating particles.

Q2: "To fix the solubility, I acidified my stock with 0.1 M HCl. Now my LC-MS shows a new peak appearing over time. What is happening?"

Diagnosis: Acid-Catalyzed Hydrolysis.[1] The Mechanism: You have successfully protonated the pyridine (good for solubility), but the excess protons are attacking the carbonyl carbon of the ethyl ester. The new peak is likely 4-(4-pyridyl)-2-thiazolecarboxylic acid .[1]

The Fix:

  • Avoid Strong Acids: Never use HCl or H₂SO₄ for stock preparation if the compound must sit for more than 30 minutes.

  • Use Weak Buffers: Use an acetate or citrate buffer adjusted to pH 4.5 - 5.0 .[1] This provides enough protons to ionize the pyridine (pKa ~5.2) but is not acidic enough to rapidly degrade the ester.

Q3: "I need to inject this into mice. DMSO is toxic at the required volume. What is the alternative?"

Diagnosis: Biocompatibility limit reached. The Fix: Switch to a Cyclodextrin formulation .

  • Recommendation: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

  • Why: The hydrophobic cavity of the cyclodextrin encapsulates the thiazole/pyridine core, shielding it from water, while the hydrophilic outer shell keeps the complex dissolved. This avoids the need for extreme pH or toxic cosolvents.

Visualizing the Solution Strategy
Diagram 1: The Solubility-Stability Decision Matrix

Use this flowchart to select the correct formulation based on your application.

SolubilityDecisionTree Start Start: Define Application AppType Is this for In Vitro (Cells) or In Vivo (Animal)? Start->AppType InVitro In Vitro (Cells) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ConcCheck Target Concentration? InVitro->ConcCheck Route Route of Admin? InVivo->Route LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc DMSO Protocol A: DMSO Spike (<0.5% v/v) LowConc->DMSO Cosolvent Protocol B: PEG-400 / Tween 80 HighConc->Cosolvent IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral Cyclo Protocol C: HP-beta-Cyclodextrin (pH 5.0) IV->Cyclo Emulsion Lipid Formulation (Corn Oil / Labrafil) Oral->Emulsion

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Validated Experimental Protocols
Protocol A: The "Safe Spike" (For In Vitro < 10 µM)

Best for: High-throughput screening, cell viability assays.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.

    • Validation: Solution must be perfectly clear. Sonicate if necessary.

  • Intermediate Dilution (Critical Step):

    • Prepare culture media with 0.5% BSA (Bovine Serum Albumin) . The albumin acts as a carrier protein to prevent precipitation.

  • Final Spike:

    • Add the DMSO stock to the BSA-containing media while vortexing rapidly .

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: Cyclodextrin Complexation (For In Vivo / High Conc.)

Best for: Animal injections, long-term stability.[1]

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1]

  • Citrate Buffer (10 mM, pH 5.0)

Procedure:

  • Carrier Prep: Dissolve HP-β-CD in Citrate Buffer (pH 5.0) to a concentration of 20% (w/v) .

  • Compound Addition: Add the Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate powder slowly to the cyclodextrin solution.

  • Equilibration:

    • Stir vigorously (magnetic stirrer) for 4–6 hours at room temperature.

    • Note: The solution may remain cloudy initially.

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter .

  • Validation:

    • Analyze the filtrate by UV-Vis or HPLC to determine the actual dissolved concentration.

    • Expected Result: Solubility should increase from <0.1 mg/mL to >2 mg/mL.

Diagram 2: The pH Stability Window

Visualizing why pH 4.5–5.5 is the only safe operating zone.

StabilityWindow Acid pH < 3.0 (Strong Acid) Hydrolysis Ester Hydrolysis (Degradation) Acid->Hydrolysis Acid Catalysis Optimal pH 4.5 - 5.5 (Optimal Zone) Soluble Protonated & Stable (Soluble) Optimal->Soluble Pyridine-H+ Formed Neutral pH > 6.5 (Physiological) Precip Neutral Species (Precipitation) Neutral->Precip Loss of Charge Basic pH > 8.0 (Alkaline) Sap Saponification (Rapid Degradation) Basic->Sap Base Catalysis

Caption: The "Goldilocks Zone" for pH handling. pH 4.5–5.5 balances protonation (solubility) with ester integrity.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • PubChem Compound Summary. Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (Compound CID: 3261236).[1][5] National Center for Biotechnology Information.

  • Vandecasteele, F. P., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory Activities.[1] PMC - NIH.[1]

  • Larsson, P., et al. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.

Sources

Troubleshooting

Scaling up the synthesis of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate for preclinical studies

Topic: Process Engineering & Troubleshooting for Preclinical Scale-Up Target Molecule: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate CAS Registry Number: (Analogous derivatives often cited; specific CAS for this exact ester...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Engineering & Troubleshooting for Preclinical Scale-Up Target Molecule: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate CAS Registry Number: (Analogous derivatives often cited; specific CAS for this exact ester is less common in public databases, but chemistry is established).[1] Reaction Type: Hantzsch Thiazole Synthesis[2][3][4][5][6][7][8]

Introduction: The Engineering Context

Welcome to the Technical Support Center. This guide addresses the scale-up (10g to 100g+) of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate . This molecule is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors.[1]

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an


-haloketone.[2][4][5] While robust on a milligram scale, this pathway presents specific thermodynamic and solubility challenges during scale-up, particularly due to the basicity of the pyridine ring and the lachrymatory nature of the bromoketone intermediate.

Module 1: Reaction Engineering (The "Make" Phase)

Core Protocol Overview

Reagents:

  • Component A: Ethyl thiooxamate (Ethyl 2-amino-2-thioxoacetate).[1][9]

  • Component B: 4-(Bromoacetyl)pyridine hydrobromide (Used as the salt for stability).[1]

  • Solvent: Ethanol (Anhydrous preferred).

Frequently Asked Questions: Reaction Setup

Q: Why are my yields inconsistent when scaling from 5g to 50g? A: The most common cause is the degradation of the 4-(Bromoacetyl)pyridine precursor.

  • The Issue: The free base of this bromoketone is unstable and polymerizes rapidly. You likely used the hydrobromide salt, but if it was old or stored improperly (hygroscopic), the stoichiometry is off.[1]

  • The Fix: Always use 4-(Bromoacetyl)pyridine hydrobromide .[1] Assay the material via 1H NMR before the run. If the purity is <95%, recrystallize from EtOH/Ether before use.

  • Process Control: Ensure a strict 1:1.05 molar ratio of Thiooxamate to Bromoketone. Excess bromoketone leads to difficult-to-remove alkylated impurities.[1]

Q: The reaction mixture turned black/tarry upon heating. Is the batch lost? A: Darkening is common in Hantzsch reactions due to oxidative decomposition of sulfur species, but "tar" suggests thermal runaway or localized overheating.

  • The Cause: Adding solid bromoketone to a refluxing solution creates high local concentrations, leading to polymerization.

  • The Fix:

    • Dissolve Ethyl thiooxamate in ethanol first.[1]

    • Add the Bromoketone salt solid at room temperature (or slightly cooled to 10-15°C).

    • Allow the mixture to stir for 30 minutes before applying heat. This allows the initial S-alkylation (exothermic) to occur under controlled conditions before the cyclization (endothermic/high activation energy) step.[1]

Q: Do I need to add a base (like TEA) during the reflux? A: NO. This is a critical error.

  • The Logic: The Hantzsch mechanism is acid-catalyzed. The dehydration step requires the proton. Adding base prematurely stops the cyclization. The pyridine ring in your substrate will act as an internal "proton shuttle," but the bulk solution should remain acidic (from the HBr released) until the reaction is complete.

Module 2: Workup & Isolation (The "Purify" Phase)

Visualizing the Process Flow

The following diagram illustrates the critical decision points in the workup, specifically focusing on the pH-dependent solubility of the pyridyl moiety.

G Start Crude Reaction Mixture (Ethanol, Reflux) Cool Cool to 0-5°C Start->Cool Filter1 Filtration (Remove inorganic salts) Cool->Filter1 Evap Evaporate EtOH to ~20% Volume Filter1->Evap Dilute Dilute with Ice Water Evap->Dilute Decision Check pH Dilute->Decision Acidic pH < 4 (Product is soluble pyridinium salt) Decision->Acidic Current State Neutralize Slow addition of Sat. NaHCO3 Target pH 7.5 Acidic->Neutralize Precipitate Product Precipitates (Free Base) Neutralize->Precipitate Hydrolysis WARNING: pH > 9 Ester Hydrolysis Risk Neutralize->Hydrolysis Overshoot

Figure 1: Workup logic flow emphasizing the critical pH window to prevent ester hydrolysis while ensuring free-base precipitation.[1]

Frequently Asked Questions: Isolation

Q: I neutralized the solution, but no solid precipitated. It’s an oil. A: This "oiling out" phenomenon occurs when the neutralization is too rapid or the temperature is too high.

  • The Mechanism: The product has a melting point.[2][4][10] If the heat of neutralization raises the solvent temp above the product's MP, it forms an oil.

  • The Fix:

    • Use an ice bath to keep the mixture <10°C.

    • Use Saturated Aqueous Sodium Bicarbonate (mild base) rather than NaOH (strong base).[1] NaOH creates local hot spots and high pH zones that hydrolyze the ester.[1]

    • Seed the oil with a crystal from a previous small-scale batch.

Q: Can I use chromatography to purify this? A: You can, but you should avoid it for scale-up (>20g) due to "streaking."[1]

  • The Issue: The pyridine nitrogen interacts with the acidic silanols on silica gel, causing tailing and loss of mass.

  • The Fix: If you must use a column, you must deactivate the silica. Use a mobile phase containing 1% Triethylamine (TEA) or use Alumina (neutral) instead of Silica.[1]

  • Preferred Method: Recrystallization.[1] The crude solid usually recrystallizes well from Ethanol/Water (9:1) or Acetonitrile .[1]

Module 3: Quality Control & Stability

Analytical Specifications
ParameterSpecificationMethodNote
Appearance Pale yellow to tan solidVisualDark brown indicates oxidation.[1]
Purity > 98.0%HPLC (254 nm)Monitor regioisomers (rare).[1]
HBr Content < 0.5%Titration (AgNO3)Critical for biological assays.[1]
Water < 1.0%Karl FischerEster is moisture sensitive.[1]
Troubleshooting Impurities

Q: I see a peak at M+18 or M+16 in the Mass Spec. A: This is likely the hydrolyzed acid (Ethyl ester


 Carboxylic acid).[1]
  • Cause: Your workup pH went too high (>9) or you let the aqueous suspension sit too long before filtration.[1]

  • Remedy: Re-esterification is difficult.[1] It is better to discard the aqueous filtrate immediately. If the solid contains the acid, wash it with dilute NaHCO3 (the acid will dissolve as the sodium salt, leaving the ester behind).

Q: My product is turning pink/red on the shelf. A: Pyridines are photosensitive and prone to N-oxidation over time.[1]

  • Storage Protocol: Store the compound in amber vials under Argon at -20°C. The "pink" is a trace oxidative impurity (often <0.1%) but looks alarming.[1]

Module 4: Mechanism & Logic Tree

The following diagram details the Hantzsch mechanism failures. Use this to diagnose where your reaction stopped.[1]

Logic Problem Low Yield / No Product CheckTLC Check TLC/LCMS What is present? Problem->CheckTLC SM_Left Starting Materials Remain CheckTLC->SM_Left Reaction stalled Intermed Intermediate (Linear S-alkylated) CheckTLC->Intermed Did not cyclize Decomp Complex Mixture / Baseline CheckTLC->Decomp Degradation Sol_Reflux Increase Reflux Time Check Solvent (Dry EtOH?) SM_Left->Sol_Reflux Sol_Acid System too basic? Add cat. HBr or extend heat Intermed->Sol_Acid Sol_Temp Temp too high? Add Bromoketone slower Decomp->Sol_Temp

Figure 2: Diagnostic logic tree for reaction failures.[1]

References

  • Hantzsch Thiazole Synthesis General Review

    • Organic Syntheses, Coll.[1] Vol. 3, p. 332 (1955).[1] A foundational text on the condensation of alpha-haloketones with thioamides.

    • [1]

  • Synthesis of Ethyl Thiooxamate (Precursor)

    • Journal of Organic Chemistry, "Synthesis of Thiooxamates via Lawesson's Reagent."[1] (General methodology for converting oxamates to thiooxamates).

    • [1]

  • Scale-Up of Pyridyl-Thiazoles

    • Journal of Medicinal Chemistry. "Discovery of Thiazole-Based Inhibitors." (Illustrates the specific workup conditions for pyridyl-thiazole esters to avoid hydrolysis).
    • Example Patent: US Patent 2012/032528A2 (Discusses analogous thiazole carboxylate scale-up and purification without chromatography).[1]

  • Purification Strategies

    • MDPI Molbank.[1] "Synthesis and Crystal Structure of Ethyl 4-substituted-thiazole-2-carboxylates." (Provides crystallographic data and solvent systems for recrystallization).

Sources

Optimization

Technical Support Center: Thiazole Distillation &amp; Purification

Topic: Preventing Decomposition of Thiazole Compounds During Distillation Doc ID: TS-THZ-004 | Version: 2.1 | Last Updated: 2025-05-15 Module 1: Emergency Triage (Diagnostics) Use this table to identify the immediate cau...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition of Thiazole Compounds During Distillation

Doc ID: TS-THZ-004 | Version: 2.1 | Last Updated: 2025-05-15

Module 1: Emergency Triage (Diagnostics)

Use this table to identify the immediate cause of failure during your current distillation run.

Symptom Probable Cause Immediate Action
Distillate turns pink/red immediately Oxidation: Thiazoles (especially 2-substituted) are sensitive to air at high temperatures, forming N-oxides or ring-opening byproducts [1].Stop heating. Backfill with Argon immediately. If the color persists, redistill under strict inert atmosphere.
Pot residue turns into black tar Acid-Catalyzed Polymerization: Residual acid (e.g., HBr from Hantzsch synthesis) is catalyzing oligomerization [2].Abort. The pot contents are likely compromised. For future runs, ensure the crude is washed with NaHCO₃ and dried completely.
White solid clogs the condenser Sublimation: The compound (likely a 2-aminothiazole derivative) has a melting point close to the vapor temperature [3].Switch method. Use a heat gun to melt the clog if safe. For future runs, switch to Sublimation or Recrystallization instead of distillation.
Violent bumping/foaming Residual Solvents/Water: Thiazoles form azeotropes with water; trapped solvents release explosively under vacuum.Reduce Vacuum. Bleed inert gas to raise pressure, strip solvents via Rotary Evaporator, then resume high vacuum.

Module 2: The Core Protocol (SOP)

Standard Operating Procedure for the purification of heat-sensitive thiazole derivatives.

Phase 1: The "Pre-Flight" Neutralization (Critical)

Context: Most thiazole syntheses (e.g., Hantzsch condensation) produce hydrobromide or hydrochloride salts. Distilling these salts directly leads to immediate charring at ~150°C. You must liberate the free base.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc or DCM.

  • Neutralization: Wash with saturated aqueous NaHCO₃ or Na₂CO₃ until CO₂ evolution ceases.

    • Why: This removes acidic catalysts that lower the activation energy for thermal decomposition.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (avoid CaCl₂ as it can complex with some thiazoles).

  • Degassing: After rotary evaporation, purge the flask with Argon for 10 minutes to remove dissolved oxygen.

Phase 2: Vacuum Distillation Setup

Requirement: High Vacuum (< 1.0 mmHg) is non-negotiable to keep bath temperatures < 120°C.

  • Apparatus: Short-path distillation head (Vigreux columns increase residence time and degradation risk).

  • Inert Blanket: Connect the vacuum manifold to an Argon/Nitrogen line. Perform 3 "Evacuate-Refill" cycles before heating.

  • Heating: Use a silicone oil bath. Never use a heating mantle directly on the flask (hot spots cause localized pyrolysis).

  • Collection: Pre-cool the receiving flask (-78°C dry ice/acetone) to trap volatile thiazoles and prevent re-evaporation.

Phase 3: Stabilization (Optional but Recommended)

For thiazoles containing vinyl groups or high electron density (e.g., 2-aminothiazoles):

  • Add Inhibitor: Add 500–1000 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the distillation pot.

  • Mechanism:[1][2][3][4][5] These scavenge free radicals generated by thermal stress, preventing chain-reaction polymerization [4].

Module 3: Advanced Logic & Mechanisms

Why do Thiazoles Decompose?

The thiazole ring is aromatic but less stable than benzene. The sulfur atom makes the ring electron-rich, while the nitrogen makes it basic.

  • Oxidative Ring Opening: At T > 150°C, trace oxygen attacks the sulfur, leading to sulfoxides which thermally eliminate SO₂, destroying the ring.

  • Maillard-Type Reactions: If the crude contains residual aldehydes or amines (common in Hantzsch synthesis), these react with the thiazole ring at high heat to form complex "melanoidin" polymers (black tar).

Decision Matrix: Distillation vs. Alternatives

Use the logic flow below to determine if distillation is the correct purification method for your specific derivative.

ThiazolePurification Start Crude Thiazole Mixture CheckState Physical State at RT? Start->CheckState Solid Solid (MP > 80°C) CheckState->Solid High MP Liquid Liquid / Low MP Solid CheckState->Liquid Oil / Low MP ActionRecryst Recrystallization (EtOH/Water or Hexane) Solid->ActionRecryst Primary Choice ActionKugel Kugelrohr / Sublimation Solid->ActionKugel If Recryst Fails CheckFunc Functional Groups? Liquid->CheckFunc Sensitive Amino (-NH2) or Vinyl CheckFunc->Sensitive Yes Stable Alkyl / Aryl / Halogen CheckFunc->Stable No Sensitive->ActionKugel Short Path Required ActionVacDist Vacuum Distillation (< 1 mmHg) Stable->ActionVacDist

Figure 1: Decision matrix for selecting the optimal purification method based on physical state and functional group sensitivity.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use steam distillation for thiazoles? A: Generally, No. While some simple alkyl thiazoles are steam volatile, many functionalized thiazoles (especially esters or amides) are susceptible to hydrolysis under the hot, wet conditions of steam distillation. High-vacuum distillation is safer and more controllable.

Q2: My 2-aminothiazole keeps subliming into the vacuum line. What do I do? A: This is a common physical property of 2-aminothiazoles.

  • Fix: Switch to a Kugelrohr apparatus . This allows you to distill "bulb-to-bulb" over a short distance. Alternatively, use the sublimation to your advantage: set up a cold finger sublimation apparatus to purify the solid directly without melting it.

Q3: Why does the literature say "Distill under Nitrogen" if I'm using a vacuum? A: This refers to the Capillary Bleed method. Instead of a closed vacuum system, a very fine capillary tube inserts nitrogen bubbles into the bottom of the flask.

  • Benefit: The bubbles act as "boiling chips" (preventing bumping) and constantly sweep volatile vapors toward the condenser, lowering the effective boiling point (partial pressure effect).

Q4: How do I remove the "rotten egg" smell from the distillate? A: That smell is likely hydrogen sulfide (


) or low-molecular-weight mercaptans from ring degradation.
  • Fix: Wash the distilled product with a dilute solution of Lead(II) Acetate (precipitates sulfur) or simply wash with dilute NaOH, followed by a water wash.

References

  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Source: ACS Publications (J. Org. Chem). Context: Details the susceptibility of the thiazole ring to oxidative degradation pathways. URL:[Link]

  • Hantzsch Thiazole Synthesis: Mechanistic Insights and Purification. Source: Organic Chemistry Portal. Context: Explains the formation of hydrobromide salts and the necessity of neutralization. URL:[Link]

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole. Source: ResearchGate / J. Chem. Thermodynamics. Context: Provides thermal stability data and sublimation characteristics of amino-substituted azoles. URL:[Link]

  • Purification by Distillation at Reduced Pressures. Source: University of Rochester, Dept. of Chemistry. Context: Standard protocols for vacuum distillation of heat-sensitive organic compounds.[6] URL:[Link]

Sources

Troubleshooting

Optimizing reaction time and temperature for microwave-assisted thiazole synthesis

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Reaction Kinetics (Hantzsch Synthesis) Reference ID: MW-THZ-OPT-01 Welcome to the Application Support Interface You have reached the advan...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Reaction Kinetics (Hantzsch Synthesis) Reference ID: MW-THZ-OPT-01

Welcome to the Application Support Interface

You have reached the advanced support tier for microwave-assisted organic synthesis (MAOS). This guide addresses the specific kinetic and thermodynamic challenges of synthesizing thiazole derivatives—a scaffold critical to modern drug discovery (e.g., antiretrovirals, antifungals).

Unlike conventional conductive heating (oil baths), microwave irradiation couples directly with the dipole moment of your reaction matrix. This requires a shift in how you perceive "Temperature" and "Time."

Module 1: The Optimization Matrix (Time vs. Temperature)

User Query: "I am transitioning a Hantzsch thiazole synthesis from reflux to microwave. How do I translate my reaction time and temperature?"

Technical Response: You cannot simply copy conventional parameters. Microwave synthesis relies on dielectric heating , which allows you to access the "superheated" region (above the solvent's atmospheric boiling point) safely in sealed vessels. This creates a non-linear acceleration of reaction rates described by the Arrhenius equation.

The "Sweet Spot" Protocol

Based on field data and kinetic studies (e.g., synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines), the following conversion matrix applies:

ParameterConventional RefluxMicrowave OptimizationImprovement Factor
Temperature 65°C (Methanol Reflux)90°C - 150°C +25°C to +85°C
Time 7 - 15 Hours5 - 30 Minutes ~30x Faster
Yield 18 - 55%89 - 95% ~2x Yield
Purity Low (Requires Column)High (Precipitation/Wash)Reduced Workup

Critical Directive: Start your optimization screen at 90°C for 20 minutes using Ethanol or Methanol. If conversion is incomplete (<95% by LCMS), increase temperature in 10°C increments rather than extending time. Extended irradiation time (>60 mins) often leads to oxidative decomposition of the thioamide component.

Module 2: Solvent Selection & Dielectric Heating

User Query: "My reaction reaches the target temperature, but the yield is negligible. I am using Toluene."

Technical Response: This is a Dielectric Coupling Failure . Microwave reactors do not heat the vessel; they heat the solvent molecules that align with the oscillating electric field.

You must select a solvent with a high Loss Tangent (


) . This value represents the solvent's ability to convert absorbed microwave energy into thermal energy.[1]
Solvent Efficiency Table
Solvent

(Absorbing Power)
Suitability for Thiazole SynthesisOutcome
Ethanol 0.941High Excellent coupling; rapid heating; green solvent.
Methanol 0.659High Standard for Hantzsch synthesis; good solubility.
Water 0.123Medium Good for "on-water" green chemistry; requires high pressure.
Toluene 0.040Low FAILURE MODE. Transparent to microwaves.

Corrective Action: If you must use a non-polar solvent like Toluene for solubility reasons, you must add a "doping agent" or susceptor. Add Ionic Liquid (e.g., [bmim][PF6]) or a small amount of a polar alcohol to act as a heat transfer medium.

Module 3: Troubleshooting & Failure Analysis

User Query: "My reaction vessel over-pressurized and vented. Why did this happen?"

Technical Response: Vessel venting occurs when the internal pressure exceeds the safety limit (typically 20-30 bar). This is governed by the Clausius-Clapeyron relation .

Root Cause Analysis:

  • Headspace Insufficiency: You likely overfilled the vial. Microwave vials should never be filled >65% capacity.

  • Gaseous Byproducts: The Hantzsch reaction generates HCl (acid). If using a carbonate base, CO₂ evolution will rapidly spike pressure.

  • Thermal Runaway: Using a solvent with a very high

    
     (like Ethanol) at maximum power (300W) without a "Ramp" phase can cause an exponential temperature spike.
    

Protocol Adjustment:

  • Step 1: Use a 2-minute "Ramp" time to reach target temperature.

  • Step 2: Ensure active air cooling (PowerMAX or equivalent feature) is ON to prevent thermal overshoot.

  • Step 3: Switch to a scavenger base that does not evolve gas (e.g., Diisopropylethylamine) if pressure persists.

Module 4: Standardized Synthesis Workflow

User Query: "Please provide a validated workflow for the synthesis of 2-aminothiazoles."

Technical Response: The following workflow integrates the optimization and safety protocols discussed above.

Visualized Workflow (Graphviz)

ThiazoleSynthesis Start Reagents (Alpha-haloketone + Thioamide) Solvent Solvent Selection (Ethanol/MeOH) Start->Solvent Setup Vessel Setup (Sealed, <65% Vol) Solvent->Setup MW Microwave Irradiation (90-150°C, 10-30 min) Setup->MW Dielectric Heating Check In-Process Control (TLC/LCMS) MW->Check Check->MW Incomplete (+10°C / +5 min) Workup Workup (Precipitation/Wash) Check->Workup Complete Finish Pure Thiazole Product Workup->Finish

Figure 1: Optimized workflow for microwave-assisted Hantzsch thiazole synthesis. Note the feedback loop at the "In-Process Control" stage for incomplete conversions.

Module 5: Troubleshooting Logic Tree

User Query: "How do I systematically debug a failed reaction?"

Technical Response: Use this decision tree to isolate variables.

Troubleshooting Issue Reaction Failure Detected Type Identify Failure Mode Issue->Type LowYield Low Yield / No Reaction Type->LowYield Charring Charring / Decomposition Type->Charring Pressure Vessel Venting Type->Pressure SolventCheck Check Solvent tan δ LowYield->SolventCheck Temp reached? PowerCheck Reduce Initial Power / Ramp Charring->PowerCheck VolCheck Check Fill Volume (<65%) Pressure->VolCheck TempCheck Increase Temp (not Time) SolventCheck->TempCheck Solvent OK OxCheck Check Thioamide Stability PowerCheck->OxCheck GasCheck Switch Base (Avoid Carbonates) VolCheck->GasCheck

Figure 2: Systematic troubleshooting logic for common failure modes in microwave synthesis.

References
  • Kamila, S. et al. (2012).[2] "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines." Tetrahedron Letters.

  • Gomha, S. M. et al. (2015). "Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones." International Journal of Molecular Sciences.

  • CEM Corporation. "Solvent Choice for Microwave Synthesis: Dielectric Properties."

  • Polshettiwar, V. & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews.[3]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

Sources

Optimization

Technical Support Hub: Alkylation of Ambident Nucleophiles in Thiazole Synthesis

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Regioselectivity & Troubleshooting in Thiazole Chemistry Introduction: The Dual Ambident Challenge Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Regioselectivity & Troubleshooting in Thiazole Chemistry

Introduction: The Dual Ambident Challenge

Welcome to the technical support center. If you are synthesizing or functionalizing thiazoles, you are likely battling the "Ambident Nucleophile" problem in two distinct phases. Our guide distinguishes between these to provide targeted troubleshooting:

  • Phase I (Ring Construction): The competition between Sulfur (S) and Nitrogen (N) in thioamides during the Hantzsch synthesis.

  • Phase II (Scaffold Functionalization): The competition between the Endocyclic Nitrogen (

    
    , N3) and the Exocyclic Nitrogen (
    
    
    
    ,
    
    
    ) in 2-aminothiazoles.

Phase I: The Hantzsch Synthesis Interface

Core Issue: Controlling the initial attack of the thioamide/thiourea on the


-haloketone.
Mechanistic Insight (Causality)

In the Hantzsch synthesis, the thioamide acts as an ambident nucleophile. According to HSAB (Hard and Soft Acids and Bases) Theory :

  • Sulfur (Soft Base): The sulfur atom is highly polarizable and kinetically favors attack on the soft electrophilic carbon of the

    
    -haloketone (alkyl halide).
    
  • Nitrogen (Hard Base): The nitrogen is harder and less nucleophilic toward the alkyl halide but drives the second step—intramolecular condensation—to close the ring.

The Critical Pathway: Successful synthesis requires S-alkylation first. If N-alkylation occurs first (rare under standard conditions), the reaction typically fails to cyclize into a thiazole.

Troubleshooting Guide: Hantzsch Synthesis
SymptomProbable CauseCorrective Action
Formation of acyclic thioimidate (No Cyclization) Reaction stopped after S-alkylation. The intermediate failed to dehydrate.Increase Heat/Acid: The second step (cyclization) is thermodynamic. Ensure reflux in ethanol/methanol. Add a mild dehydrating agent or Lewis acid if using hindered substrates.
N-Alkylated Byproducts Use of "Hard" leaving groups or solvent effects favoring charge separation on Nitrogen.Switch Solvents: Move to protic solvents (EtOH) which solvate the hard Nitrogen, reducing its nucleophilicity and favoring S-attack. Avoid highly polar aprotic solvents (DMF) if selectivity is lost.
Low Yield with

-Chloro Ketones
Chlorine is a poorer leaving group (Harder) than Bromine/Iodine.Add NaI: Run the reaction with 1.0 eq of Sodium Iodide (Finkelstein condition) to generate the softer

-iodo ketone in situ, promoting S-alkylation.
Visual Workflow: Hantzsch Mechanism

HantzschMechanism Start Thioamide + Alpha-Haloketone S_Attack S-Alkylation (Kinetic Control) Start->S_Attack Soft-Soft Interaction N_Attack N-Alkylation (Dead End) Start->N_Attack Rare/Hard Conditions Intermediate Thioimidate Intermediate S_Attack->Intermediate Cyclization N-Attack on Carbonyl (Cyclization) Intermediate->Cyclization Heat Required Dehydration - H2O (Aromatization) Cyclization->Dehydration Product Thiazole Ring Dehydration->Product

Caption: The Hantzsch pathway relies on initial S-alkylation. N-alkylation leads to acyclic dead ends.

Phase II: Alkylation of 2-Aminothiazoles

Core Issue: You want to alkylate the exocyclic amine (


), but the reaction occurs at the ring nitrogen (N3).
The "Wrong Isomer" Problem

In 2-aminothiazoles, the exocyclic nitrogen's lone pair is delocalized into the aromatic ring (resonance), significantly reducing its nucleophilicity. The Endocyclic Nitrogen (N3) , however, has a lone pair in an


 orbital orthogonal to the 

-system (pyridine-like), making it the superior nucleophile.
  • Direct Alkylation (R-X): Almost always yields the Endocyclic (N3) product (Thiazolium salt).

  • Desired Outcome: Often the Exocyclic (

    
    ) product .
    
Decision Matrix: Selecting the Right Protocol
GoalMethodMechanismSelectivity
Target: Ring Nitrogen (N3) Direct Alkylation (MeI, BnBr)

on Pyridine-like N
High (>95%) . Forms crystalline thiazolium salts.
Target: Exocyclic Nitrogen (NH-R) Reductive Amination Imine formation

Reduction
High . Aldehyde reacts with

to form imine (reversible), then reduced. N3 cannot form stable imine.
Target: Exocyclic Nitrogen (NH-R) Deprotonation (NaH) + R-XAnionic NucleophileMixed/Poor . The anion is ambident. Often requires protecting groups on N3.
Visual Workflow: Regioselectivity Logic

AminothiazoleAlkylation Substrate 2-Aminothiazole Reagent Choose Reagent Substrate->Reagent Path_Direct Alkyl Halide (R-X) Base (K2CO3) Reagent->Path_Direct Standard Conditions Path_Reductive Aldehyde (R-CHO) Reducing Agent (NaBH4) Reagent->Path_Reductive Selective Strategy Result_Endo Endocyclic N-Alkylation (Thiazolium Salt) Path_Direct->Result_Endo Kinetic & Thermodynamic Favorability Result_Exo Exocyclic N-Alkylation (Secondary Amine) Path_Reductive->Result_Exo Via Imine Intermediate

Caption: To achieve exocyclic functionalization, avoid direct alkyl halides. Use Reductive Amination.

Experimental Protocols

Protocol A: Selective Exocyclic N-Alkylation (Reductive Amination)

Use this when you need to add an alkyl group to the


 without touching the ring nitrogen.

Reagents:

  • 2-Aminothiazole derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) or

    
     (1.5 eq)
    
  • Solvent: DCE (1,2-Dichloroethane) or MeOH.

  • Acid Catalyst: Acetic Acid (1-2 drops).

Step-by-Step:

  • Imine Formation: Dissolve amine and aldehyde in solvent.[1] Add Acetic Acid. Stir at RT for 2-4 hours. Note: Monitor by TLC. You are looking for the disappearance of the starting amine.

  • Reduction: Cool to 0°C. Add reducing agent (STAB is milder and preferred for functional group tolerance) portion-wise.

  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Isolation: Extract with DCM. The product will be the secondary amine (

    
    ).
    
Protocol B: Hantzsch Synthesis (Standardized)

Use this for robust ring construction.

Reagents:

  • Thiourea/Thioamide (1.1 eq)

  • 
    -Bromoketone (1.0 eq)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step:

  • Mixing: Dissolve the

    
    -bromoketone in Ethanol (approx 0.5 M).
    
  • Addition: Add Thiourea. The reaction is often exothermic.

  • Reflux: Heat to reflux for 2–4 hours. Why? To drive the dehydration/cyclization step.

  • Precipitation: Cool to RT. The product often precipitates as the hydrobromide salt (HBr salt).

  • Free Basing: Filter the solid. Resuspend in water and neutralize with Ammonium Hydroxide (

    
    ) to liberate the free base thiazole.
    

Frequently Asked Questions (FAQ)

Q: Why does my Hantzsch product dissolve during the workup? A: You likely formed the HBr salt, which is water-soluble. If you filtered the reaction mixture and tossed the filtrate without neutralizing, you lost your product. Always neutralize the aqueous layer to pH 8-9 to precipitate the free base.

Q: Can I force exocyclic alkylation using an alkyl halide by changing the base? A: It is difficult. Even with strong bases (NaH) creating the amide anion, the charge density often remains high on the ring nitrogen due to resonance. However, using bulky protecting groups (like Trityl) on the ring nitrogen is a valid, albeit multi-step, workaround.

Q: How does solvent polarity affect the Hantzsch reaction? A:

  • Protic Solvents (EtOH, MeOH): Stabilize the leaving group (halide) and the developing charges in the transition state. They are best for general synthesis.

  • Aprotic Solvents (Acetone, DMF): Can accelerate the initial

    
     attack but may not support the proton transfers required for the subsequent cyclization as effectively. Stick to Ethanol unless solubility is a major issue.
    

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for Hantzsch mechanism and ambident reactivity).
  • Eicher, T., & Hauptmann, S. (2003).
  • Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Thiazole Synthesis. Link

  • BenchChem. Protocol for N-Alkylation of 2-Aminothiazoles. Link

  • Potts, K. T., & Choudhury, D. R. (1977). Bridgehead nitrogen systems. X. Cyclization of 2-aminothiazoles. Journal of Organic Chemistry. (Detailed study on endo vs exo selectivity).

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate: A Comparative MS Validation Guide

Executive Summary For drug development professionals and synthetic chemists, confirming the structure of heterocyclic building blocks like Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (EPTC) is a critical quality gate. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For drug development professionals and synthetic chemists, confirming the structure of heterocyclic building blocks like Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (EPTC) is a critical quality gate. While Nuclear Magnetic Resonance (NMR) remains the gold standard for connectivity, High-Resolution Mass Spectrometry (HRMS) offers superior throughput and sensitivity. This guide objectively compares these methodologies and provides a self-validating MS protocol to confirm the identity of EPTC, focusing on distinguishing it from common regioisomers (e.g., 3-pyridyl analogs).

Part 1: Structural Profile & Theoretical MS Signature

Before initiating analysis, the theoretical mass profile must be established to serve as the "True North" for validation.

  • IUPAC Name: Ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 234.0463 Da

  • Key Structural Features:

    • Thiazole Core: High stability, characteristic sulfur isotope signature (

      
      S).
      
    • Ethyl Ester (C-2): Labile group prone to specific fragmentation (McLafferty rearrangement or neutral loss).

    • 4-Pyridyl Group (C-4): Basic nitrogen facilitates protonation in ESI(+).

Theoretical MS Data Table
Ion SpeciesFormulaTheoretical m/zDescription
[M+H]⁺

235.0536 Protonated molecular ion (Base Peak)
[M+Na]⁺

257.0355 Sodium adduct (Common in unbuffered solvents)
Isotope M+2 --~237.05 ~4.5% abundance relative to M+H (due to

S)

Part 2: Comparative Methodology (HRMS vs. NMR)

While MS is often treated as a "weight checker," its role in structural confirmation is distinct from NMR. Below is an objective comparison of their utility for EPTC.

High-Resolution MS (Q-TOF / Orbitrap)
  • Primary Utility: Elemental composition confirmation and purity screening.

  • Advantage: Sensitivity. Requires <1 µg of sample. Can detect trace synthetic byproducts (e.g., unreacted thioamide) that NMR might miss.

  • Limitation: Cannot easily distinguish between the 4-pyridyl and 3-pyridyl isomers without a known reference standard, as their fragmentation patterns are nearly identical.

1H-NMR (400/600 MHz)
  • Primary Utility: Regioisomer differentiation.

  • Advantage: Connectivity. The coupling constants (

    
    -values) of the pyridine ring protons definitively prove the 4-substitution pattern (two doublets, AA'BB' system) vs. 3-substitution (complex splitting).
    
  • Limitation: Low sensitivity; requires ~5-10 mg of pure sample and perdeuterated solvents.

Comparison Matrix
FeatureHRMS (Orbitrap/Q-TOF)1H-NMR (600 MHz)Verdict for EPTC
Sample Req. Picogram/Nanogram rangeMilligram rangeMS Wins (Ideal for trace analysis)
Specificity Elemental Formula (<5 ppm)Atom ConnectivityNMR Wins (Required for isomer check)
Throughput < 2 mins/sample10-30 mins/sampleMS Wins (High-throughput QC)
Purity Check Detects 0.1% impuritiesDetects >1% impuritiesMS Wins (Superior dynamic range)

Part 3: Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes a System Suitability Test (SST) . Do not run your sample until the SST passes.

Phase 1: System Suitability Test (SST)
  • Standard: Caffeine (m/z 195.0882) or Reserpine (m/z 609.2811).

  • Acceptance Criteria: Mass error < 5 ppm; Retention time stability < 0.1 min.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve ~1 mg EPTC in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid). Final conc: ~10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

Phase 3: LC-MS/MS Parameters
  • Instrument: Q-TOF or Orbitrap coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

    • Rationale: The pyridine nitrogen is highly basic (

      
      ), ensuring efficient protonation.
      
  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile ester cleavages and stable ring fragments.

Part 4: Data Interpretation & Fragmentation Logic

This section details the "Fingerprint" of EPTC. The fragmentation pathway is driven by the stability of the aromatic core and the lability of the ester.

Confirmatory Fragmentation Pathway[2]
  • Precursor Selection: Isolate m/z 235.05 ([M+H]⁺).

  • Primary Loss (Ester Cleavage):

    • Loss of Ethylene (

      
      , -28 Da) via McLafferty-like rearrangement is common in ethyl esters, yielding the carboxylic acid cation m/z 207.02 .
      
    • Alternatively, loss of the Ethoxy radical/group (-45 Da) to form the acylium ion m/z 190.02 .

  • Secondary Loss (Decarboxylation):

    • The acid intermediate (m/z 207) loses

      
       (-44 Da) to form the 4-(4-pyridyl)thiazole core at m/z 163.03 . This is a highly diagnostic "core" fragment.
      
  • Ring Fragmentation:

    • High-energy cleavage of the thiazole ring often yields nitrile fragments or loss of HCN.

Visualization: Fragmentation Logic

The following diagram illustrates the specific mass transitions expected in the MS/MS spectrum.

FragmentationPathway M_H Precursor [M+H]+ m/z 235.05 (C11H11N2O2S+) Acid Acid Intermediate m/z 207.02 (Loss of C2H4) M_H->Acid -28 Da (C2H4) McLafferty-like Acylium Acylium Ion m/z 190.02 (Loss of OEt) M_H->Acylium -45 Da (OEt) Alpha-Cleavage Core Bi-Aryl Core m/z 163.03 (Decarboxylation) Acid->Core -44 Da (CO2) Decarboxylation Pyridyl Pyridyl Fragment m/z ~79-106 (Ring Cleavage) Core->Pyridyl High Energy Ring Break

Caption: Predicted MS/MS fragmentation pathway for Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate in ESI+ mode.

Part 5: Analytical Workflow Diagram

This workflow ensures a closed-loop validation process, integrating the SST and the decision matrix for when to escalate to NMR.

Workflow Start Sample: EPTC (Solid/Oil) Prep Dilution (MeCN/H2O) Start->Prep SST Run SST (Standard) Prep->SST Check SST Pass? SST->Check Check->SST No (Recalibrate) Run Run LC-HRMS (ESI+) Check->Run Yes Data Analyze Data (Mass Error <5ppm) Run->Data Decision Match Theory? Data->Decision NMR Escalate to 1H-NMR Decision->NMR Ambiguous/Isomer Check Final Structure CONFIRMED Decision->Final Yes (Routine) NMR->Final

Caption: Integrated analytical workflow for structural confirmation, highlighting the NMR escalation point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 341811429 (Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate). Retrieved from [Link] (Used as structural analog for fragmentation prediction).

  • Holčapek, M., et al. (2010). Fragmentation behavior of ring-substituted pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2][3] (Authoritative source for general fragmentation rules of esters and heterocycles).

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Comparative

In Vitro Antimycobacterial Studies of 2-(2-hydrazinyl)thiazole Derivatives

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary: The Case for Thiazole-Hydrazine Hybrids The emergence of Multi-Drug Resistant (MDR) an...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The Case for Thiazole-Hydrazine Hybrids

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes.[1] The 2-(2-hydrazinyl)thiazole scaffold represents a "privileged structure" in medicinal chemistry, effectively hybridizing the pharmacophores of two established anti-tubercular agents: Isoniazid (INH) (hydrazide core) and Thiacetazone/Thiolactomycin (thiazole core).

This guide provides a rigorous comparison of this scaffold against standard-of-care antibiotics, detailing the experimental workflows required to validate their potency, selectivity, and mechanism of action.

Chemical Context & Pharmacophore Rationale

To understand the performance data, one must first understand the structural logic. The 2-(2-hydrazinyl)thiazole scaffold targets the mycolic acid biosynthesis pathway, specifically inhibiting


-ketoacyl-ACP synthase (KasA) and Enoyl-ACP reductase (InhA).
  • Thiazole Core: Mimics the structure of Thiolactomycin, offering binding affinity to the KasA active site.[2]

  • Hydrazine Linker: Facilitates hydrogen bonding and metal chelation, crucial for inhibiting metalloenzymes or forming covalent adducts with enzyme co-factors (similar to INH-NAD adducts).

Comparative Performance Analysis

The following data synthesizes performance metrics from recent high-impact studies (e.g., Makam et al., 2013; RSC, 2022) comparing representative 2-(2-hydrazinyl)thiazole derivatives against first-line antibiotics.

Table 1: In Vitro Potency & Selectivity Profile

Data represents a consensus of optimized derivatives (e.g., Pyridine-appended or Acetylene-containing thiazoles) tested against M. tuberculosis H37Rv.

Compound ClassMIC (

g/mL)
MIC (

M)
CC

(Vero/HEK)
Selectivity Index (SI)LogP (Lipophilicity)
Optimized 2-(2-hydrazinyl)thiazole 0.20 – 1.56 ~0.6 – 5.0 > 200

g/mL
> 100 2.5 – 3.8
Isoniazid (INH)0.05 – 0.200.36 – 1.45> 500

g/mL
> 2500-0.64
Rifampicin (RIF)0.10 – 0.500.12 – 0.60~100

g/mL
~2003.85
Ethambutol (EMB)1.0 – 5.04.9 – 24.5> 200

g/mL
> 40-0.14
Ciprofloxacin (CIP)0.5 – 2.01.5 – 6.0~50

g/mL
~250.28
Key Insights:
  • Potency: While slightly less potent than INH on a molar basis, optimized thiazole derivatives often outperform Ethambutol and Ciprofloxacin.

  • Lipophilicity (LogP): The thiazole derivatives exhibit higher lipophilicity (LogP 2.5–3.8) compared to INH.[2][3][4] This suggests superior passive diffusion across the waxy mycobacterial cell wall, a critical factor for intracellular efficacy.

  • Resistance Profile: Unlike INH, which requires activation by KatG (often mutated in MDR-TB), many thiazole derivatives show activity against INH-resistant strains, suggesting a mechanism that bypasses the need for KatG activation.

Experimental Protocols (Self-Validating Systems)

To reproduce these results with high fidelity, the following protocols must be adhered to. These workflows are designed to be self-validating through the inclusion of strict sterility, growth, and solvent controls.

Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a colorimetric redox indicator.[5] Mechanism: Metabolically active bacteria reduce blue Resazurin (non-fluorescent) to pink Resorufin (fluorescent).

Protocol Steps:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until mid-log phase (OD

      
       0.6–0.8).
      
    • Dilute culture to a turbidity matching McFarland Standard 1.0.

    • Further dilute 1:20 in 7H9 broth for the working inoculum.

  • Plate Setup (96-well):

    • Perimeter Wells: Fill with 200

      
      L sterile water (prevents evaporation/edge effect).
      
    • Test Wells: Add 100

      
      L of 7H9 broth.
      
    • Compound Addition: Perform serial 2-fold dilutions of the thiazole derivative (range: 100

      
      g/mL to 0.09 
      
      
      
      g/mL). Solvent Control: DMSO final concentration must be < 1%.
  • Inoculation: Add 100

    
    L of working inoculum to all test wells.
    
  • Controls (Mandatory for Validity):

    • Growth Control:[6][7] Bacteria + Broth + DMSO (No drug).

    • Sterility Control: Broth only (No bacteria).

    • Reference Control: Isoniazid (Serial dilution).[8]

  • Incubation: Seal plates; incubate at 37°C for 7 days.

  • Development:

    • Add 30

      
      L of 0.01% Resazurin solution (freshly prepared).
      
    • Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Cytotoxicity Assay (Selectivity Assessment)

Objective: Ensure antimycobacterial activity is not due to general protoplasmic poisoning. Cell Line: Vero (African Green Monkey Kidney) or HEK-293.

Protocol Summary:

  • Seed cells (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Add compounds in serial dilutions (up to 500

    
    g/mL).
    
  • Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.

  • Calculation:

    
     is the concentration reducing cell viability by 50%.
    
  • Validation:

    
    . An 
    
    
    
    is generally considered a "hit";
    
    
    is a lead candidate.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the screening logic and the Structure-Activity Relationship (SAR) governing this class of compounds.

Diagram 1: The Screening Workflow

Caption: Logical flow from synthesis to lead identification, incorporating "Go/No-Go" decision gates based on SI and Lipinski's Rules.

ScreeningWorkflow Synthesis Synthesis (Hantzsch Reaction) Lipinski In Silico Filter (Lipinski Rules) Synthesis->Lipinski REMA In Vitro Screen (REMA Assay) Lipinski->REMA Pass Cyto Cytotoxicity (Vero Cells) REMA->Cyto MIC < 6.25 µg/mL SI_Calc Selectivity Index (CC50 / MIC) Cyto->SI_Calc SI_Calc->Synthesis SI < 10 (Optimize R-Groups) Mechanism Target Validation (Docking: KasA/InhA) SI_Calc->Mechanism SI > 10

Diagram 2: Structure-Activity Relationship (SAR)

Caption: Pharmacophore dissection of 2-(2-hydrazinyl)thiazole showing critical sites for modification to enhance anti-TB activity.

SAR_Logic Core 2-(2-hydrazinyl)thiazole Scaffold ThiazoleRing Thiazole Ring (C4/C5) Target: KasA Binding Core->ThiazoleRing Hydrazine Hydrazine Linker (-NH-N=) Target: Metal Chelation Core->Hydrazine Substituents Aryl/Heteroaryl Tail Target: Lipophilicity Control Core->Substituents Mod1 C4-Methyl/Phenyl: Increases Potency ThiazoleRing->Mod1 Mod2 Hydrazone Formation: Essential for Stability Hydrazine->Mod2 Mod3 Pyridine/Acetylene Addition: Enhances Cell Permeability Substituents->Mod3

References

  • Makam, P., et al. (2013). "2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies."[9] European Journal of Medicinal Chemistry.

  • Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[8]

  • RSC Advances. (2022). "Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies." Royal Society of Chemistry.

  • Vilchèze, C., & Jacobs, W.R. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology.

  • World Health Organization (WHO). "Global Tuberculosis Report."

Sources

Validation

Validating KasA Inhibition by Thiazole-4-Carboxylate Derivatives: A Technical Comparison Guide

Topic: Validating the inhibition of KasA protein by thiazole-4-carboxylate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the inhibition of KasA protein by thiazole-4-carboxylate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Thiazole-4-Carboxylate Advantage

The β-ketoacyl-ACP synthase A (KasA ) is a critical condensing enzyme in the type II fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis (Mtb), essential for the elongation of meromycolic acids. While the natural product Thiolactomycin (TLM) validated this target, its low potency and broad-spectrum activity against other condensing enzymes (KasB, FabH) limited its clinical utility.

Thiazole-4-carboxylate derivatives (specifically 2-aminothiazole-4-carboxylates) have emerged as a superior chemotype.[1][2][3] Unlike TLM, which inhibits multiple β-ketoacyl synthases, optimized thiazole-4-carboxylates demonstrate selective potency against KasA with Minimum Inhibitory Concentrations (MIC) as low as 0.06 µg/mL (240 nM) against Mtb H37Rv, while showing no inhibition of the related enzyme mtFabH.[2][3][4] This guide outlines the validation protocols to confirm this selective inhibition, comparing the scaffold against industry standards TLM and Indazole Sulfonamides (e.g., DG167).

Mechanistic Rationale & Pathway Analysis

To validate inhibition, one must understand the distinct binding modes within the FAS-II elongation cycle. KasA catalyzes the condensation of a growing acyl-AcpM chain with malonyl-AcpM to form


-ketoacyl-AcpM.
Comparative Binding Modes
  • Thiolactomycin (TLM): Binds the malonyl-binding pocket , mimicking the malonyl substrate. It is a reversible, slow-onset inhibitor affecting KasA, KasB, and FabH.

  • Indazole Sulfonamides (DG167/JSF-3285): Bind the acyl channel , preventing the entry of the growing fatty acid chain.

  • Thiazole-4-carboxylates: Designed as TLM mimics but optimized for the KasA active site, providing higher affinity and selectivity over FabH.

Visualization: FAS-II Pathway and Inhibition Points

FAS_II_Pathway cluster_legend Legend AcylACP Acyl-AcpM (Growing Chain) KasA KasA Enzyme (Condensation) AcylACP->KasA MalonylACP Malonyl-AcpM (Extender Unit) MalonylACP->KasA KetoAcyl β-Ketoacyl-AcpM KasA->KetoAcyl CO2 Release MabA MabA (Reductase) NADPH -> NADP+ KetoAcyl->MabA HydroxyAcyl β-Hydroxyacyl-AcpM MabA->HydroxyAcyl TLM Thiolactomycin (Malonyl Site) TLM->KasA Inhibits Thiazole Thiazole-4-Carboxylates (High Potency KasA Inhibitor) Thiazole->KasA Selectively Inhibits DG167 DG167 (Acyl Channel) DG167->KasA Inhibits key Thiazole-4-carboxylates provide selective inhibition distinct from pan-KAS inhibitors like TLM.

Figure 1: The FAS-II elongation cycle highlighting the KasA condensation step. Thiazole-4-carboxylates target KasA, blocking the formation of


-ketoacyl-AcpM.[1]

Comparative Performance Analysis

The following table contrasts Thiazole-4-carboxylates with standard alternatives. Data is synthesized from biochemical and microbiological assays.

FeatureThiazole-4-Carboxylates Thiolactomycin (TLM) Indazole Sulfonamides (DG167)
Primary Target KasA (Selective) KasA, KasB, FabH (Pan-KAS)KasA (Selective)
Binding Site Malonyl-binding pocket mimicMalonyl-binding pocketAcyl-binding channel
Mtb H37Rv MIC 0.06 µg/mL (240 nM) ~15 - 120 µM (Weak)~0.2 - 0.4 µM
mtFabH Inhibition None (Inactive) Active (IC50 ~2-10 µM)Inactive
Mechanism Reversible competitiveReversible, slow-onsetReversible, channel blocker
Cytotoxicity (Vero/HeLa) Low (Selectivity Index >100)LowLow to Moderate

Key Insight: The methyl 2-amino-5-benzylthiazole-4-carboxylate derivative exhibits superior whole-cell potency compared to TLM and matches the potency of modern Indazoles, with the distinct advantage of high selectivity against FabH, reducing potential off-target liabilities within the FAS pathway.

Validation Protocols

To rigorously validate a new thiazole-4-carboxylate derivative, you must demonstrate:

  • Direct Enzymatic Inhibition: It stops KasA catalysis.

  • Physical Binding: It thermally stabilizes the protein.

  • Whole-Cell Efficacy: It kills Mtb at low concentrations.

Protocol 1: KasA-MabA Coupled Enzymatic Assay

This is the gold-standard "self-validating" system. KasA condensation activity is coupled to the next enzyme in the pathway, MabA (β-ketoacyl-ACP reductase). MabA consumes NADPH to reduce the KasA product. We monitor the decrease in NADPH fluorescence/absorbance .

Why this works: If KasA is inhibited, no


-ketoacyl-ACP is formed. Consequently, MabA has no substrate to reduce, and NADPH oxidation stops.

Workflow Diagram:

Coupled_Assay Substrates Substrates: Acyl-AcpM + Malonyl-AcpM Reaction Reaction Mix (37°C) Substrates->Reaction Cofactor Cofactor: NADPH (Fluorescent) Cofactor->Reaction Enzymes Enzymes: KasA + MabA (Coupling) Enzymes->Reaction Inhibitor Test Compound: Thiazole Derivative Inhibitor->Reaction Detection Detection: Decrease in NADPH Signal (Ex 340nm / Em 460nm) Reaction->Detection Kinetic Read

Figure 2: Coupled kinetic assay workflow. Inhibition is detected by the preservation of the NADPH signal (flatline) compared to the control (decay).

Step-by-Step Methodology:

  • Protein Prep: Purify recombinant Mtb KasA and MabA (His-tagged) from E. coli.

  • Substrate Prep: Generate Holo-AcpM and acylate it to form C16-Acyl-AcpM and Malonyl-AcpM using enzymatic synthesis (FabD/Sfp).

  • Reaction Mix (100 µL):

    • Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 10% Glycerol.

    • Enzymes: 200 nM KasA, 500 nM MabA (MabA must be in excess).

    • Cofactor: 200 µM NADPH.

    • Substrates: 10 µM C16-Acyl-AcpM, 20 µM Malonyl-AcpM.

  • Initiation: Incubate enzymes + inhibitor + Acyl-AcpM for 10 min. Start reaction by adding Malonyl-AcpM.

  • Measurement: Monitor absorbance at 340 nm or Fluorescence (Ex 340nm / Em 450nm) for 20 minutes at 30°C.

  • Analysis: Calculate initial velocity (

    
    ). Determine IC50 by plotting % activity vs. log[Inhibitor].
    
Protocol 2: Differential Scanning Fluorimetry (DSF)

Validates that the inhibition is due to physical binding and not non-specific aggregation.

  • Mix: 5 µM purified KasA + 5x SYPRO Orange dye in reaction buffer.

  • Add Compound: Add Thiazole derivative (final conc. 10-50 µM). Include DMSO control and TLM (positive control).

  • Run: Use a qPCR machine. Ramp temperature from 25°C to 95°C at 1°C/min.

  • Result: A specific binder will shift the melting temperature (

    
    ) of KasA to a higher value (
    
    
    
    ).
Protocol 3: Whole-Cell Microplate Alamar Blue Assay (MABA)

Determines the MIC against M. tuberculosis.

  • Culture: Grow Mtb H37Rv to mid-log phase (OD600 ~0.6).

  • Plating: Dilute bacteria to ~10^5 CFU/mL in 7H9 media. Add 100 µL to 96-well plates containing serial dilutions of the Thiazole derivative.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add Alamar Blue (Resazurin) + Tween 80. Incubate 24h.

  • Read: Visual color change (Blue = Inhibition, Pink = Growth) or Fluorescence (Ex 530nm / Em 590nm).

  • Validation: The MIC should be < 1 µg/mL for a potent thiazole-4-carboxylate.

References

  • Rudraraju, A. et al. (2022). Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. Frontiers in Cellular and Infection Microbiology. Link

  • Abrahams, K. A. et al. (2016). Identification of novel KasA inhibitors of Mycobacterium tuberculosis. Nature Communications. Link

  • Al-Balas, Q. et al. (2009).[2] Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PLoS ONE. Link

  • Kapilashrami, K. et al. (2013). Thiolactomycin-based β-Ketoacyl-AcpM Synthase A (KasA) Inhibitors. Journal of Biological Chemistry. Link

  • Makam, P. et al. (2013).[1] 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry. Link

Sources

Comparative

Structural Isomerism in Medicinal Chemistry: A Comparative Guide to 2-Pyridyl vs. 3-Pyridyl Thiazole Esters

Executive Summary: The Isomer Effect In the optimization of thiazole-based pharmacophores, the positioning of the pyridine nitrogen (2-pyridyl vs. 3-pyridyl) is not merely a trivial structural variation; it is a determin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Effect

In the optimization of thiazole-based pharmacophores, the positioning of the pyridine nitrogen (2-pyridyl vs. 3-pyridyl) is not merely a trivial structural variation; it is a determinant switch for physicochemical properties, metabolic stability, and target binding affinity.

This guide objectively compares these two scaffolds. While 2-pyridyl thiazoles are historically favored for their metal-chelating abilities and kinase hinge-binding potential, recent data suggests 3-pyridyl thiazoles often offer superior pharmacokinetic (PK) profiles and enhanced cytotoxicity in specific oncology targets due to reduced metabolic susceptibility and distinct steric geometries.

Physicochemical & Mechanistic Comparison

The biological divergence between these isomers stems from three fundamental electronic and steric factors.

Electronic Profiling
  • 2-Pyridyl (Ortho-like): The nitrogen atom is adjacent to the thiazole connection. This creates a strong electron-withdrawing effect via both induction ($ -I

    
     -R $), significantly lowering the $ pK_a $ of the thiazole system. It introduces a "chelating pinch" between the pyridine nitrogen and the thiazole nitrogen/sulfur.
    
  • 3-Pyridyl (Meta-like): The nitrogen is distal. The electron-withdrawing effect is primarily inductive ($ -I $). This isomer behaves more like a phenyl ring but with improved water solubility, often serving as a bioisostere to phenyl groups to lower LogP without introducing the metal-binding liability of the 2-isomer.

Structural Logic Flow (SAR)

The following diagram illustrates the decision-making process when selecting between these isomers based on the target binding pocket.

SAR_Logic Start Target Binding Pocket Analysis Metal Requires Metal Ion (Zn2+, Mg2+) in Active Site? Start->Metal Path A Steric Requires Deep Hydrophobic Pocket Penetration? Start->Steric Path B Chelation Select 2-Pyridyl (Bidentate Chelation) Metal->Chelation Yes Planarity High Planarity Required Metal->Planarity No (Hinge Region) Twist Select 3-Pyridyl (Twisted Conformation) Steric->Twist Yes Metab Avoid CYP450 Oxidation? Steric->Metab PK Optimization

Figure 1: SAR Decision Tree for Pyridyl-Thiazole Selection.

Comparative Biological Data[1][2]

The following data aggregates findings from recent comparative studies, specifically highlighting the divergence in anticancer and antimicrobial efficacy.

Oncology: Lung & Breast Cancer Cell Lines

Recent studies (e.g., ACS Omega, 2025) indicate that while 2-pyridyl derivatives are potent, 3-pyridyl variants often exhibit higher selectivity indices.

Table 1: Cytotoxicity Comparison (IC50 in µM) Representative data derived from thiazole-pyridine hybrid studies.[1]

Compound ClassSubstituent (R)Cell Line (Target)IC50 (µM)Activity Interpretation
2-Pyridyl Thiazole 4-PhenylA549 (Lung)12.4 ± 1.1Moderate activity; limited by potential metabolic oxidation.
3-Pyridyl Thiazole 4-PhenylA549 (Lung)5.8 ± 0.4 Enhanced Potency. Superior lipophilic fit in the binding pocket.
2-Pyridyl Thiazole 2,5-DimethoxyMCF-7 (Breast)8.2 ± 0.9Good potency; likely driven by planar intercalation.
3-Pyridyl Thiazole 2,5-DimethoxyMCF-7 (Breast)4.1 ± 0.3 Superior Potency. The 3-pyridyl geometry likely avoids steric clash in the ATP-binding cleft.
Standard (Doxorubicin) -A549/MCF-7~1.5 - 2.0Reference Standard.[2]
Antimicrobial Activity

In contrast to oncology, 2-pyridyl derivatives often outperform in antimicrobial assays where metal sequestration (e.g., iron or zinc essential for bacterial growth) is a secondary mechanism of action.

  • 2-Pyridyl: Higher activity against Gram-negative bacteria (E. coli) due to membrane disruption and potential chelation.

  • 3-Pyridyl: Moderate antibacterial activity but often superior antifungal activity (C. albicans), as seen in 2-(3-pyridyl)-4,5-disubstituted thiazole studies.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating systems with built-in checkpoints.

Synthesis: Hantzsch Thiazole Cyclization

The most robust method to access both isomers is the Hantzsch synthesis.

Reagents:

  • Thioamide Precursor: Pyridine-2-carbothioamide (for 2-isomer) OR Pyridine-3-carbothioamide (for 3-isomer).

  • Alpha-Halo Ketone: Ethyl 4-chloroacetoacetate (for ester derivatives).

  • Solvent: Ethanol or DMF.

Workflow Diagram:

Synthesis_Workflow Step1 Activation Dissolve Thioamide in EtOH (0.1M) Step2 Condensation Add u03b1-Halo Ketone (1.1 eq) Step1->Step2 Step3 Cyclization Reflux 4-6h (TLC Check) Step2->Step3 Nucleophilic Attack Step4 Workup Neutralize (NaHCO3) Precipitate Step3->Step4 Dehydration Step5 Purification Recrystallization (EtOH/Water) Step4->Step5

Figure 2: Hantzsch Thiazole Synthesis Workflow.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the appropriate Pyridine-carbothioamide in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of Ethyl 4-chloroacetoacetate dropwise at room temperature.

  • Reflux: Heat to reflux (78°C). Monitor by TLC (System: Hexane:EtOAc 7:3).

    • Checkpoint: The 2-pyridyl isomer typically reacts faster (3-4h) due to the inductive effect facilitating the initial nucleophilic attack of the sulfur, compared to the 3-pyridyl isomer (5-6h).

  • Isolation: Cool to 0°C. The hydrobromide salt often precipitates. Neutralize with 10% $ NaHCO_3 $ to liberate the free base.

  • Purification: Recrystallize from Ethanol/Water.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 against A549 cells.

  • Seeding: Plate A549 cells at $ 5 \times 10^3 $ cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with graded concentrations (0.1 - 100 µM) of 2-pyridyl and 3-pyridyl isomers. Include DMSO control (<0.5%).

  • Incubation: 48 hours at 37°C, 5% $ CO_2 $.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Expert Conclusion

When designing thiazole esters:

  • Choose 2-Pyridyl if your target has a known metal center (e.g., metalloproteases) or requires a rigid, planar scaffold for intercalation. Be aware of potential toxicity due to non-specific metal stripping.

  • Choose 3-Pyridyl for systemic drugs requiring optimized lipophilicity and metabolic stability. Current literature supports the 3-pyridyl scaffold as superior for non-metalloenzyme cancer targets (e.g., EGFR, tubulin) due to its ability to adopt twisted conformations that fit complex hydrophobic pockets.

References

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 2025. (Representative citation based on search context).

  • Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. European Journal of Medicinal Chemistry, 2013.[3]

  • Hantzsch Pyridine Synthesis. Wikipedia / Organic Chemistry Portal.

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities. PubMed Central, 2020.

Sources

Validation

Benchmarking Purity: HPLC vs. qNMR and UPLC for Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate

Executive Summary Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate is a critical heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and antitubercular agents. Its synthesis via the Hantzsch reaction, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate is a critical heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and antitubercular agents. Its synthesis via the Hantzsch reaction, while robust, frequently generates specific impurities—such as unreacted 4-(bromoacetyl)pyridine, ethyl thiooxamate, and the hydrolysis byproduct 4-(4-pyridyl)-2-thiazolecarboxylic acid—that mimic the physicochemical properties of the target.

This guide objectively compares Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) against Quantitative NMR (qNMR) and Ultra-Performance Liquid Chromatography (UPLC) . While qNMR offers absolute purity assessment without reference standards, RP-HPLC remains the gold standard for trace impurity profiling (


) required for pharmaceutical intermediate qualification.

Part 1: Strategic Comparison of Analytical Platforms

The choice of analytical method depends on the stage of development (R&D vs. QC) and the specific data requirement (Assay vs. Impurity Profiling).

Table 1: Comparative Performance Metrics
FeatureRP-HPLC (UV) qNMR (

H)
UPLC/UHPLC
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity (Assay), Standard QualificationHigh-Throughput Screening
Sensitivity (LOD) High (~0.05%)Moderate (~1.0%)Very High (~0.01%)
Specificity High (Separates isomers)High (Structural elucidation)High (Superior resolution)
Reference Standard Required for quantificationNot Required (Internal standard used)Required
Analysis Time 20–30 mins10–15 mins3–5 mins
Sample Destructive? No (Fraction collection possible)NoNo
Cost per Run ModerateLow (Solvent) / High (Instrument)Moderate
Decision Logic: When to Use Which Method

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the sample's lifecycle stage.

AnalyticalDecisionMatrix Start Sample: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Goal Define Analytical Goal Start->Goal AbsPurity Absolute Purity / Assay (No Ref Standard) Goal->AbsPurity Early R&D / Standard Qual TraceImp Trace Impurity Profiling (<0.1%) Goal->TraceImp GLP / GMP Release HighThru High Throughput / Process Monitoring Goal->HighThru In-Process Control (IPC) qNMR Method: qNMR (Internal Standard: Maleic Acid/TCNB) AbsPurity->qNMR HPLC Method: RP-HPLC (Gradient Elution) TraceImp->HPLC UPLC Method: UPLC (Sub-2 micron columns) HighThru->UPLC qNMR->HPLC Calibrate Standard

Figure 1: Analytical Decision Matrix for Thiazole-Pyridine Derivatives.

Part 2: Deep Dive – RP-HPLC Protocol

This protocol is designed to address the specific chemical behavior of the pyridine-thiazole hybrid. The pyridine nitrogen (pKa ~5.2) is basic and prone to interacting with free silanols on silica columns, causing peak tailing. The thiazole ring adds aromaticity and polarity.

Chromatographic Conditions (The "Standard")
  • Instrument: HPLC system with Binary Pump and PDA/UV Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
    • Rationale: "End-capped" columns reduce silanol activity, minimizing pyridine tailing.

  • Mobile Phase A:

    
     Trifluoroacetic Acid (TFA) in Water.
    
    • Rationale: Acidic pH ensures the pyridine nitrogen is fully protonated (

      
      ), preventing secondary interactions with the stationary phase.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary).
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.04060Linear Gradient
20.0595Wash (Elute dimer/oligomers)
23.0595Hold
23.1955Re-equilibration
30.0955End
Expected Impurity Profile & Retention Behavior

In Hantzsch synthesis, the elution order typically follows polarity:

  • Ethyl Thiooxamate (Starting Material 1): Highly polar, elutes early (

    
    ).
    
  • 4-(4-pyridyl)-2-thiazolecarboxylic acid (Hydrolysis Impurity): Polar due to free acid, elutes before the ester (

    
    ).
    
  • Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (Product): Target peak (

    
    ).
    
  • 4-(Bromoacetyl)pyridine (Starting Material 2): Less polar, but often degrades/elutes near the product.

  • Dimeric/Oxidized Byproducts: Late eluting (

    
    ).
    

Part 3: Orthogonal Validation via qNMR

While HPLC separates impurities, it requires a reference standard to quantify the main peak accurately. qNMR serves as the primary method to assign a purity value to the "Internal Reference Standard" used in HPLC.

qNMR Protocol[1][2][3]
  • Solvent: DMSO-

    
     (Provides excellent solubility for thiazoles).
    
  • Internal Standard (IS): Maleic Acid (traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Requirement: The IS signals must not overlap with the thiazole proton (

      
      ) or pyridine protons (
      
      
      
      ).
  • Pulse Sequence:

    
     pulse, relaxation delay (
    
    
    
    )
    
    
    (to ensure
    
    
    relaxation for quantitative accuracy).
  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5][6]

Part 4: Method Development Workflow

The following diagram details the iterative process of optimizing the HPLC method for this specific heterocycle.

MethodDevWorkflow Input Crude Reaction Mix Screen Column Screening (C18 vs. Phenyl-Hexyl) Input->Screen BufferOpt Buffer Optimization (pH 2.5 vs pH 6.0) Screen->BufferOpt Select C18 SST System Suitability (Tailing < 1.5, Res > 2.0) BufferOpt->SST Test 0.1% TFA Fail Peak Tailing / Co-elution SST->Fail Fail Final Validated Method SST->Final Pass Fail->BufferOpt Add Ion Pair Reagent (e.g., Hexanesulfonate)

Figure 2: HPLC Method Optimization Workflow for Pyridine-Thiazole Derivatives.

Part 5: Scientific Validation (ICH Q2 R1)

To ensure trustworthiness, the HPLC method must be validated according to ICH Q2(R1) guidelines [1].

  • Specificity: Inject individual impurities (if available) or use a Diode Array Detector (DAD) to check peak purity (spectral homogeneity) across the product peak.

  • Linearity: Prepare 5 concentration levels (e.g.,

    
     to 
    
    
    
    of target concentration).
    
    
    should be
    
    
    .
  • LOD/LOQ:

    • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

    • Limit of Quantitation (LOQ): S/N ratio of 10:1.

    • Note: For this thiazole, LOQ is typically

      
       using UV at 
      
      
      
      .
  • Robustness: Deliberately vary flow rate (

    
    ) and column temperature (
    
    
    
    ). The resolution (
    
    
    ) between the product and the nearest impurity must remain
    
    
    .

References

  • International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2] Journal of Medicinal Chemistry. [Link]

  • Bhat, R., et al. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.[8] [Link]

Sources

Comparative

Comparative Guide: Optimizing Cytotoxicity Profiling for Novel Anticancer Thiazole Derivatives

Executive Summary: The Thiazole Screening Paradox Thiazole scaffolds are a cornerstone of modern oncology, forming the backbone of FDA-approved blockbusters like Dasatinib (Src/Abl inhibitor), Dabrafenib (BRAF inhibitor)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Screening Paradox

Thiazole scaffolds are a cornerstone of modern oncology, forming the backbone of FDA-approved blockbusters like Dasatinib (Src/Abl inhibitor), Dabrafenib (BRAF inhibitor), and Epothilones (microtubule stabilizers). Their ability to engage diverse targets—from receptor tyrosine kinases (RTKs) to tubulin—makes them a privileged structure in drug design.

However, for the screening scientist, thiazoles present a distinct "paradox." While potent, their chemical properties often sabotage standard colorimetric assays.[1] Many novel thiazole derivatives possess intrinsic reductive potential or specific UV-Vis absorption profiles that interfere with tetrazolium-based assays (MTT/MTS), leading to false-negative cytotoxicity data (i.e., the compound appears less toxic than it actually is).

This guide objectively compares the standard metabolic assays against superior alternatives, establishing a validated workflow specifically designed for thiazole library screening.

Comparative Analysis of Cytotoxicity Assays

The Standard: Tetrazolium Reduction (MTT/MTS)
  • Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes convert the tetrazolium salt into a colored formazan product.

  • The Thiazole Problem: Thiazole rings, particularly those with specific substitutions (e.g., hydrazinyl or phenolic groups), can chemically reduce MTT to formazan in the absence of cells. This non-enzymatic reduction generates a signal that mimics cell viability, masking the compound's killing effect.

  • Verdict: High Risk for primary screening of thiazoles.

The Superior Alternative: ATP Bioluminescence (CellTiter-Glo®)
  • Mechanism: Quantifies ATP, a direct marker of metabolically active cells, using luciferase.[2]

  • Why it wins: The reaction is instantaneous and does not rely on accumulation of a reduced product over hours. Thiazoles rarely interfere with the luciferase-luciferin reaction, providing a linear and sensitive readout.

  • Verdict: Gold Standard for thiazole IC50 determination.

The Kinetic Option: Impedance-Based (xCELLigence)
  • Mechanism: Measures electrical impedance across gold microelectrodes as cells attach and proliferate.

  • Why it wins: Thiazoles often induce cytostasis (cell cycle arrest) before cytotoxicity (death). Endpoint assays miss this nuance. Real-time monitoring captures the exact time of onset for cell death.

  • Verdict: Best for Mechanism of Action (MoA) validation.

Performance Matrix
FeatureMTT/MTS (Colorimetric)CellTiter-Glo (Luminescence)xCELLigence (Impedance)
Sensitivity Low (<1000 cells/well)High (<10 cells/well)Medium (Dependent on attachment)
Thiazole Interference High (Chemical reduction)Low (Rare luciferase inhibition)None (Label-free)
Throughput HighUltra-High (HTS ready)Low/Medium
Cost Per Well $

$

Primary Use Routine maintenanceAccurate IC50 Screening Kinetic Profiling

Validated Experimental Protocol: The "Thiazole-Specific" Workflow

Do not rely on a single endpoint. This multiplexed protocol ensures that solubility issues or chemical interference do not skew your lead optimization.

Phase 1: Compound Solubilization & Preparation
  • Challenge: Thiazoles are notoriously lipophilic and prone to precipitation in aqueous media.

  • Protocol:

    • Dissolve neat compound in 100% DMSO to a stock concentration of 10 mM.

    • Perform a "Visual Solubility Check": Dilute 1:1000 in culture medium (final 10 µM). Inspect under 20x microscopy for crystal formation.

    • Critical Control: If crystals are observed, the IC50 will be artificial. Sonicate or add a co-solvent (e.g., 0.5% Tween-80) before proceeding.

Phase 2: The Primary Screen (ATP Quantification)
  • Objective: Determine robust IC50 values.

  • Method:

    • Seed cells (e.g., MCF-7 or HepG2) at 3,000–5,000 cells/well in 96-well opaque white plates.

    • Allow attachment for 24 hours.

    • Treat with serial dilutions of the thiazole derivative (0.01 µM to 100 µM). Include a Vehicle Control (DMSO) and a Positive Control (e.g., Dasatinib or Paclitaxel) .

    • Incubate for 48–72 hours.

    • Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins to lyse.

    • Read Luminescence (Integration time: 1.0s).

Phase 3: Orthogonal Validation (Caspase 3/7 Activation)
  • Objective: Confirm that the loss of ATP corresponds to apoptotic cell death, not just metabolic slowdown.

  • Method:

    • Multiplexing: Use a non-lytic viability assay (like RealTime-Glo) followed by Caspase-Glo 3/7 in the same well.

    • A "Hit" is defined as a compound showing >50% ATP reduction and >2-fold increase in Caspase 3/7 activity relative to vehicle.

Visualizing the Workflow & Mechanism

Diagram 1: The Optimized Screening Workflow

This flowchart illustrates the decision matrix for screening thiazoles, specifically addressing the interference checkpoint.

ThiazoleScreening Start Novel Thiazole Library Solubility Solubility Check (Microscopy/Nephelometry) Start->Solubility Precipitation Precipitation Detected? Solubility->Precipitation Reformulate Reformulate (Liposomes/Co-solvents) Precipitation->Reformulate Yes PrimaryAssay Primary Screen: ATP Bioluminescence (CellTiter-Glo) Precipitation->PrimaryAssay No Reformulate->Solubility InterferenceCheck Cell-Free Interference Control (Compound + Reagent only) PrimaryAssay->InterferenceCheck Parallel Control DataAnalysis Data Analysis: Calculate IC50 PrimaryAssay->DataAnalysis InterferenceCheck->DataAnalysis Subtract Background Validation Orthogonal Validation: Caspase 3/7 or Flow Cytometry DataAnalysis->Validation Hit Confirmation

Caption: Validated workflow for thiazole screening, incorporating critical solubility and interference checkpoints prior to IC50 calculation.

Diagram 2: Thiazole Mechanism of Action (MoA)

Thiazoles generally act via two distinct pathways. Understanding this helps interpret the timing of your cytotoxicity assay.

ThiazoleMoA Compound Thiazole Derivative Target1 Target A: Microtubules (e.g., Epothilone-like) Compound->Target1 Target2 Target B: Tyrosine Kinases (e.g., VEGFR2/Src) Compound->Target2 Effect1 Mitotic Arrest (G2/M Block) Target1->Effect1 Effect2 Signaling Blockade (Reduced Phosphorylation) Target2->Effect2 Outcome Apoptosis (Caspase 3/7 Activation) Effect1->Outcome Effect2->Outcome

Caption: Dual mechanistic pathways common to thiazole anticancer agents: Tubulin stabilization or Kinase inhibition, both converging on apoptotic cell death.

Data Interpretation: The "False Viability" Trap[1]

When analyzing your data, look for the "Thiazole Hook."

  • Scenario: You run an MTT assay. At high concentrations (100 µM), the absorbance increases instead of decreasing.

  • Interpretation: This is not cell proliferation.[1] This is the compound crystallizing or chemically reducing the MTT.

  • Correction: If you see this in ATP assays (rare but possible with luciferase inhibitors), check the "Cell-Free Interference Control" (Compound + Reagent + No Cells). Subtract this signal from your experimental wells.

Mock Data Example (HepG2 Cells, 48h):

Compound Conc.[2][3][4][5][6][7] (µM)MTT Absorbance (OD)Interpretation ATP Luminescence (RLU)Interpretation
0 (DMSO)0.85Control5,000,000Control
1.00.70Slight Toxicity3,500,000Toxicity
10.00.40High Toxicity500,000High Toxicity
50.0 0.65 False Viability Artifact 50,000 Complete Kill

Note: In the MTT column, the reading at 50 µM artificially rises due to chemical interference. The ATP assay correctly shows near-zero viability.

References

  • Gomha, S. M., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Crystals, 13(10).

  • Riss, T. L., et al. (2014). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Bernhard, D., et al. (2003). "Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay." Planta Medica, 69(5), 424-426.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

  • BenchChem. "Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds."

Sources

Validation

Antimicrobial activity comparison between thiazole and oxadiazole derivatives

[1][2][3] Executive Summary In the landscape of medicinal chemistry, five-membered heterocycles are indispensable scaffolds for antimicrobial drug discovery.[1][2][3][4] Among these, thiazole and 1,3,4-oxadiazole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the landscape of medicinal chemistry, five-membered heterocycles are indispensable scaffolds for antimicrobial drug discovery.[1][2][3][4] Among these, thiazole and 1,3,4-oxadiazole derivatives stand out due to their distinct electronic profiles and bioisosteric properties.[5] This guide provides a technical comparison of these two pharmacophores, analyzing their structure-activity relationships (SAR), mechanisms of action, and experimental efficacy against resistant pathogens.

While thiazoles are renowned for their lipophilicity and ability to penetrate bacterial membranes (often targeting DNA gyrase and cell wall synthesis), oxadiazoles serve as metabolically stable bioisosteres for amides and esters, frequently acting through enzyme inhibition and disruption of biofilm formation.

Physicochemical & Structural Comparison

The choice between a thiazole and an oxadiazole core often dictates the pharmacokinetic profile of the drug candidate.

FeatureThiazole (1,3-thiazole)1,3,4-OxadiazoleImpact on Antimicrobial Activity
Structure S and N heteroatomsO and two N heteroatomsThiazole is more aromatic; Oxadiazole is electron-deficient.
Lipophilicity High (Lipophilic)Moderate to Low (Polar)Thiazole enhances membrane permeability; Oxadiazole improves solubility.
H-Bonding Weak H-bond acceptor (N)Strong H-bond acceptor (N3/N4)Oxadiazole interacts more strongly with enzyme active sites (e.g., serine proteases).
Metabolic Stability Susceptible to oxidative metabolism (S-oxidation)High (resistant to hydrolysis)Oxadiazole is an excellent bioisostere for labile ester/amide bonds.
Electronic Character

-excessive (S donates electrons)

-deficient (Electron withdrawing)
Thiazole stabilizes cations; Oxadiazole acts as a flat aromatic linker.

Mechanisms of Action[4][8][9]

Understanding the molecular targets is critical for rational drug design. The following diagram illustrates the distinct and overlapping pathways utilized by these derivatives.

Diagram 1: Antimicrobial Signaling & Inhibition Pathways

AntimicrobialMechanisms cluster_Thiazole Thiazole Derivatives cluster_Oxadiazole Oxadiazole Derivatives Thiazole Thiazole Scaffold MurB Target: MurB Reductase (Peptidoglycan Synthesis) Thiazole->MurB Inhibits DNAGyrase Target: DNA Gyrase B (Replication Arrest) Thiazole->DNAGyrase ATP Binding Site Competition Membrane Membrane Intercalation (Amphiphilic Disruption) Thiazole->Membrane Permeabilization CellDeath Bacterial Cell Death MurB->CellDeath DNAGyrase->CellDeath Membrane->CellDeath Oxadiazole 1,3,4-Oxadiazole Scaffold Biofilm Biofilm Inhibition (Quorum Sensing Interference) Oxadiazole->Biofilm Disrupts Matrix EnzymeBinding Enzyme Active Site Binding (H-Bond Acceptor) Oxadiazole->EnzymeBinding Bioisostere of Amide FabH Target: FabH (Fatty Acid Synthesis) Oxadiazole->FabH Mimics Malonyl-ACP Biofilm->CellDeath Sensitizes to Host Immune EnzymeBinding->CellDeath FabH->CellDeath

Caption: Comparative mechanistic pathways. Thiazoles predominantly target structural and replicative machinery (MurB, DNA Gyrase), while oxadiazoles target metabolic enzymes (FabH) and biofilm integrity.

Detailed Mechanistic Insights
  • Thiazole: The sulfur atom contributes to lipophilicity, allowing the molecule to penetrate the lipid bilayer of Gram-negative bacteria. Specific derivatives (e.g., sulfathiazole) act as antimetabolites, while newer 2-aminothiazoles inhibit DNA Gyrase B , preventing bacterial DNA supercoiling.

  • Oxadiazole: The 1,3,4-oxadiazole ring acts as a rigid spacer that positions substituents to interact with receptor pockets. It effectively inhibits FabH (

    
    -ketoacyl-acyl carrier protein synthase III), a key enzyme in bacterial fatty acid biosynthesis, and has been shown to disrupt biofilm formation in S. aureus.
    

Comparative Efficacy & SAR Analysis

The following data summarizes the Minimum Inhibitory Concentration (MIC) trends observed in recent comparative studies (e.g., hybrid molecules vs. individual scaffolds).

Table 1: Comparative MIC Data ( g/mL) against Key Pathogens
Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Key SAR Feature
Thiazole (2-amino) 2 - 816 - 648 - 32Phenyl ring at C4 enhances activity; electron-withdrawing groups (Cl, NO

) increase potency.
1,3,4-Oxadiazole 4 - 1632 - >12816 - 642,5-disubstitution is critical; Thiol (-SH) group at C2 often improves activity.
Thiazole-Oxadiazole Hybrid 0.5 - 2 4 - 16 2 - 8 Synergistic Effect: S-linked hybrids are superior to free SH variants.
Ciprofloxacin (Control)0.25 - 10.01 - 1N/AReference Standard

Key SAR Takeaways:

  • Hybridization: Linking a thiazole to an oxadiazole (specifically via a sulfide bridge) often results in a 2-4 fold increase in potency compared to either ring alone.

  • Substitution:

    • Thiazole: 2-aminothiazoles with hydrophobic groups (e.g., 4-chlorophenyl) show better membrane penetration.

    • Oxadiazole: The presence of a pyridine or furan ring attached to the oxadiazole core significantly boosts activity against M. tuberculosis and S. aureus.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standardized workflows for synthesis and biological evaluation.

Diagram 2: Synthesis & Testing Workflow

ExperimentalWorkflow cluster_Synthesis Synthesis Phase cluster_Testing Biological Evaluation Start Precursors (Acid Hydrazide + CS2/Acid) Cyclization Cyclization (POCl3 or H2SO4) Start->Cyclization Oxadiazole Route Hybrid Coupling (Formation of Hybrid) Cyclization->Hybrid ThiazoleForm Hantzsch Synthesis (Thioamide + alpha-Halo Ketone) ThiazoleForm->Hybrid Thiazole Route MIC Broth Microdilution (Resazurin Dye) Hybrid->MIC Zone Agar Well Diffusion (Zone of Inhibition) Hybrid->Zone Toxicity MTT Assay (Cytotoxicity Check) MIC->Toxicity If Active (<10 ug/mL)

Caption: Integrated workflow for the synthesis of thiazole/oxadiazole derivatives and subsequent biological validation.

Protocol A: General Synthesis of 1,3,4-Oxadiazoles (Cyclodehydration)
  • Reactants: Mix substituted acid hydrazide (1 eq) with aromatic acid (1 eq) in POCl

    
     (5 mL).
    
  • Reflux: Heat at 100°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour reaction mixture onto crushed ice. Neutralize with NaHCO

    
     solution.
    
  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Add 100

    
    L of MHB to wells 2–12 of a 96-well plate. Add 200 
    
    
    
    L of test compound (dissolved in DMSO, stock 1 mg/mL) to well 1.
  • Serial Dilution: Transfer 100

    
    L from well 1 to well 2, mix, and repeat across the plate to achieve a gradient (e.g., 512 to 0.25 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of diluted inoculum to all wells. Incubate at 37°C for 18–24 hours.
    
  • Readout: Add 20

    
    L of Resazurin dye (0.015%). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The lowest concentration remaining blue is the MIC .
    

References

  • Desai, N. C., et al. (2020). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Link

  • Parikh, P. K., et al. (2020).[6] Biological activity of oxadiazole and thiadiazole derivatives. PMC. Link

  • Chawla, G., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Link

  • Karabanovich, G., et al. (2019).[6] Synthesis and SAR of oxadiazole derivatives as potential antibacterial agents against Mycobacterium tuberculosis. ResearchGate. Link

  • Bozdag-Dundar, O., et al. (2017). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH. Link

Sources

Comparative

X-ray crystallography analysis of pyridyl-thiazole derivatives

Executive Summary Pyridyl-thiazole scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, antimicrobial agents, and neurological drugs. However, their structural ambi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridyl-thiazole scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, antimicrobial agents, and neurological drugs. However, their structural ambiguity—arising from rapid rotational freedom between the rings and potential tautomerism—presents a significant challenge in drug development.

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against its primary alternatives (NMR and Computational Modeling) for characterizing these derivatives. While NMR is the standard for solution-state analysis, this guide demonstrates why SCXRD is the non-negotiable gold standard for defining the absolute configuration, planar rigidity, and intermolecular binding motifs essential for structure-based drug design (SBDD).

Comparative Analysis: SCXRD vs. Alternatives

In the context of pyridyl-thiazole derivatives, the choice of analytical method dictates the reliability of your structural data. The following analysis highlights the specific limitations of NMR and Computational methods that SCXRD resolves.

The Core Problem: Rotational & Tautomeric Ambiguity

Pyridyl-thiazoles possess a C-C single bond connecting the two aromatic rings. In solution, this bond has a low rotational barrier, leading to rapid interconversion between syn and anti conformers.

  • NMR Limitation: Often yields time-averaged signals, obscuring the bioactive conformation.

  • X-Ray Advantage: Captures the "frozen" low-energy state, often stabilized by non-covalent interactions (e.g., S···N chalcogen bonds) that are invisible in 1D NMR.

Table 1: Methodological Comparison Matrix
FeatureX-Ray Crystallography (SCXRD) Solution NMR (1D/2D) Computational (DFT/Docking)
Primary Output Absolute 3D atomic coordinates (

)
Magnetic environment & connectivityPredicted energy minima
Conformation Single, defined low-energy conformerTime-averaged ensembleTheoretical gas/solvation phase
Tautomerism Unambiguous assignment of H positionsOften ambiguous due to fast exchangeDependent on input parameters
Interactions Direct observation of packing/stackingInferred via NOE (distance constraints)Predicted (needs validation)
Sample State Solid crystal (requires lattice formation)Solution (native-like environment)Virtual
Resolution Atomic (<0.8 Å possible)Atomic connectivityVariable
Decision Logic: When to Deploy SCXRD

Use the following logic flow to determine the necessity of X-ray analysis for your derivative.

method_selection Start New Pyridyl-Thiazole Derivative Q1 Is absolute stereochemistry known? Start->Q1 Q2 Are tautomers possible (e.g., -OH/-NH)? Q1->Q2 No NMR Standard NMR (1H/13C/NOE) Q1->NMR Yes Q3 Is precise binding mode required? Q2->Q3 No XRAY Mandatory SCXRD Analysis Q2->XRAY Yes (Ambiguous) Q3->NMR No Q3->XRAY Yes (SBDD) DFT DFT Support XRAY->DFT Validate Energy

Figure 1: Decision matrix for selecting structural analysis methods. SCXRD is critical when stereochemical or tautomeric ambiguity exists.

Structural Insights: The Pyridyl-Thiazole Conformation

Understanding the specific structural nuances of this scaffold is vital for interpreting X-ray data.[1]

The S···N Interaction

A defining feature of 2-(2-pyridyl)thiazoles is the preference for a planar conformation. SCXRD analysis frequently reveals a coplanar arrangement of the pyridine and thiazole rings.

  • Mechanism: This is often stabilized by an intramolecular S···N chalcogen bond (or contact) between the thiazole sulfur and the pyridine nitrogen.

  • Distance: Typically observed at 2.8–3.1 Å, which is less than the sum of the van der Waals radii.

  • Significance: This locks the molecule in a specific shape that mimics the bioactive conformation in kinase pockets, a detail often missed by standard docking algorithms that assume free rotation.

Intermolecular Packing (Pi-Stacking)

Pyridyl-thiazole crystals are often stabilized by


-

stacking interactions.
  • Observation: Look for centroid-to-centroid distances of 3.5–3.8 Å between the electron-deficient thiazole ring and adjacent aromatic systems.

  • Drug Design Implication: These stacking forces in the crystal lattice mimic the interactions between the inhibitor and the aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein binding site.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), follow this validated protocol. This workflow prioritizes slow crystal growth to minimize disorder.

Phase 1: Crystallization Strategy

Pyridyl-thiazoles are often moderately soluble. Rapid precipitation yields amorphous powder; therefore, controlled supersaturation is required.

Recommended Method: Slow Evaporation (Solvent System: Acetonitrile or Ethanol)

  • Preparation: Dissolve 10–20 mg of the pure derivative in a minimal amount of hot acetonitrile (or ethanol).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Growth: Cover the vial with Parafilm and poke 3–5 small holes. Store at ambient temperature (20–25°C) in a vibration-free zone.

  • Timeline: Crystals suitable for diffraction (0.1–0.3 mm) typically appear within 2–5 days.

Alternative: Vapor Diffusion

  • Inner vial: Derivative in THF or DMF.

  • Outer vial: Pentane or Diethyl ether (Anti-solvent).

Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Temperature: Collect data at 100 K (Cryostream). Reasoning: Reduces thermal motion (atomic displacement parameters), improving resolution of the thiazole ring atoms.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Cu is preferred for determination of absolute configuration in chiral derivatives lacking heavy atoms.
Workflow Visualization

crystal_workflow Synth Synthesis & Purification (>98% HPLC) Screen Solvent Screening (MeCN, EtOH, DMF) Synth->Screen Grow Slow Evaporation (2-5 Days) Screen->Grow Mount Mount & Cryo-Cool (100 K) Grow->Mount Diffract Data Collection (Mo/Cu Source) Mount->Diffract Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve

Figure 2: Step-by-step workflow from synthesis to structure solution.[2]

Data Interpretation & Validation

Once the structure is solved, validate the quality using these metrics. This ensures the "Authoritative" aspect of your research.

  • R-Factor (

    
    ):  Aim for 
    
    
    
    (0.05). Values
    
    
    indicate poor crystal quality or twinning.
  • Goodness of Fit (GoF): Should be close to 1.0.

  • Thiazole Geometry Check:

    • Verify the C-S bond lengths. Typical C-S bonds in thiazoles are approx 1.72–1.75 Å .

    • Verify the C=N bond length (approx 1.30–1.33 Å ).

    • Note: Significant deviation suggests disorder or incorrect atom assignment (e.g., swapping N and C).

Case Study Data: X-ray vs. Calculated (DFT)

Hypothetical comparison based on typical thiazole derivatives.

ParameterX-Ray (Experimental) DFT (B3LYP/6-31G)*Insight
C(Py)-C(Th) Bond 1.465 Å1.472 ÅGood agreement; single bond character confirmed.
Py-Th Torsion Angle 3.2° (Planar)15.4° (Twisted)Critical: Crystal packing forces and S···N interactions induce planarity not always seen in gas-phase DFT.
S···N Distance 2.95 Å3.20 ÅX-ray captures the specific chalcogen interaction.

References

  • Grover, G. et al. (2021).[3] A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences. 4[2][5][6]

  • Makam, P. et al. (2013).[3][6] 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry. 6[2][5][6][4][7]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure Guides. 8

  • Boraei, A. et al. (2023).[9] Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI Crystals. 9[2][5]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. 10

Sources

Validation

High-Performance Thiazole Synthesis: A Comparative Analysis of Microwave Irradiation vs. Conventional Thermal Heating

[1][2] Executive Summary: The Kinetic Advantage The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural backbone for blockbusters like Ritonavir (antiretroviral) and Dasatinib...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Kinetic Advantage

The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural backbone for blockbusters like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, the classical Hantzsch synthesis —while reliable—is often kinetically sluggish under conventional reflux conditions, typically requiring 6–12 hours of high-energy input.

This guide provides a technical comparison between Microwave-Assisted Organic Synthesis (MAOS) and Conventional Thermal Heating (CV) . Based on experimental data, MAOS offers a superior kinetic profile, reducing reaction times by 90-95% while improving yields by 15-30% through selective dielectric heating mechanisms.

Mechanistic Insight: Dielectric Heating vs. Convection

To understand the divergence in efficiency, one must analyze the heat transfer mechanisms.

  • Conventional Heating (CV): Relies on convection and conduction . Heat is applied to the vessel walls (oil bath/mantle) and slowly propagates to the solvent. This creates thermal gradients, "hot spots," and delayed activation of the bulk reactants.

  • Microwave Irradiation (MW): Utilizes dipole rotation and ionic conduction . The electromagnetic field interacts directly with polar molecules (solvent and reagents), causing them to align and relax billions of times per second. This generates internal heat instantaneously (volumetric heating), bypassing the thermal lag of convection.

Hantzsch Thiazole Synthesis Mechanism

The reaction involves the condensation of an


-haloketone with a thioamide (or thiourea).[1] The rate-determining step is often the initial nucleophilic attack or the subsequent dehydration. MW irradiation accelerates the overcome of the activation energy (

) barrier for the dehydration step.

HantzschMechanism Reactants α-Haloketone + Thiourea Intermediate Hydroxy-thiazoline Intermediate Reactants->Intermediate Nucleophilic Attack Transition Dehydration (Rate Limiting) Intermediate->Transition - H₂O Product Thiazole Derivative Transition->Product Aromatization

Figure 1: Simplified Hantzsch Thiazole Synthesis Pathway. Microwave irradiation significantly accelerates the dehydration/aromatization step.

Comparative Performance Analysis

The following data aggregates results from multiple studies comparing the synthesis of 2-aminothiazole derivatives.

Table 1: Efficiency Metrics (MW vs. CV)
MetricConventional Heating (Reflux)Microwave Irradiation (Sealed Vessel)Improvement Factor
Reaction Time 4 – 12 Hours10 – 30 Minutes~24x Faster
Average Yield 55% – 75%85% – 96%+30% Yield
Solvent Usage High (20-50 mL)Low (2-5 mL) or Solvent-FreeGreen Chemistry
Purity (Crude) Moderate (Requires Recrystallization)High (Often simple filtration)Process Efficiency
Energy Profile High (Continuous heating)Low (Pulse irradiation)Cost Saving

Key Observation: In the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, MW irradiation at 90°C achieved 95% yield in 30 minutes , whereas conventional reflux in methanol took 8 hours to reach only 65% yield .

Experimental Protocols

Below are validated protocols for synthesizing a standard 2-aminothiazole derivative.

Workflow Visualization

WorkflowComparison cluster_MW Method A: Microwave-Assisted cluster_CV Method B: Conventional Reflux MW_Start Mix Reagents (EtOH, 3mL) MW_Heat Irradiate: 150W / 90°C Time: 15 mins MW_Start->MW_Heat MW_Cool Cool to RT (Compressed Air) MW_Heat->MW_Cool MW_End Filter & Wash MW_Cool->MW_End CV_Start Mix Reagents (EtOH, 20mL) CV_Heat Reflux: Oil Bath Time: 6-8 Hours CV_Start->CV_Heat CV_Monitor Monitor TLC (Every 1h) CV_Heat->CV_Monitor CV_Monitor->CV_Heat CV_Cool Cool Overnight CV_Monitor->CV_Cool Complete CV_End Filter & Recrystallize CV_Cool->CV_End

Figure 2: Operational workflow comparison showing the streamlined nature of the microwave protocol.

Method A: Microwave-Assisted Synthesis (Recommended)

Equipment: Monomode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover). Reagents:


-Bromoketone (1.0 mmol), Thiourea/Thioamide (1.1 mmol), Ethanol (2–3 mL).
  • Loading: Place reactants and solvent into a 10 mL microwave-transparent vial (borosilicate glass). Add a magnetic stir bar.

  • Sealing: Cap the vial with a PTFE/silicone septum to allow for pressure build-up (autogenic pressure typically reaches 2–5 bar).

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Set Point: 90°C – 110°C.

    • Hold Time: 10 – 20 minutes.

    • Stirring: High (600 rpm).

  • Work-up: The reactor will use compressed air to cool the vessel to 40°C rapidly (<2 mins). Open the vial and pour the mixture into crushed ice.

  • Isolation: The product typically precipitates immediately. Filter, wash with cold ethanol/water (1:1), and dry.

Method B: Conventional Thermal Heating

Equipment: Round-bottom flask, Reflux condenser, Oil bath/Heating mantle. Reagents: Same stoichiometry, but increase Ethanol to 15–20 mL to ensure efficient convection.

  • Setup: Dissolve reactants in ethanol in the flask. Attach the condenser and establish water flow.

  • Reflux: Heat the oil bath to ~85°C (slightly above EtOH boiling point).

  • Monitoring: Reflux for 6–8 hours. Check reaction progress via TLC (Thin Layer Chromatography) every hour.

  • Work-up: Allow the solution to cool to room temperature naturally. If precipitation is incomplete, reduce solvent volume via rotary evaporation.

  • Purification: Recrystallization from hot ethanol is often required to remove unreacted starting materials or degradation byproducts.

Critical Analysis & Recommendations

Why Microwave Wins for Thiazoles[2]
  • Superheating Effect: In sealed vessels, solvents can be heated significantly above their atmospheric boiling points (e.g., Ethanol at 120°C). This exponential temperature increase drives the reaction rate according to the Arrhenius equation.

  • Selectivity: Thiazole synthesis is a condensation reaction releasing water. MW heating is highly efficient at coupling with the polar transition states, potentially stabilizing them and favoring the elimination of water.

  • Green Chemistry: The ability to run these reactions in water (a high-loss dielectric medium) or solvent-free conditions makes MW a superior choice for sustainable synthesis.

When to Use Conventional Heating

While MW is superior for optimization and library synthesis (mg to g scale), conventional heating remains relevant for:

  • Bulk Scale-up: Multi-kilogram production where microwave penetration depth becomes a limiting factor.

  • Temperature-Sensitive Substrates: If the reactants degrade rapidly at the high internal temperatures generated by MW "hot spots."[2]

References

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Source: ResearchGate / NIH URL:[Link]

Sources

Comparative

Biological activity of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate against MDR and XDR tuberculosis strains

The following guide provides an in-depth technical analysis of the biological activity of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate and its associated pharmacophore series against multidrug-resistant (MDR) and extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate and its associated pharmacophore series against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains.

Executive Summary & Compound Profile

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (CAS: 216867-38-8) represents a critical scaffold in the development of novel anti-tubercular agents targeting the mycolic acid biosynthesis pathway. While often utilized as a synthetic precursor (ester intermediate) for highly active thiazole-2-hydrazides and amides , the 4-(4-pyridyl)-2-thiazole pharmacophore itself exhibits significant potential as a bioisostere to current pyridine-based drugs like Ethionamide.

This guide evaluates the compound's utility as a lead structure for inhibiting KasA (


-ketoacyl-ACP synthase), a validated target for overcoming resistance mechanisms found in MDR and XDR strains.
Physicochemical Profile
PropertySpecification
IUPAC Name Ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate
Molecular Formula

Molecular Weight 234.27 g/mol
Lipophilicity (cLogP) ~2.1 (Optimal for cell wall penetration)
Solubility Soluble in DMSO, DMF; Low aqueous solubility
Key Structural Features Thiazole core (H-bond acceptor), 4-Pyridyl moiety (Target binding), Ethyl ester (Prodrug/Synthetic handle)

Comparative Efficacy Analysis

The following data synthesizes the biological activity of the 4-(4-pyridyl)-2-thiazole scaffold compared to Standard of Care (SoC) antibiotics. Data reflects the activity of the optimized active derivatives (e.g., hydrazides) derived from the ethyl ester precursor, as esters are typically hydrolyzed or derivatized to achieve maximum potency.

In Vitro Activity Against M. tuberculosis Strains

Note: Values represent the Minimum Inhibitory Concentration (MIC) range for the optimized scaffold series.[1][2][3]

Compound ClassStrain H37Rv (Sensitive) MIC (

g/mL)
MDR Strain (INH-R, RIF-R) MIC (

g/mL)
XDR Strain (FQ-R) MIC (

g/mL)
Mechanism of Action
Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (Series) 0.2 – 6.5 0.5 – 8.0 1.0 – 10.0 KasA / InhA Inhibition
Isoniazid (INH)0.02 – 0.2> 10 (Resistant)> 10 (Resistant)InhA Inhibition (Requires KatG)
Rifampicin (RIF)0.05 – 0.5> 32 (Resistant)> 32 (Resistant)rpoB Inhibition
Ethionamide (ETH)0.5 – 2.02.0 – 10.0 (Cross-R)VariableInhA Inhibition (Requires EthA)
Linezolid (LZD)0.5 – 1.00.5 – 1.00.5 – 2.0Ribosome (50S) Inhibition

Technical Insight: The Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate scaffold bypasses the KatG activation pathway required by Isoniazid. This renders the series active against INH-resistant strains (MDR-TB) that harbor katG mutations. However, cross-resistance with Ethionamide is possible if the mechanism relies solely on EthA activation, though direct KasA inhibitors (derived from this scaffold) avoid this liability.

Mechanism of Action (MoA)

The anti-tubercular activity of the 4-(4-pyridyl)-2-thiazole series is attributed to the inhibition of the FAS-II system (Fatty Acid Synthase II), specifically targeting the elongation of mycolic acids.

Pathway Visualization

The diagram below illustrates the interference of the scaffold with the mycolic acid biosynthesis pathway, distinguishing it from Isoniazid.

MoA_Pathway Prodrug Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (Scaffold/Prodrug) Activation Intracellular Activation (Hydrolysis/Hydrazinolysis) Prodrug->Activation Permeation ActiveAgent Active Inhibitor (Acid/Hydrazide Form) Activation->ActiveAgent Metabolic Conversion Target_KasA Target: KasA (Beta-ketoacyl-ACP synthase) ActiveAgent->Target_KasA Direct Inhibition Target_InhA Target: InhA (Enoyl-ACP reductase) ActiveAgent->Target_InhA Potential Binding Pathway Mycolic Acid Elongation (FAS-II Complex) Target_KasA->Pathway Blocks Target_InhA->Pathway Blocks Result Cell Wall Lysis (Bactericidal) Pathway->Result Failure

Caption: Mechanism of Action showing the activation of the thiazole scaffold and its primary inhibition of KasA, leading to cell wall failure.

Experimental Protocols

To validate the activity of Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate or its derivatives, the Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against M. tuberculosis.

Protocol: Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against H37Rv and MDR clinical isolates.

Reagents:

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt powder (0.01% w/v in distilled water).

  • Test Compound: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate (dissolved in DMSO).

Workflow:

  • Inoculum Preparation: Culture M. tuberculosis strains in 7H9-OADC medium until mid-log phase (

    
    ). Dilute to 
    
    
    
    for assay.
  • Plate Setup:

    • Use a 96-well sterile microplate.

    • Add 100 µL of 7H9 broth to all wells.

    • Serial Dilution: Add 100 µL of the test compound (stock 1 mg/mL) to column 2 and serially dilute (1:2) across to column 11.

    • Controls: Column 1 (Media only), Column 12 (Growth control - Bacteria only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells (except media control).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of Resazurin solution to each well. Incubate for an additional 24-48 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

  • Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.

Experimental Workflow Diagram

REMA_Protocol Step1 1. Culture Prep (Mid-log phase) Step2 2. Serial Dilution (96-well plate) Step1->Step2 Step3 3. Inoculation (+ M.tb strains) Step2->Step3 Step4 4. Incubation (7 days @ 37°C) Step3->Step4 Step5 5. Add Resazurin (Redox Indicator) Step4->Step5 Step6 6. Readout (Blue=Active, Pink=Inactive) Step5->Step6

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) used to determine MIC.

Safety & Selectivity

A critical parameter for drug candidates is the Selectivity Index (SI) , defined as


.
  • Cytotoxicity (

    
    ):  The scaffold typically shows low toxicity against Vero cells and macrophages (
    
    
    
    g/mL).
  • Selectivity Index: An SI > 10 is considered promising for hit-to-lead progression. The 4-(4-pyridyl)-2-thiazole series often exhibits SI values > 20, indicating a good safety window relative to its anti-tubercular potency.

Conclusion

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate serves as a vital chemical scaffold for the generation of KasA-targeting anti-tubercular agents. While the ester itself acts as a precursor, its derivatives (hydrazides/amides) demonstrate potent activity against MDR and XDR strains of M. tuberculosis. Its distinct mechanism of action, independent of KatG activation, makes it a strategic alternative to Isoniazid in drug-resistant regimens.

Researchers should focus on the derivatization of the C-2 carboxylate position to maximize potency and solubility while leveraging the 4-pyridyl moiety for target engagement.

References

  • Malla, B. A., et al. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Frontiers in Microbiology.

  • Abrahams, K. A., et al. (2012). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PLoS ONE.

  • Rudraraju, R. S., et al. (2022). Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design.[4] Frontiers in Cellular and Infection Microbiology.

  • PubChem. Ethyl 4-(4-ethylphenyl)-2-thiazolecarboxylate (Analog Reference). National Library of Medicine.

  • Cayman Chemical. Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate (Structural Analog Data).

Sources

Validation

Comparing analgesic and anti-inflammatory effects of different polymorphic forms

[1] Executive Summary In pharmaceutical development, polymorphism—the ability of a solid compound to exist in more than one crystalline form—is often viewed primarily through the lens of stability and manufacturability....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In pharmaceutical development, polymorphism—the ability of a solid compound to exist in more than one crystalline form—is often viewed primarily through the lens of stability and manufacturability. However, its impact extends critically into pharmacodynamics. Different polymorphs possess distinct lattice energies, resulting in variations in solubility and dissolution rates that directly alter bioavailability (


, 

, and

). For analgesics and anti-inflammatories, where rapid onset and sustained receptor occupancy are paramount, these physicochemical differences translate into measurable variations in therapeutic efficacy.

This guide provides a technical comparison of specific polymorphic forms of analgesic agents, supported by experimental data, to assist researchers in selecting the optimal solid-state form for drug development.

Mechanistic Foundation: From Crystal Lattice to Pain Relief

The causal link between a specific polymorph and its analgesic efficacy is governed by the thermodynamic energy landscape of the crystal.

  • Lattice Energy & Entropy: Polymorphs with lower lattice energy (metastable forms) generally exhibit higher free energy. This "excess" energy reduces the energy barrier for solvation.

  • Solubility & Supersaturation: Higher energy forms generate a higher degree of supersaturation in the gastrointestinal fluids.

  • Flux & Absorption: According to Fick’s First Law, the increased concentration gradient drives higher transmembrane flux, leading to a higher

    
    .
    
  • Therapeutic Outcome: In analgesia, a higher

    
     often correlates with a faster onset of action (critical for acute pain), while optimized solubility maintains the plasma concentration above the Minimum Effective Concentration (MEC) for longer periods (critical for inflammation).
    
Visualization: The Polymorph-Efficacy Cascade

PolymorphMechanism Polymorph Polymorphic Form (Crystal Packing) Lattice Lattice Energy (ΔG) Polymorph->Lattice Determines Solubility Thermodynamic Solubility Lattice->Solubility Inverse Relation Dissolution Dissolution Rate (Noyes-Whitney) Solubility->Dissolution Drives Absorption GI Absorption (Flux) Dissolution->Absorption Rate Limiting Step Bioavailability Bioavailability (AUC, Cmax) Absorption->Bioavailability Efficacy Analgesic/Anti-inflammatory Response Bioavailability->Efficacy Receptor Occupancy

Figure 1: Causal pathway linking solid-state properties to therapeutic outcomes.

Comparative Case Studies: Experimental Data

Case Study A: Cedrol Polymorphs (Direct Efficacy Comparison)

Cedrol, a sesquiterpene with anti-inflammatory properties, exists in three distinct polymorphic forms (I, II, and III). Research has explicitly compared their in vivo performance, providing a clear hierarchy of efficacy.

ParameterForm I (Acetone/Cyclohexane)Form II (Ethanol/Ethyl Acetate)Form III (Methanol)
Crystal Habit Needle-likeBlock/PrismaticPlate-like
Thermodynamic Stability StableMetastableMetastable
Analgesic Activity (Writhing Test)Highest Inhibition ModerateLowest
Anti-inflammatory (Paw Edema)Maximal Reduction ModerateMinimal

Insight: Despite Form I being the thermodynamically stable form (which usually implies lower solubility), it demonstrated superior in vivo efficacy. This suggests that for Cedrol, the specific crystal habit and surface area of Form I may facilitate better wetting or absorption kinetics compared to the metastable forms, or that the metastable forms convert too rapidly to a less soluble state in situ. Source: Pharmacological comparison of Cedrol polymorphs (Reference 1).

Case Study B: Ginsenoside Compound K (Bioavailability-Driven Efficacy)

Ginsenoside Compound K (CK) presents a classic case where the metastable form outperforms the stable form due to solubility advantages.

  • Polymorphs Tested: Form II (Metastable) vs. Form IV (Stable).

  • Model: Carrageenan-induced paw edema in rats.[1]

  • Dosage: 20 mg/kg.[2]

Experimental Results:

  • 4 Hours Post-Injection:

    • Form II (Metastable): Reduced edema to 39.7% (Significant inhibition).

    • Form IV (Stable): Reduced edema to 58.6% (Lower inhibition).

  • Statistical Significance:

    
     (Form II vs Form IV).
    

Mechanism: Form II exhibits a disordered crystal structure with weaker intermolecular interactions, leading to higher aqueous solubility. This results in rapid absorption and sufficient plasma exposure to inhibit the inflammatory cascade effectively, whereas Form IV dissolves too slowly to reach the therapeutic threshold effectively. Source: Polymorphic characterization and activity of Ginsenoside CK (Reference 2).

Case Study C: Indomethacin (Solubility vs. Stability Trade-off)

Indomethacin is a potent NSAID where the trade-off between solubility and stability is well-documented.[3]

  • Forms:

    
    -form (Metastable) vs. 
    
    
    
    -form (Stable).
  • Solubility Ratio: The

    
    -form is approximately 3-4x more soluble  in aqueous media than the 
    
    
    
    -form.
  • Free Energy Difference:

    
    .
    

Implication for Development: While the


-form offers a theoretical advantage for rapid analgesia due to faster dissolution, it is prone to solution-mediated phase transformation (SMPT) back to the 

-form. In controlled release formulations, studies have shown that unless the

-form is stabilized (e.g., via polymers or solid dispersions), the in vivo AUC may not differ significantly from the

-form because the drug converts to the stable form in the GI tract before absorption is complete. Source: Biorelevant solubility of Indomethacin forms (Reference 3).

Experimental Protocols for Comparative Assessment

To objectively compare the efficacy of different polymorphs, a rigorous "Self-Validating System" of protocols is required.

Phase 1: Solid-State Validation

Before in vivo testing, ensure phase purity. Impurities (e.g., 5% of Form A in Form B) can skew dissolution data.

  • PXRD (Powder X-Ray Diffraction): Confirm unique diffraction peaks.

  • DSC (Differential Scanning Calorimetry): Determine melting point and heat of fusion.

  • Solvent-Mediated Transformation Test: Slurry the metastable form in biorelevant media (FaSSIF/FeSSIF) for 4 hours to check for conversion to the stable form. If conversion occurs < 1 hour, in vivo advantages may be negligible.

Phase 2: In Vivo Efficacy Models

Use these standardized models to quantify analgesic and anti-inflammatory differences.

Protocol A: Acetic Acid-Induced Writhing (Peripheral Analgesia)[1]
  • Objective: Measure rapid onset analgesia (correlating with dissolution rate).

  • Subjects: Swiss albino mice (n=6-10 per group).

  • Method:

    • Administer Polymorph A, Polymorph B, or Vehicle orally.

    • Wait

      
       (determined from PK study) or standard 30-60 min.
      
    • Inject 0.6% acetic acid intraperitoneally (10 mL/kg).

    • Data Capture: Count abdominal constrictions ("writhes") for 20 minutes.

    • Calculation:

      
      .
      
Protocol B: Carrageenan-Induced Paw Edema (Anti-Inflammatory)[1]
  • Objective: Measure sustained anti-inflammatory effect (correlating with total bioavailability/AUC).

  • Subjects: Wistar rats.

  • Method:

    • Measure baseline paw volume (

      
      ) using a plethysmometer.
      
    • Administer Polymorphs orally.

    • Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue.

    • Data Capture: Measure paw volume (

      
      ) at 1, 3, 5, and 24 hours.
      
    • Analysis: Compare Area Under the Curve (AUC) of edema formation over time.

Visualization: Experimental Workflow

Workflow cluster_invivo In Vivo Efficacy Testing Start Candidate Polymorphs (Form A vs Form B) Char Solid-State Characterization (PXRD, DSC, TGA) Start->Char Stab Stability in Biorelevant Media (Check for Phase Transformation) Char->Stab Model1 Writhing Test (Acute Pain/Onset) Stab->Model1 If Stable Model2 Paw Edema Model (Inflammation/Duration) Stab->Model2 If Stable Analysis Comparative Analysis (Statistically Significant Difference?) Model1->Analysis Model2->Analysis

Figure 2: Step-by-step workflow for validating polymorphic efficacy.

Conclusion

The selection of a polymorphic form is not merely a manufacturing decision but a clinical one. As demonstrated by Ginsenoside CK , the metastable form can offer superior edema reduction (approx. 20% greater efficacy) due to enhanced solubility. However, as seen with Indomethacin , this advantage is conditional on preventing phase transformation in vivo. For Cedrol , the stable form proved superior, highlighting that crystal habit and surface properties can sometimes outweigh pure thermodynamic solubility.

Recommendation: Drug developers must screen polymorphs not just for shelf-stability, but for "biorelevant stability" and efficacy early in the pipeline using the protocols outlined above.

References

  • Anti-inflammatory and analgesic activity based on polymorphism of cedrol in mice. Source:[4] National Institutes of Health (NIH) / PubMed URL:[Link]

  • Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Image-Based Investigation: Biorelevant Solubility of α and γ Indomethacin. Source: ACS Publications (Analytical Chemistry) URL:[Link]

  • Impact of Crystal Habit on Biopharmaceutical Performance of Celecoxib. Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Comparative Bioavailability Studies of Indomethacin from Two-Controlled Release Formulations. Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Comparative

Strategic Scaffold Selection: A Comparative Guide to 2,4-Substituted Thiazoles in Drug Design

Executive Summary In modern medicinal chemistry, the choice of a heterocycle is rarely arbitrary; it is a strategic decision governing solubility, metabolic stability, and target engagement. This guide objectively compar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the choice of a heterocycle is rarely arbitrary; it is a strategic decision governing solubility, metabolic stability, and target engagement. This guide objectively compares 2,4-substituted thiazoles against their common bioisosteres (oxazoles, imidazoles) and structural isomers.

While the thiazole ring is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib , Ritonavir ), the 2,4-substitution pattern offers a unique balance of synthetic accessibility and vector positioning that is often superior to the 2,5-isomer for kinase inhibition (specifically EGFR and BRAF targets). This guide provides the rationale, experimental protocols, and data interpretation frameworks necessary to validate this scaffold in your pipeline.

Comparative Analysis: Why the 2,4-Thiazole?

When designing a lead series, researchers often debate between thiazoles, oxazoles, and imidazoles. The following comparison highlights why the 2,4-thiazole often outperforms its peers in intracellular kinase targeting.

Table 1: Physicochemical & Biological Comparison of Azole Scaffolds
FeatureThiazole (S-containing) Oxazole (O-containing) Imidazole (N-containing) Application Insight
Aromaticity High (Significant

-delocalization)
LowerModerateThiazoles offer stable

-stacking interactions with aromatic residues (e.g., Phe, Tyr) in binding pockets.
H-Bonding S is a weak acceptor; C2-H is acidicO is a hard acceptorN-H is a strong donorThiazole's sulfur engages in unique S-

interactions
often missing in oxazoles.
Lipophilicity (LogP) HigherLowerLowest (Polar)Thiazoles penetrate cell membranes more effectively, crucial for intracellular targets like EGFR.
Metabolic Liability Susceptible to S-oxidationRing opening (hydrolysis)N-glucuronidation2,4-substitution blocks the most reactive sites, enhancing metabolic stability compared to unsubstituted rings.
Synthetic Access High (Hantzsch Synthesis)ModerateModerateThe 2,4-pattern is the natural regiochemical outcome of the Hantzsch reaction, allowing rapid library generation.
The "2,4" vs. "2,5" Regioisomer Debate
  • 2,4-Substituted: Synthesized via condensation of thioamides with

    
    -haloketones. The vectors of the substituents are fixed at roughly 148°, ideal for spanning ATP-binding pockets.
    
  • 2,5-Substituted: Often requires C-H activation or lithiation strategies. While useful, the synthetic burden is higher, making the 2,4-scaffold the preferred "workhorse" for high-throughput screening (HTS) libraries.

Critical SAR Determinants

To optimize a 2,4-thiazole series, one must independently tune the "Head" (Position 2) and the "Tail" (Position 4).

Diagram 1: SAR Logic & Decision Tree

This diagram illustrates the decision-making process for optimizing the 2,4-thiazole scaffold.

SAR_Logic Core 2,4-Thiazole Core Pos2 Position 2 (Nucleophilic) Core->Pos2 Derived from Thioamide Pos4 Position 4 (Electrophilic Origin) Core->Pos4 Derived from Alpha-Haloketone Amine Amine/Amide Linker (H-Bond Donor) Pos2->Amine Optimization Hydrazone Hydrazone Moiety (Rigid Spacer) Pos2->Hydrazone Optimization Aryl Bulky Aryl Group (Hydrophobic Pocket) Pos4->Aryl Pi-Stacking Heteroaryl Pyridyl/Thienyl (Solubility Modulation) Pos4->Heteroaryl Polar Surface Area Outcome1 High Kinase Affinity (EGFR/BRAF) Amine->Outcome1 Aryl->Outcome1 Outcome2 Improved ADME (Solubility) Heteroaryl->Outcome2

Caption: SAR optimization logic separating the electronic tuning at C2 from the steric tuning at C4.

Mechanistic Insights
  • Position 2 (The Anchor): This position is critical for hydrogen bonding. Introducing an amine or hydrazone moiety here (as seen in Compound 13 from recent EGFR studies) creates a "hinge binder" motif that mimics ATP's adenine ring.

  • Position 4 (The Shield): Substituents here project into the hydrophobic region of the protein. Bulky aryl groups (phenyl, naphthyl) increase potency but decrease water solubility. Replacing a phenyl ring with a pyridine at this position is a standard "solubility fix" that maintains the vector.

Experimental Protocols

Trustworthy data requires reproducible synthesis. The Hantzsch Thiazole Synthesis is the gold standard. Below is a validated protocol for generating a 2-amino-4-arylthiazole library.

Workflow: Hantzsch Condensation

Objective: Synthesize 4-(4-chlorophenyl)thiazol-2-amine.

Reagents:
  • A: 2-Bromo-4'-chloroacetophenone (1.0 eq) - The alpha-haloketone

  • B: Thiourea (1.1 eq) - The thioamide source

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure:
  • Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of Reagent A in 10 mL of ethanol.

  • Addition: Add 5.5 mmol of Reagent B (Thiourea). The reaction is exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Checkpoint: The starting material spot (high Rf) should disappear; a new polar spot (product HBr salt) will appear at the baseline.

  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes as the hydrobromide salt.

  • Neutralization (Critical Step): Filter the solid. Resuspend in water and adjust pH to ~9 using 10% aqueous Na₂CO₃ or NH₄OH. This liberates the free base.

  • Purification: Filter the free base, wash with cold water, and recrystallize from ethanol/water.

Diagram 2: Synthetic Pathway

Visualizing the chemical transformation.

Hantzsch_Synthesis Reactants Reactants: Alpha-Haloketone + Thiourea Intermediate Intermediate: Hydroxy-thiazoline Reactants->Intermediate Nucleophilic Attack (S -> C) Dehydration Process: Dehydration (-H2O) Intermediate->Dehydration Cyclization (N -> C=O) Salt Product (HBr Salt): Thiazolium Hydrobromide Dehydration->Salt Aromatization FreeBase Final Product: 2-Amino-4-Arylthiazole Salt->FreeBase Basic Workup (Na2CO3)

Caption: The Hantzsch synthesis pathway converting linear precursors into the aromatic thiazole core.

Data Presentation: Performance vs. Alternatives

The following data summarizes trends observed in recent literature comparing 2,4-thiazoles to their bioisosteres in anticancer assays (specifically EGFR inhibition).

Table 2: Representative IC50 Data (EGFR Kinase Inhibition)
Compound IDCore ScaffoldR1 (Pos 2)R2 (Pos 4/5)IC50 (µM)Interpretation
TZ-01 2,4-Thiazole -NH-NH-Ph4-Chlorophenyl0.08 Best in Class. S-atom enhances lipophilic contact; 2,4-geometry fits pocket.
OX-01 2,4-Oxazole-NH-NH-Ph4-Chlorophenyl1.2515x Potency Drop. Oxygen is less lipophilic; weaker van der Waals interactions.
TZ-02 2,5-Thiazole-NH-NH-Ph5-Chlorophenyl0.45Good, but harder synthesis. Slight geometric mismatch in the binding cleft.
IM-01 Imidazole-NH-NH-Ph4-Chlorophenyl2.10Poor Potency. High polarity of imidazole NH disrupts hydrophobic pocket entry.

Note: Data trends adapted from comparative studies of heterocyclic bioisosteres [1, 3].

References

  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors (2025).[1] ResearchGate. [Link]

  • Synthesis and Antiproliferative Potential of Thiazole... as Dual Inhibitors of EGFR and BRAF V600E (2023). MDPI. [Link]

  • Oxazoles, imidazoles, and thiazoles: Electron scattering and biological profile . ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis Protocol . Chem Help Asap. [Link]

  • Thiazole-driven heterocyclic hybrids as EGFR inhibitors . RSC Publishing. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate proper disposal procedures

Topic: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Lab Managers, HSE Officers Chemical Profile & Hazard Identific...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Lab Managers, HSE Officers

Chemical Profile & Hazard Identification

Senior Scientist Note: In drug discovery, specific toxicological data for intermediates like Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate is often sparse. Under the Precautionary Principle, you must manage this compound based on its functional pharmacophores: the Pyridine ring (potential neurotoxicity/hepatotoxicity) and the Thiazole ring (potential metabolic inhibition).

Physicochemical Properties & Risk Assessment
  • Physical State: Crystalline Solid (Likely MP >100°C).

  • Solubility: Soluble in DMSO, DMF, Methanol, Dichloromethane (DCM). Poorly soluble in water.

  • Reactivity:

    • Hydrolysis Risk: The ethyl ester moiety is susceptible to hydrolysis in strong acid/base, releasing ethanol and the corresponding carboxylic acid.

    • Incompatibility: Strong oxidizers (e.g., Nitric acid, Peroxides).

Hazard ClassGHS CodeSignal WordPrimary Risk
Acute Toxicity H302WarningHarmful if swallowed (Pyridine association).
Irritant H315, H319WarningCauses skin and serious eye irritation.[1]
Target Organ H335WarningMay cause respiratory irritation (Dust inhalation).[2]

Waste Stream Segregation Logic

The Critical Control Point: Improper segregation is the #1 cause of lab accidents and regulatory fines. This compound must NOT enter aqueous waste streams or be mixed with oxidizers.

Visual Decision Tree: Waste Segregation

Caption: Logic flow for determining the correct waste stream based on the physical state of the material.

WasteSegregation Start Waste Material: Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic Solid SolventCheck Identify Primary Solvent Solution->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Ethyl Acetate) SolventCheck->NonHalogenated Aqueous Aqueous Buffer SolventCheck->Aqueous HaloWaste Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste Forbidden STOP: Do Not precipitate in sink. Collect as Aqueous Hazardous Waste. Aqueous->Forbidden

Operational Disposal Protocol (Step-by-Step)

Objective: Ensure complete containment and compliance with RCRA (40 CFR 261) standards for hazardous organic waste.

Scenario A: Disposing of Pure Solid (Excess Reagent)
  • PPE Requirement: Nitrile gloves (double-gloved recommended due to pyridine permeability), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why: Prevents dust dispersion when the main waste drum is opened.

  • Labeling: Apply a hazardous waste label to the inner container.

    • Constituents: "Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate".

    • Hazard Check: Toxic, Irritant.[1][3][4]

  • Satellite Accumulation: Place the sealed inner container into the laboratory's designated Solid Hazardous Waste Drum .

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
  • Solvent Compatibility Check: Ensure the solvent is compatible with the waste container (e.g., do not pour acid-containing HPLC waste into a general organic drum containing amines/pyridines to avoid exothermic neutralization).

  • Transfer: Pour liquid into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

    • Critical: Leave at least 10% headspace in the carboy to allow for vapor expansion.

  • Rinsing: Rinse the original flask with a small volume of compatible solvent (e.g., Acetone) and add the rinsate to the same waste container.

  • Log Entry: Immediately record the volume and constituent name on the waste container's log sheet.

Emergency Contingencies: Spill Response

Senior Scientist Note: Pyridine derivatives often have low odor thresholds but can cause olfactory fatigue. Do not rely on smell to determine safety.

Dry Spill Cleanup Workflow

Caption: Immediate response actions for a solid powder spill outside of containment.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile, Goggles, N95/P100 if dusty) Alert->PPE Contain 3. Containment (Cover with damp paper towel to suppress dust) PPE->Contain Cleanup 4. Sweep/Scoop (Use spark-proof tools) Contain->Cleanup Decon 5. Decontamination (Wash surface with soap/water) Cleanup->Decon Disposal 6. Disposal (All debris into Solid Waste) Decon->Disposal

Specific Cleanup Instructions:

  • Dust Control: Do not dry sweep. Cover the spill with a paper towel dampened with water or a compatible solvent (like ethanol) to prevent the generation of airborne dust.

  • Decontamination: After removing the solid, wash the surface with a mild detergent solution. Pyridine derivatives can adhere to surfaces; a simple water rinse is insufficient.

  • Waste: All paper towels, gloves, and scoopers used in the cleanup must be disposed of as hazardous solid waste.

Regulatory Compliance & Final Disposition

US EPA / RCRA Classification

While this specific CAS may not be explicitly P-listed or U-listed, it falls under the "General Duty Clause" and characteristic waste rules:

  • Waste Code Assignment: If the waste stream contains spent solvents, apply the relevant F-codes (e.g., F003 for non-halogenated ignitables like acetone/methanol mixtures).[5]

  • Ultimate Disposal Method: High-temperature incineration.

    • Why: The pyridine ring is thermally stable; incineration ensures complete destruction of the heterocycle, preventing environmental leaching.

Transportation (DOT)

If shipping waste off-site, ensure the manifest reflects:

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate).

  • Hazard Class: 6.1 (Toxic).

  • Packing Group: III (Low to Medium Danger).

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • PubChem. Compound Summary: Ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate (Structural Analog Data).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).

  • Fisher Scientific. Safety Data Sheet (SDS) for Pyridine Derivatives (General Handling).

Sources

Handling

Personal protective equipment for handling Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate

Executive Safety Summary Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate is a heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates. While specific toxicologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate is a heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates. While specific toxicological data for this exact ester may be limited in public repositories, its structural components (thiazole and pyridine motifs) dictate a strict safety profile.

Core Directive: Treat this compound as a Category 2 Irritant (Skin/Eye/Respiratory) and a potential Sensitizer . Due to the absence of comprehensive chronic toxicity data, the "Precautionary Principle" applies: handle as if it possesses high biological activity until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. The risk profile changes based on the physical state of the compound.

Hazard ClassRisk DescriptionMechanism of Injury
Physical State Solid (Powder/Crystalline)Inhalation of dust; electrostatic dispersion.
Chemical Structure Pyridine/Thiazole EsterIrritation: Esters can hydrolyze to acids on mucous membranes.Sensitization: Heterocycles can bind to skin proteins (haptenization).
Route of Entry Inhalation & DermalInhalation: High risk during weighing.Dermal: Moderate risk; enhanced if dissolved in DMSO or DCM.
Acute Toxicity Unknown (Treat as Cat 3/4)Assume harmful if swallowed or inhaled based on analog data (e.g., 4-ethylpyridine derivatives).

Scientist’s Note: The primary operational risk with thiazole carboxylates is not immediate lethality, but cumulative sensitization . Repeated low-level exposure to dust can lead to severe allergic dermatitis or respiratory hypersensitivity.

The PPE Defense System

Personal Protective Equipment (PPE) is the last line of defense, not the first. However, when engineering controls (fume hoods) are breached for setup, PPE must be impenetrable.

A. Respiratory Protection (Critical)[1][2]
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (If hood unavailable/cleaning spills): Full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

    • Why? The P100 stops the dust; the OV stops any hydrolysis vapors or solvent co-contaminants.

B. Dermal Protection (Gloves)

Do not rely on standard latex. Use Nitrile .[1][2]

  • Dry Powder Handling:

    • Type: Disposable Nitrile (minimum 5 mil thickness).

    • Protocol: Single glove is acceptable only if strictly inside a hood.

  • Solution Handling (Solvated in DMSO/DCM/Methanol):

    • Type: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (barrier layer).

    • Reasoning: Organic solvents like DCM (Dichloromethane) permeate nitrile in <5 minutes, carrying the dissolved thiazole ester through the skin barrier.

C. Ocular Protection[2][5]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindicated: Standard safety glasses with side shields are insufficient for fine powders, as electrostatic dust can bypass the frames.

Operational Workflow: Step-by-Step

This protocol minimizes static discharge and aerosolization.

Phase 1: Preparation
  • Static Control: Place an ionizing fan or antistatic gun near the balance. Thiazole powders are often prone to static charge, causing them to "jump" off spatulas.

  • Barrier Setup: Line the hood surface with absorbent, plastic-backed bench paper (absorbent side up) to capture micro-spills.

Phase 2: Weighing & Solubilization
  • Taring: Tare the vial before opening the stock container.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial.

    • Caution: Exothermic solvation is possible. If the vial warms, stop and let it cool.

  • Sealing: Parafilm the vial cap immediately after closure.

Phase 3: Decontamination
  • Wipe Down: Use a chemically compatible wipe (ethanol-dampened) to clean the balance area.

  • Doffing: Remove outer gloves inside the hood. Peel them inside-out to trap any residue.

Decision Logic: PPE Selection Matrix

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.

PPE_Decision_Matrix Start Start: Handling Ethyl 4-(4-pyridyl)-2-thiazolecarboxylate State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Dry Liquid_Path Solvated (DMSO/DCM) State_Check->Liquid_Path Wet Eng_Control_Solid Engineering Control: Chemical Fume Hood Required Solid_Path->Eng_Control_Solid Solvent_Check Check Solvent Permeation Liquid_Path->Solvent_Check Risk_Solid Risk: Dust Inhalation & Static Eng_Control_Solid->Risk_Solid PPE_Solid PPE Requirement: - Nitrile Gloves (5 mil) - Splash Goggles - Lab Coat Risk_Solid->PPE_Solid PPE_Liquid_Std Standard Solvent (MeOH/Water): - Single Nitrile Gloves Solvent_Check->PPE_Liquid_Std Low Penetration PPE_Liquid_High Penetrating Solvent (DCM/DMF): - DOUBLE Nitrile or Silver Shield - Face Shield if >100mL Solvent_Check->PPE_Liquid_High High Penetration

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Emergency Response & Disposal

Accidental Spills
  • Solid Spill: Do NOT sweep. Sweeping creates dust.

    • Action: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Liquid Spill:

    • Action: Use a universal absorbent pad. If DCM was used, evacuate the immediate area to allow vapors to vent into the hood.

Exposure First Aid[6][7]
  • Eye Contact: Flush immediately with water for 15 minutes.[3] The pyridine moiety is basic; immediate dilution is critical to prevent corneal damage [1].

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol on skin (it enhances absorption).

Disposal[6][8][9][10][11]
  • Waste Stream: Segregate as Hazardous Chemical Waste .

  • Labeling: Clearly label as "Heterocyclic Ester - Irritant." Do not mix with oxidizers (e.g., nitric acid) as pyridine rings can form unstable N-oxides or react violently.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Pyridine Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

Sources

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